4-(Difluoromethyl)-3-iodobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-3-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO2/c9-7(10)5-2-1-4(8(12)13)3-6(5)11/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIFZLLDBZKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660776 | |
| Record name | 4-(Difluoromethyl)-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131588-05-0 | |
| Record name | 4-(Difluoromethyl)-3-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131588-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-(Difluoromethyl)-3-iodobenzoic Acid
The following technical guide details the chemical profile, synthesis, and application of 4-(Difluoromethyl)-3-iodobenzoic acid .
Executive Summary & Strategic Value
4-(Difluoromethyl)-3-iodobenzoic acid (CAS 1131588-05-0) represents a high-value molecular scaffold in medicinal chemistry.[1] Its structural utility is defined by two orthogonal functionalities:
-
The Difluoromethyl (
) Group: A lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1][2] It modulates pKa and metabolic stability (blocking metabolic oxidation at the benzylic position) while improving membrane permeability compared to more polar progenitors.[1] -
The Iodine Handle: A reactive site at the ortho position relative to the
group, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) without disrupting the difluoromethyl moiety.[1]
This compound serves as a critical "linchpin" intermediate for synthesizing complex heterocycles and enzyme inhibitors where precise tuning of lipophilicity and hydrogen bonding is required.[1]
Chemical Profile
| Property | Data |
| Chemical Name | 4-(Difluoromethyl)-3-iodobenzoic acid |
| CAS Number | 1131588-05-0 |
| Molecular Formula | |
| Molecular Weight | 298.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 168–172 °C (Typical range for analogues; experimental verification recommended) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Acidity (pKa) | ~3.5–4.0 (Estimated; enhanced acidity due to electron-withdrawing I and |
| Hazards | Irritant (Skin/Eye/Respiratory); H315, H319, H335 |
Synthetic Architecture
The synthesis of 1131588-05-0 requires a strategy that installs the sensitive difluoromethyl group while preserving the iodine atom. Direct iodination of a difluoromethylarene is often non-selective due to directing group conflicts.[1] Therefore, the most robust route proceeds via functional group interconversion (FGI) of a pre-iodinated aldehyde precursor.[1]
Retrosynthetic Logic[1]
-
Precursor: Methyl 4-formyl-3-iodobenzoate.[1]
-
Key Transformation: Deoxofluorination of the aldehyde using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1]
-
Rationale: The iodine atom is stable to nucleophilic fluorinating agents, and the ester protects the carboxylic acid during fluorination.[1]
Synthetic Pathway Diagram
The following diagram illustrates the stepwise construction of the core scaffold.
Caption: Stepwise synthetic route from commercially available 4-methyl-3-iodobenzoate to the target acid.
Detailed Experimental Protocol
Focus: Step 3 – Deoxofluorination of Methyl 4-formyl-3-iodobenzoate. Note: This step is the most critical for safety and yield.[1] The aldehyde must be dry, and the fluorinating agent must be handled under inert atmosphere.[1]
Materials
-
Substrate: Methyl 4-formyl-3-iodobenzoate (1.0 eq)
-
Reagent: DAST (Diethylaminosulfur trifluoride) (2.5 eq)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
-
Quench: Saturated aqueous
Procedure
-
Preparation: Charge an oven-dried round-bottom flask with Methyl 4-formyl-3-iodobenzoate under nitrogen atmosphere. Dissolve in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0 °C using an ice bath. Add DAST dropwise via syringe.[1] Caution: DAST reacts violently with water; ensure strict anhydrous conditions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.[1] Monitor by TLC (Target
will be higher than aldehyde) or LC-MS.[1] -
Quenching (Critical): Cool the mixture back to 0 °C. Slowly add saturated
. Warning: Vigorous evolution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
1H NMR: The aldehyde proton signal (~10 ppm) must disappear. A new triplet (t, J ≈ 55 Hz) should appear around 6.5–7.2 ppm, characteristic of the
proton.[1]
Reactivity & Applications
The versatility of 1131588-05-0 lies in its ability to undergo divergent synthesis.[1][6] The iodine atom serves as a "universal adapter" for carbon-carbon bond formation.[1]
Divergent Synthesis Logic
The following diagram maps the downstream utility of the scaffold in drug discovery.
Caption: Divergent synthetic applications utilizing the Iodine and Carboxylic Acid handles.[1]
Mechanistic Insight: The Bioisostere
The difluoromethyl group is not merely a spacer.[1][2][7] It acts as a lipophilic hydrogen bond donor .[1][2]
-
Acidity: The
bond in is polarized by the two fluorine atoms, making it sufficiently acidic to act as a weak H-bond donor to protein carbonyls or nitrogens.[1] -
Metabolic Blockade: Unlike a methyl group (
), which is prone to P450-mediated oxidation, the group is metabolically robust, extending the half-life ( ) of the drug candidate.[1]
Safety & Handling
-
DAST Hazards: DAST produces Hydrogen Fluoride (HF) upon contact with moisture.[1] All glassware must be oven-dried.[1] Calcium gluconate gel should be available in the lab as a first-aid measure for HF exposure.[1]
-
Iodine Compounds: Aryl iodides can be light-sensitive.[1] Store the final product in amber vials at 2–8 °C.
-
Waste Disposal: Aqueous waste from the fluorination step contains fluoride ions and should be treated with calcium chloride to precipitate
before disposal, adhering to local EHS regulations.[1]
References
-
ChemicalBook. (n.d.).[1] 4-(Difluoromethyl)-3-iodobenzoic acid Product Description. Retrieved from [1]
-
PubChem. (n.d.).[1] 4-Fluoro-3-iodobenzoic acid (Analogue Reference for Safety/Properties). Retrieved from [1]
-
Middleton, W. J. (1975).[1] New fluorinating reagents.[1][7] Dialkylaminosulfur fluorides. Journal of Organic Chemistry. (Seminal work on DAST).
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on CF2H bioisosterism).
Sources
- 1. 4-Fluoro-3-iodobenzoic acid | C7H4FIO2 | CID 10361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(DifluoroMethyl)-3-iodobenzoic acid | 1131588-05-0 [chemicalbook.com]
- 4. 28186-62-1|3-Iodo-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ossila.com [ossila.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the NMR Spectral Analysis of 4-(Difluoromethyl)-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoromethyl)-3-iodobenzoic acid is a valuable building block in medicinal chemistry, prized for the unique properties conferred by its difluoromethyl and iodo substituents. As with any novel compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This in-depth technical guide provides a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-(difluoromethyl)-3-iodobenzoic acid. While experimentally obtained spectra are the gold standard, this guide synthesizes data from analogous compounds and established principles of NMR spectroscopy to present a highly accurate predicted dataset. We will delve into the rationale behind the expected chemical shifts, multiplicities, and coupling constants, offering a robust framework for researchers to interpret their own experimental data. Furthermore, this guide outlines a comprehensive protocol for the acquisition of high-quality NMR data for this and similar molecules.
Introduction: The Significance of 4-(Difluoromethyl)-3-iodobenzoic Acid and the Role of NMR
The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂) is of particular interest as a bioisostere for hydroxyl and thiol moieties, capable of engaging in hydrogen bonding. The presence of an iodine atom on the aromatic ring provides a convenient handle for further synthetic transformations, such as cross-coupling reactions, making 4-(difluoromethyl)-3-iodobenzoic acid a versatile intermediate in the synthesis of complex pharmaceutical agents.
Given the nuanced structural details of this molecule, a comprehensive characterization is essential. NMR spectroscopy provides a powerful, non-destructive method to elucidate the precise connectivity and electronic environment of each atom. This guide will focus on the three most informative nuclei for this compound: ¹H, ¹³C, and ¹⁹F.
Predicted NMR Spectral Data
The following tables summarize the predicted NMR data for 4-(difluoromethyl)-3-iodobenzoic acid. These predictions are based on established substituent effects on aromatic systems and data from analogous compounds. The choice of solvent can influence chemical shifts; these predictions assume a standard non-polar solvent such as deuterochloroform (CDCl₃). The carboxylic acid proton is often broad and may exchange with residual water in the solvent.
Table 1: Predicted ¹H NMR Data for 4-(Difluoromethyl)-3-iodobenzoic Acid
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H-2 | 8.4 - 8.6 | d | ~2 |
| H-5 | 8.1 - 8.3 | dd | ~8, ~2 |
| H-6 | 7.3 - 7.5 | d | ~8 |
| -CHF₂ | 6.6 - 7.0 | t | ~56 |
| -COOH | 10 - 13 | br s | - |
Table 2: Predicted ¹³C NMR Data for 4-(Difluoromethyl)-3-iodobenzoic Acid
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| C-1 | 132 - 135 | t | ~5 |
| C-2 | 140 - 143 | s | - |
| C-3 | 95 - 100 | t | ~20 |
| C-4 | 138 - 141 | t | ~25 |
| C-5 | 131 - 134 | s | - |
| C-6 | 128 - 131 | s | - |
| -CHF₂ | 112 - 116 | t | ~240 |
| -COOH | 168 - 172 | s | - |
Table 3: Predicted ¹⁹F NMR Data for 4-(Difluoromethyl)-3-iodobenzoic Acid
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| -CHF₂ | -110 to -115 | d | ~56 |
In-Depth Spectral Interpretation
¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, one triplet for the difluoromethyl proton, and a broad singlet for the carboxylic acid proton.
-
Aromatic Protons (H-2, H-5, H-6): The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carboxylic acid and difluoromethyl groups, and the iodo group. The proton ortho to the iodine (H-2) is expected to be the most downfield due to the deshielding effect of the adjacent iodine and carboxylic acid group. It will likely appear as a doublet due to coupling with H-6. H-5, being ortho to the carboxylic acid group, will also be downfield and will appear as a doublet of doublets due to coupling with both H-2 and H-6. H-6, being ortho to the difluoromethyl group, will be the most upfield of the aromatic protons and will appear as a doublet from coupling to H-5.
-
Difluoromethyl Proton (-CHF₂): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The large coupling constant of approximately 56 Hz is characteristic of geminal H-F coupling.[1]
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It typically appears as a broad singlet and may not be observed if it undergoes rapid exchange with deuterium from the solvent.
¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The signals for carbons attached to or near the fluorine atoms will exhibit C-F coupling.
-
Aromatic Carbons (C-1 to C-6): The chemical shifts are determined by the substituent effects. The carbon bearing the iodine (C-3) is expected to be significantly upfield, a characteristic feature of carbons attached to heavy halogens. The carbons bearing the carboxylic acid (C-1) and difluoromethyl (C-4) groups will be deshielded. The other aromatic carbons will have shifts typical for a substituted benzene ring.
-
Difluoromethyl Carbon (-CHF₂): This carbon will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF), typically around 240 Hz.[2]
-
Carboxylic Acid Carbon (-COOH): This carbon will appear as a singlet in the downfield region of the spectrum, typical for a carboxylic acid.
¹⁹F NMR Spectrum
The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the difluoromethyl group.
-
Difluoromethyl Fluorines (-CHF₂): The two fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet by the adjacent proton (²JFH), with a coupling constant that mirrors the H-F coupling observed in the ¹H NMR spectrum (approximately 56 Hz). The chemical shift is expected in the region of -110 to -115 ppm, which is characteristic for a difluoromethyl group attached to an aromatic ring.[1]
Key NMR Coupling Relationships
The through-bond spin-spin coupling provides crucial information for assigning the signals in the NMR spectra. The following diagram illustrates the key coupling interactions in 4-(difluoromethyl)-3-iodobenzoic acid.
Caption: Key through-bond J-coupling relationships in 4-(difluoromethyl)-3-iodobenzoic acid.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 4-(difluoromethyl)-3-iodobenzoic acid, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). CDCl₃ is a good starting point for its relatively clean spectral window. Note that the chemical shifts will vary depending on the solvent used.[3]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. Specific parameters may need to be optimized for the instrument being used.
Caption: A generalized workflow for acquiring NMR data.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: Approximately 200 ppm, centered around -100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 4-(difluoromethyl)-3-iodobenzoic acid. By understanding the underlying principles of chemical shifts and coupling constants for the distinct structural motifs within this molecule, researchers can confidently interpret their experimental data. The provided protocols for data acquisition serve as a reliable starting point for obtaining high-quality spectra, which are crucial for the unambiguous characterization of this and other novel fluorinated compounds in the field of drug discovery and development.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Hu, J., Zhang, W., & Wang, F. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications, 51(56), 11194-11197. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
- Field, L. D., Li, H. L., & Magill, A. M. (2007).
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
- Sandford, G. (2003). Fluorine-containing reagents for organic synthesis. Journal of Fluorine Chemistry, 122(1), 1-13.
-
Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some fluorinated aromatic compounds. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
Sources
A Comprehensive Guide to the ¹H NMR Spectrum of 4-(Difluoromethyl)-3-iodobenzoic Acid
Abstract
This technical guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid. This compound serves as a critical building block in medicinal chemistry and drug development, making its unambiguous structural characterization essential. This document offers a foundational understanding of the spectral features, a detailed experimental protocol for data acquisition, and a thorough interpretation of the chemical shifts, integration, and spin-spin coupling patterns. It is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development who rely on NMR spectroscopy for routine structural elucidation.
Introduction: The Structural Significance of 4-(Difluoromethyl)-3-iodobenzoic Acid
4-(Difluoromethyl)-3-iodobenzoic acid is a polysubstituted aromatic compound featuring a unique combination of functional groups: a carboxylic acid, a heavy atom substituent (iodine), and a fluorine-containing moiety (difluoromethyl). The difluoromethyl (-CHF₂) group is an increasingly important bioisostere for hydroxyl and thiol groups in drug design, offering modulated lipophilicity, metabolic stability, and hydrogen bonding capacity. The iodine atom provides a site for further functionalization, often through cross-coupling reactions.
Given this structural complexity, ¹H NMR spectroscopy stands as the primary tool for identity confirmation and purity assessment. A detailed understanding of its ¹H NMR spectrum is not merely an academic exercise but a prerequisite for its effective use in synthetic and medicinal chemistry programs. This guide explains the causality behind the expected spectral patterns, grounded in the fundamental principles of NMR.
Deciphering the Spectrum: Core Principles and Predictions
The ¹H NMR spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid is defined by the chemical environment of each proton. The spectrum can be logically divided into three distinct regions: the acidic proton, the aromatic protons, and the aliphatic proton of the difluoromethyl group.
Chemical Shift (δ)
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their resonance to a higher frequency (downfield), while electron-donating groups cause an upfield shift.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its attachment to an electronegative oxygen atom and its involvement in hydrogen bonding. In solvents like DMSO-d₆, it typically appears as a broad singlet in the δ 10-14 ppm region.[1] Its signal can be confirmed by adding a drop of D₂O to the NMR tube, which results in H/D exchange and the disappearance of the peak.
-
Aromatic Protons (Ar-H): The benzene ring contains three non-equivalent protons. All are subject to the strong electron-withdrawing and deshielding effects of the carboxylic acid group. Protons ortho to a carboxylic acid group are typically found around δ 8 ppm.[1]
-
H-2: Positioned ortho to the -COOH group and meta to the -I group, this proton is expected to be the most deshielded of the aromatic protons.
-
H-5: Located ortho to the -CHF₂ group and meta to the -COOH group.
-
H-6: Situated ortho to the -I group and meta to the -CHF₂ group.
-
-
Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is directly attached to a carbon bearing two highly electronegative fluorine atoms. This causes significant deshielding. Based on analogous structures, its resonance is anticipated to appear as a triplet far downfield in the aliphatic region, often between δ 7.0 and 7.5 ppm.[2]
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling provides invaluable information about the connectivity of atoms. The interaction between the spins of neighboring nuclei causes the splitting of NMR signals into multiplets.
-
¹H-¹⁹F Coupling: The most prominent coupling involves the difluoromethyl group. The single proton is coupled to two equivalent fluorine-19 nuclei (¹⁹F has a nuclear spin, I = ½). According to the n+1 rule, this proton signal will be split into a triplet (2+1=3). The geminal coupling constant, ²JHF, is characteristically large, often in the range of 50-75 Hz.[2][3]
-
¹H-¹H Coupling in the Aromatic Ring:
-
Ortho Coupling (³JHH):** Protons H-5 and H-6 are adjacent (ortho) and will split each other's signals. The typical magnitude for ortho coupling is 6.0-9.0 Hz.[1][4]
-
Meta Coupling (⁴JHH):** Protons H-2 and H-6 are meta to each other. This four-bond coupling is much smaller, typically 1.0-3.0 Hz.[1][4]
-
Para Coupling (⁵JHH):** Coupling between H-2 and H-5 is generally negligible (0-1.0 Hz) and often not resolved.[1]
-
Predicted Splitting Patterns
Based on the coupling interactions, the following multiplicities are predicted:
-
-COOH: A broad singlet (s).
-
H-2: A narrow doublet (d) due to small meta coupling with H-6.
-
H-5: A doublet (d) due to ortho coupling with H-6.
-
H-6: A doublet of doublets (dd) due to ortho coupling with H-5 and meta coupling with H-2.
-
-CHF₂: A triplet (t) due to geminal coupling with the two ¹⁹F nuclei.
The logical relationship between these protons and their coupling partners is visualized below.
Caption: Key spin-spin coupling relationships in the molecule.
A Self-Validating Experimental Protocol
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. This protocol is designed to be self-validating by ensuring sample purity and using a solvent that provides an optimal reference signal.
Materials and Reagents
-
4-(Difluoromethyl)-3-iodobenzoic acid (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL)[5]
-
High-quality 5 mm NMR tube
-
Pipettes and vials
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.[6]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and its residual proton peak (around δ 2.50 ppm) does not typically overlap with analyte signals.
-
Transfer: Vortex or gently agitate the vial until the solid is fully dissolved. Transfer the solution into the NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection coils (typically 4-5 cm).
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This is crucial for achieving good magnetic field homogeneity (shimming).[7]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Experiment: Standard 1D Proton acquisition.
-
Solvent: Specify the deuterated solvent used (e.g., DMSO).
-
Temperature: 298 K (25 °C).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans (NS): 16 or 32 (adjust based on concentration).
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration, especially for the broad carboxylic acid proton.
-
Pulse Angle: 30-45 degrees.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (δ 0.00 ppm).
This workflow ensures that the acquired data is both reproducible and reliable.
Caption: Standard workflow for NMR sample preparation and analysis.
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated ¹H NMR data for 4-(Difluoromethyl)-3-iodobenzoic acid. This serves as a predictive framework for researchers to validate their experimental results.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| -COOH | 12.0 - 13.5 | Broad Singlet (br s) | N/A | 1H |
| H-2 | 8.2 - 8.4 | Doublet (d) | ⁴JHH ≈ 1.5 - 2.5 | 1H |
| H-5 | 7.8 - 8.0 | Doublet (d) | ³JHH ≈ 8.0 - 9.0 | 1H |
| H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | ³JHH ≈ 8.0 - 9.0, ⁴JHH ≈ 1.5 - 2.5 | 1H |
| -CHF₂ | 7.1 - 7.4 | Triplet (t) | ²JHF ≈ 55 - 65 | 1H |
Advanced Considerations for Unambiguous Assignment
For complex molecules or mixtures, one-dimensional ¹H NMR may not be sufficient for a definitive structural assignment. In such cases, further experiments provide an orthogonal layer of validation.
-
¹⁹F NMR Spectroscopy: A proton-decoupled ¹⁹F NMR spectrum would show a singlet for the two equivalent fluorine atoms of the -CHF₂ group, confirming their chemical environment. A proton-coupled spectrum would show a doublet due to coupling with the single adjacent proton.
-
¹H{¹⁹F} Decoupling: Irradiating at the ¹⁹F resonance frequency while acquiring the ¹H spectrum will cause the collapse of the -CHF₂ proton's triplet into a singlet.[8] This is a powerful technique to confirm ¹H-¹⁹F coupling relationships.
-
2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy experiments can definitively establish the connectivity of the molecule. A ¹H-¹H COSY spectrum would show a cross-peak between H-5 and H-6, confirming their ortho relationship. An HMBC experiment could show long-range correlations from the -CHF₂ proton to the aromatic carbons, solidifying the assignment.
Conclusion
The ¹H NMR spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid presents a set of distinct and interpretable signals that are a direct readout of its molecular structure. The key diagnostic features are the downfield triplet for the -CHF₂ proton, characterized by a large geminal ²JHF coupling constant, and the unique splitting patterns of the three aromatic protons. By following the robust experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
Wiley-VCH. (n.d.). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Retrieved from Wiley Online Library. [Link]
-
Reich, H. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from University of Wisconsin-Madison. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-iodobenzoic acid. PubChem. [Link]
-
Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Electronic Supporting Information. [Link]
-
Tiers, G. V. D. (1960). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society. [Link]
-
Brown, D. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
Massachusetts Institute of Technology. (n.d.). Appendix 2: ¹H-NMR of Substituted Benzoic Acids. DSpace@MIT. [Link]
-
University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. Blog. [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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- 7. publish.uwo.ca [publish.uwo.ca]
- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
A Senior Application Scientist's Guide to the ¹³C NMR of 4-(Difluoromethyl)-3-iodobenzoic Acid
Abstract
This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 4-(Difluoromethyl)-3-iodobenzoic acid. This compound, featuring a trifecta of influential substituents—a carboxylic acid, an iodine atom, and a difluoromethyl group—presents a rich and instructive case study for spectral interpretation in the context of pharmaceutical and materials science research. We will move from foundational principles to a detailed experimental protocol and a thorough spectral analysis, emphasizing the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification.
Introduction: The Structural Challenge
4-(Difluoromethyl)-3-iodobenzoic acid is a substituted aromatic compound whose structural complexity makes its analysis by ¹³C NMR spectroscopy a non-trivial exercise. The presence of fluorine introduces heteronuclear coupling, splitting carbon signals into complex multiplets.[1] The iodine atom exerts a "heavy atom effect," influencing the chemical shift of the carbon to which it is attached. Finally, the electron-withdrawing nature of the carboxylic acid and difluoromethyl groups modulates the electronic environment of the entire aromatic ring.
A comprehensive understanding of its ¹³C NMR spectrum is crucial for confirming its identity, assessing its purity, and providing a foundational dataset for further studies in drug discovery and materials development, where fluorinated organic molecules play an increasingly vital role.[2] This guide serves to deconstruct the spectrum, providing both the theoretical framework and the practical methodology required for a confident and accurate interpretation.
Foundational Principles: Decoding the Substituent Effects
The predicted ¹³C NMR spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid is governed by the interplay of three key substituent effects on the benzene ring.
-
The Carboxylic Acid Group (-COOH): As a deactivating, electron-withdrawing group, the carboxylic acid deshields the attached ipso-carbon (C-1) and influences the chemical shifts of the other aromatic carbons. The carbonyl carbon itself will appear significantly downfield (typically 165-190 ppm) due to the strong deshielding effect of the two oxygen atoms.[3][4]
-
The Iodine Substituent (-I): Contrary to what might be expected from electronegativity alone, heavy halogens like iodine induce an upfield shift (shielding) for the directly bonded carbon (C-3). This is known as the "heavy atom effect" and can shift the C-I signal by as much as 30-40 ppm upfield compared to benzene.
-
The Difluoromethyl Group (-CHF₂): This group is the source of the most significant complexity in the spectrum.
-
Direct ¹³C-¹⁹F Coupling (¹J_CF_): The carbon of the -CHF₂ group itself will be split into a triplet by the two attached fluorine atoms (spin I = 1/2). The one-bond C-F coupling constant (¹J_CF_) is typically very large, often in the range of 200-250 Hz or more.[2][5]
-
Long-Range ¹³C-¹⁹F Coupling: The fluorine atoms also couple to other carbons through two, three, and even four bonds (²J_CF_, ³J_CF_, ⁴J_CF_).[6][7] This results in the splitting of the aromatic carbon signals, particularly those ortho and meta to the -CHF₂ group (C-3, C-4, and C-5), into smaller multiplets. These long-range couplings are invaluable for definitive signal assignment but complicate initial spectral interpretation.[5]
-
The logical workflow for analyzing this molecule is therefore rooted in understanding these distinct electronic and through-bond coupling effects.
Caption: Logical flow from molecular structure to spectral complexity.
Experimental Protocol: A Self-Validating Methodology
Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and thoughtful selection of acquisition parameters. The following protocol is designed to ensure reproducibility and data integrity.
Sample Preparation
Rationale: The quality of the NMR spectrum is directly dependent on the quality of the sample. Suspended solids will degrade magnetic field homogeneity, leading to broad, uninterpretable peaks. A sufficient concentration is necessary due to the low natural abundance and sensitivity of the ¹³C nucleus.[8]
Procedure:
-
Weighing: Accurately weigh 50–100 mg of 4-(Difluoromethyl)-3-iodobenzoic acid. This quantity is typically required for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe (e.g., 30-60 minutes).[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ or CDCl₃ are common choices for benzoic acid derivatives. Use approximately 0.6–0.7 mL of solvent.
-
Dissolution: Add the solvent to the vial containing the sample. Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before proceeding.
-
Filtration: To remove any particulate matter, filter the solution directly into a clean, dry 5 mm NMR tube. This is a critical step. Use a Pasteur pipette with a small, tightly packed plug of glass wool as a filter.
-
Final Check: The final sample should be a clear, homogenous solution, free of any visible particles or air bubbles.
NMR Data Acquisition
Rationale: The chosen parameters directly impact spectral quality. A standard proton-decoupled experiment is the starting point. A sufficient relaxation delay (D1) is essential for the accurate integration of signals, especially for quaternary carbons and carbons coupled to fluorine, which often have longer relaxation times.
Instrument Parameters (Example based on a 500 MHz Spectrometer):
-
Spectrometer Frequency: 125 MHz for ¹³C.
-
Experiment: ¹³C observe with ¹H decoupling (e.g., zgpg30).
-
Solvent: Lock to the deuterium signal of the chosen solvent (e.g., DMSO-d₆).
-
Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Relaxation Delay (D1): 2.0 seconds. For more quantitative results, this should be increased to 5-7 times the longest T₁ of interest.
-
Acquisition Time (AQ): ~1.0–2.0 seconds.
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.[9]
-
Temperature: 298 K (25 °C).
Caption: Standardized workflow for ¹³C NMR analysis.
Spectral Interpretation: Assignment and Analysis
The proton-decoupled ¹³C NMR spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid will display 8 distinct signals, as all carbon atoms are in chemically unique environments. The interpretation strategy involves identifying the low- and high-field signals first and then assigning the complex aromatic region by considering substituent effects and C-F coupling patterns.
Caption: Structure and numbering of 4-(Difluoromethyl)-3-iodobenzoic acid.
Predicted Chemical Shifts and Coupling Constants
The following table summarizes the predicted chemical shifts (δ), multiplicities arising from C-F coupling, and expected coupling constants (J).
| Carbon Atom | Predicted δ (ppm) | Multiplicity | J_CF_ (Hz) | Rationale |
| C-7 (COOH) | ~168.0 | s | - | Standard chemical shift for a carboxylic acid carbon.[3] |
| C-5 | ~139.5 | d | ~4-8 | Aromatic CH ortho to an iodine atom. Shows ³J_CF_. |
| C-2 | ~132.0 | s | - | Aromatic CH meta to iodine and ortho to COOH. |
| C-6 | ~130.0 | d | ~1-3 | Aromatic CH para to iodine. Shows small ⁴J_CF_. |
| C-1 | ~129.0 | d | ~2-5 | Quaternary carbon attached to COOH. Shows ³J_CF_. |
| C-4 | ~125.0 | t | ~20-25 | Quaternary carbon attached to CHF₂. Shows ²J_CF_. |
| C-8 (CHF₂) | ~115.0 | t | ~240-250 | Aliphatic carbon attached to two F atoms. Shows large ¹J_CF_. |
| C-3 | ~95.0 | d | ~20-25 | Carbon attached to iodine (heavy atom effect). Shows ²J_CF. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
Detailed Peak Assignment
-
C-7 (Carboxylic Acid, ~168.0 ppm): This will be the most downfield signal, appearing as a sharp singlet (quaternary carbon) and is typically straightforward to assign.[4]
-
C-8 (Difluoromethyl, ~115.0 ppm): This carbon's signal is uniquely identifiable as a prominent triplet due to the large one-bond coupling to the two fluorine atoms (¹J_CF_ ≈ 245 Hz). The intensity of the three lines will be in the characteristic 1:2:1 ratio.
-
C-3 (Iodo-substituted, ~95.0 ppm): This signal will be the most upfield in the aromatic region, a direct consequence of the heavy atom effect from the iodine. It will likely appear as a doublet or triplet due to two-bond coupling with the fluorine atoms (²J_CF_).
-
C-4 (CHF₂-substituted, ~125.0 ppm): This quaternary carbon, directly adjacent to the C-F bonds, will exhibit a significant two-bond coupling (²J_CF_), splitting it into a triplet. Due to its quaternary nature and splitting, this peak may be broad and of lower intensity.
-
Remaining Aromatic Carbons (C-1, C-2, C-5, C-6): These carbons will appear in the typical aromatic region (~129-140 ppm). Their definitive assignment requires more advanced 2D NMR techniques (like HMBC), but can be inferred from the C-F coupling patterns. C-5 will show a larger three-bond coupling (³J_CF_) than C-1, while C-6 will show the smallest four-bond coupling (⁴J_CF_). C-2 is the furthest from the fluorine atoms and may appear as a singlet or a very finely split multiplet.
Caption: Visualization of ¹³C-¹⁹F J-coupling interactions.
Conclusion
The ¹³C NMR spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid is a powerful fingerprint of its complex structure. A systematic approach, grounded in the fundamental principles of substituent effects and heteronuclear coupling, allows for a full and confident interpretation of the spectrum. By following a robust experimental protocol, researchers can acquire high-quality data that is essential for the verification and characterization of this and other similarly complex fluorinated molecules in the pipeline of modern chemical research and development.
References
- Breitmaier, E., & Voelter, W. (1987).
-
Oregon State University. ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. Retrieved from [Link]
-
Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Chemistry Steps. ¹³C Carbon NMR Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
-
Hansen, P. E., & Wray, V. (1976). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Acta Chemica Scandinavica, 30b, 855-857. Retrieved from [Link]
-
PubChem. 4-Fluoro-3-iodobenzoic acid. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]
-
University College London, Department of Chemistry. Sample Preparation. Retrieved from [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Retrieved from [Link]
Sources
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. acdlabs.com [acdlabs.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Technical Guide: Mass Spectrometry of 4-(Difluoromethyl)-3-iodobenzoic Acid
The following technical guide details the mass spectrometric analysis of 4-(Difluoromethyl)-3-iodobenzoic acid (CAS: 1131588-05-0). This document is structured to support method development, structural validation, and impurity profiling in pharmaceutical research.
Molecular Profile & Ionization Physics
To develop a robust MS method, one must first understand the physicochemical behavior of the analyte under ionization conditions. 4-(Difluoromethyl)-3-iodobenzoic acid presents a unique challenge due to the interplay between its acidic core, the electron-withdrawing difluoromethyl group, and the polarizable iodine atom.
Physicochemical Summary
| Property | Value | MS Implication |
| Formula | Monoisotopic Mass: 297.93 g/mol | |
| Acidic Moiety | Carboxylic Acid ( | Preferred Mode: Negative ESI ( |
| Halogen | Iodine ( | Mass Defect: Negative mass defect (-0.06 Da) aids in filtering background noise. |
| Fluorine | Difluoromethyl ( | Neutral Loss: Characteristic loss of |
Ionization Strategy: Why Negative Mode?
While positive mode ESI (
-
Mechanism: Deprotonation yields the stable carboxylate anion
at m/z 296.9 . -
Advantage: Reduces background noise from neutral lipids and adducts common in positive mode.
-
Alternative: If using GC-MS (Electron Impact), derivatization (e.g., trimethylsilylation with MSTFA) is mandatory to prevent thermal degradation and peak tailing due to the free acid.
Fragmentation Mechanics (MS/MS)
Understanding the fragmentation pathway is critical for establishing Multiple Reaction Monitoring (MRM) transitions for quantitation.
Precursor Selection[1]
-
Target Ion: m/z 296.9 (
) -
Isotope Pattern: Look for the A+1 peak at m/z 297.9 (approx. 8.8% abundance due to
). Note: Iodine and Fluorine are monoisotopic; there is no M+2 peak from these halogens (unlike Cl or Br).
Primary Fragmentation Pathways (CID)
Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable disassembly.
-
Decarboxylation (Primary Transition): The most energetically favorable pathway for benzoate anions is the loss of
(44 Da).- (m/z 253)
-
Application: This is the ideal Quantifier Ion due to its high intensity.
-
Ortho-Effect & Halogen Loss: The Iodine atom at position 3 is ortho to the Difluoromethyl group at position 4. This steric crowding weakens the C-I bond.
-
Loss of Iodine: Cleavage of the C-I bond yields the phenyl radical anion or, more commonly in negative mode, the Iodide ion (
) itself may appear at m/z 126.9 if the collision energy is sufficiently high. -
Loss of HF: The
group can eliminate Hydrogen Fluoride (20 Da), often driven by internal hydrogen bonding or rearrangement. - (m/z 233)
-
Visualization: Fragmentation Pathway
The following diagram illustrates the logical flow of ion dissociation for structural confirmation.
Figure 1: Proposed ESI(-) fragmentation pathway for 4-(Difluoromethyl)-3-iodobenzoic acid.
Method Development & Optimization
To achieve reproducibility and linearity, the following experimental parameters are recommended based on the chemical properties of halogenated benzoic acids.
Liquid Chromatography (LC) Conditions
The lipophilicity of the Iodine and
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl | Phenyl-Hexyl provides superior selectivity for halogenated aromatics via |
| Mobile Phase A | Water + 5mM Ammonium Acetate | Acetate buffer (pH ~5-6) ensures the acid is deprotonated, stabilizing the |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peak shapes for aromatic acids compared to Methanol. |
| Gradient | 5% B to 95% B over 5-7 mins | The compound is moderately hydrophobic; expect elution in the middle-late region. |
Mass Spectrometer Settings (Triple Quadrupole)
-
Ion Source: ESI Negative
-
Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents arcing in negative mode).
-
Desolvation Temp: 350°C - 400°C (High temp required to desolvate the stable carboxylate).
-
Cone Voltage: Optimize to minimize in-source decarboxylation (start at 20V).
Protocol: Sample Preparation (Self-Validating)
This protocol includes a built-in quality check using an internal standard (IS).
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol . (Avoid DMSO if possible, as it suppresses ionization in MS).
-
Internal Standard: Use 4-Iodobenzoic acid-d4 or a structural analog like 4-trifluoromethylbenzoic acid .
-
Working Standard: Dilute stock to 100 ng/mL in 50:50 Water:MeCN.
-
Injection: Inject 5 µL.
-
Validation Check:
-
Pass: Peak asymmetry factor is between 0.8 and 1.2.
-
Fail: Tailing peak > 1.5 indicates secondary interactions (add 0.1% Formic acid to Mobile Phase, though this may slightly reduce MS sensitivity, it improves chromatography).
-
Analytical Workflow Diagram
The following flowchart outlines the decision-making process for analyzing this specific compound, ensuring data integrity.
Figure 2: LC-MS/MS analytical workflow for quantitation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10361, 4-Fluoro-3-iodobenzoic acid (Analog Reference). Retrieved from [Link]
-
Doc Brown's Chemistry. Mass spectrum of benzoic acid and fragmentation patterns. Retrieved from [Link]
-
Wang, H. et al. (2025). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion. ResearchGate. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of 4-(Difluoromethyl)-3-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Difluoromethyl)-3-iodobenzoic acid. Given the novelty of this compound, this document emphasizes the fundamental principles and experimental methodologies required to determine its solubility profile, a critical parameter in drug discovery and development. While specific quantitative data for this molecule is not yet extensively published, we will leverage data from structurally analogous compounds to predict its behavior and provide a robust framework for its experimental determination.
Introduction to 4-(Difluoromethyl)-3-iodobenzoic acid and its Significance
4-(Difluoromethyl)-3-iodobenzoic acid is a halogenated aromatic carboxylic acid. The presence of the difluoromethyl group (CHF₂) is of particular interest in medicinal chemistry, as it can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and pKa, when compared to a simple methyl or trifluoromethyl group.[1] The iodo-substituent provides a site for further chemical modification, making this a versatile scaffold in the synthesis of novel therapeutic agents. Understanding the solubility of this compound is paramount for its formulation, bioavailability, and overall potential as a drug candidate.
Predicted Solubility Profile based on Structural Analogs
-
3-Iodobenzoic acid , the parent compound lacking the difluoromethyl group, is reported to be insoluble in water but soluble in organic solvents such as benzene, ether, and chloroform.[2]
-
4-Iodobenzoic acid is also characterized as a white solid, which generally implies low aqueous solubility.[3]
-
The introduction of a difluoromethyl group is known to increase lipophilicity, which would further decrease aqueous solubility.[1]
Based on these analogs, it is predicted that 4-(Difluoromethyl)-3-iodobenzoic acid will exhibit the following qualitative solubility profile:
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Solvents | ||
| Water | Very Low | The molecule is a relatively large, non-polar organic compound with a hydrophobic iodine and difluoromethyl group. The carboxylic acid moiety provides some capacity for hydrogen bonding, but it is insufficient to overcome the overall lipophilicity. |
| Aqueous Basic Solutions | ||
| 5% Sodium Hydroxide (NaOH) | High | As a carboxylic acid, it will readily deprotonate in a basic solution to form a highly polar and water-soluble sodium carboxylate salt.[4] |
| 5% Sodium Bicarbonate (NaHCO₃) | High | The acidity of the carboxylic acid is expected to be sufficient to react with a weak base like sodium bicarbonate, leading to the formation of the soluble carboxylate salt and carbon dioxide.[5][6] This is a key test for distinguishing strong from weak organic acids. |
| Aqueous Acidic Solutions | ||
| 5% Hydrochloric Acid (HCl) | Very Low | In an acidic solution, the carboxylic acid will remain in its neutral, protonated form, thus maintaining its low aqueous solubility.[5][6] |
| Organic Solvents | ||
| Methanol, Ethanol | Moderate to High | These polar protic solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.[7] |
| Dichloromethane, Chloroform | Moderate to High | The non-polar nature of the majority of the molecule will allow for favorable van der Waals interactions with these non-polar solvents. |
| Diethyl Ether, Ethyl Acetate | Moderate to High | These polar aprotic solvents can act as hydrogen bond acceptors for the carboxylic acid proton, promoting solubility. |
| Benzene, Toluene | Moderate | The aromatic ring of the compound will interact favorably with these aromatic solvents through π-π stacking. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a robust method for the qualitative and semi-quantitative determination of the solubility of 4-(Difluoromethyl)-3-iodobenzoic acid. This approach is designed to be self-validating by systematically assessing the compound's acidic nature.
Materials and Equipment
-
4-(Difluoromethyl)-3-iodobenzoic acid
-
Deionized water
-
5% (w/v) Sodium hydroxide solution
-
5% (w/v) Sodium bicarbonate solution
-
5% (v/v) Hydrochloric acid solution
-
Methanol
-
Ethanol
-
Dichloromethane
-
Diethyl ether
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spatula
-
Test tubes and rack
-
pH paper or pH meter
Safety Precautions
While a specific Safety Data Sheet (SDS) for 4-(Difluoromethyl)-3-iodobenzoic acid is not available, related iodobenzoic acids are known to cause skin and eye irritation.[8][9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Workflow
The following diagram illustrates the logical flow of the solubility testing procedure.
Caption: Experimental workflow for determining the aqueous solubility of 4-(Difluoromethyl)-3-iodobenzoic acid.
Detailed Protocol
-
Preparation : Label a series of test tubes for each solvent to be tested.
-
Sample Dispensing : Accurately weigh approximately 5 mg of 4-(Difluoromethyl)-3-iodobenzoic acid into each test tube.
-
Solvent Addition : Add 1 mL of the respective solvent to each test tube.
-
Mixing : Vigorously mix the contents of each tube using a vortex mixer for 30 seconds.
-
Observation : Visually inspect each tube for the dissolution of the solid. If the solid has completely disappeared, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.
-
Confirmation of Acidity (Self-Validation) :
-
To the tube containing the 5% NaOH solution where the compound dissolved, slowly add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the acidic nature of the compound and that dissolution in NaOH was due to salt formation.[11]
-
Similarly, to the tube with 5% NaHCO₃ where the compound dissolved, the addition of 5% HCl should also cause the compound to precipitate.
-
-
Organic Solvent Testing : Repeat steps 3-5 for all the organic solvents listed in the predicted solubility table.
Conclusion
While direct quantitative solubility data for 4-(Difluoromethyl)-3-iodobenzoic acid remains to be published, a strong qualitative and semi-quantitative understanding of its solubility profile can be achieved through the systematic experimental protocol detailed in this guide. Based on the chemical structure and the properties of analogous compounds, it is anticipated that this compound will exhibit low aqueous solubility but will be readily soluble in basic solutions and a range of common organic solvents. The experimental determination of these properties is a critical step in advancing the research and development of any new chemical entity, and the methodologies provided herein offer a robust starting point for these investigations.
References
Sources
- 1. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 3. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. fishersci.no [fishersci.no]
Stability Profiling and Handling of 4-(Difluoromethyl)-3-iodobenzoic Acid
Executive Summary
4-(Difluoromethyl)-3-iodobenzoic acid is a high-value pharmacophore scaffold, integrating a lipophilic hydrogen-bond donor (
This technical guide synthesizes the physicochemical behaviors of this triad to establish a rigorous stability profile. It provides researchers with self-validating handling protocols designed to preserve the molecule's synthetic utility in cross-coupling and medicinal chemistry applications.
Chemical Architecture & Intrinsic Stability
The stability of this molecule is defined by the interaction of three distinct functional groups attached to the benzene core. Understanding these interactions is critical for predicting degradation pathways.
| Functional Group | Role | Primary Stability Risk | Mechanism of Failure |
| Aryl Iodide (C-3) | Synthetic Handle (Suzuki/Sonogashira) | High (Photosensitivity) | Homolytic C–I bond cleavage releasing |
| Difluoromethyl (C-4) | Bioisostere (Lipophilic H-donor) | Low/Moderate (Radical Oxidation) | Abstraction of the benzylic proton ( |
| Carboxylic Acid (C-1) | Solubilizer / Linker | Low (Thermal Decarboxylation) | Decarboxylation requires extreme heat (>200°C) or Cu-catalysis. |
The "Difluoromethyl" Factor
The
-
Acidity: The benzylic proton is weakly acidic (
in DMSO), making it generally stable to weak bases. However, strong organolithium reagents can deprotonate this site, leading to potential difluorocarbene elimination. -
H-Bonding: Unlike
, the group acts as a weak hydrogen bond donor, which can influence crystal packing and solubility.
Stress Testing & Degradation Pathways[1][2][3]
The following degradation pathways are the primary concerns during storage and handling.
Photolytic Deiodination (Critical)
Aryl iodides are intrinsically unstable to UV/Visible light. Upon photon absorption, the weak
-
Observation: Samples turn yellow or purple over time due to the formation of elemental iodine (
). -
Impact: Loss of the synthetic handle, rendering the molecule useless for cross-coupling.
Benzylic Oxidation of
While resistant to hydrolysis, the benzylic
-
Product: Degradation leads to 4-(difluoro(hydroxy)methyl)-3-iodobenzoic acid, which typically collapses to the acyl fluoride or carboxylic acid.
Visualization of Degradation Logic
The following diagram illustrates the cascade of failure modes triggered by environmental stress.
Caption: Primary degradation pathways. Red path indicates critical photolytic instability typical of aryl iodides.
Handling, Storage, & QC Protocols
To maintain >98% purity, the following protocols must be implemented. These are derived from standard handling procedures for light-sensitive halogenated aromatics.
Storage Protocol
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing. This prevents oxidative degradation of the
moiety. -
Temperature: Store at
(Refrigerated). While the solid is likely stable at room temperature, cold storage minimizes iodine sublimation and radical initiation.
Forced Degradation (Stress Test) Protocol
Use this protocol to validate your analytical method (HPLC) and determine the specific shelf-life of your batch.
| Stress Condition | Procedure | Expected Outcome |
| Photolysis | Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard). | High Degradation: Yellowing, appearance of de-iodinated peak. |
| Oxidation | Dissolve in MeCN/Water; add 3% | Moderate Degradation: Potential oxidation of |
| Acid Hydrolysis | 0.1 N HCl, reflux 24h. | Stable: Carboxylic acid and |
| Base Hydrolysis | 0.1 N NaOH, reflux 24h. | Risk: Potential for Cannizzaro-type disproportionation or carbene pathways (monitor closely). |
Quality Control Workflow
Implement this decision tree upon receipt of material to ensure downstream synthetic success.
Caption: QC decision tree emphasizing visual inspection for iodine release and NMR validation of the difluoromethyl group.
Synthetic Utility vs. Stability
The stability of 4-(Difluoromethyl)-3-iodobenzoic acid is inversely proportional to its reactivity in metal-catalyzed cross-coupling.
The "Iodine" Paradox
The weakness of the C–I bond is what makes this molecule an excellent electrophile for Suzuki-Miyaura or Sonogashira coupling. However, this same weakness means palladium residues from previous steps or contaminated glassware can catalyze deiodination even during storage if not purified rigorously.
-
Recommendation: Ensure the material is metal-scavenged (e.g., using QuadraPure™ or similar scavengers) if it was prepared via a catalytic route before long-term storage.
Bioisostere Considerations
In medicinal chemistry, the
-
Implication: Unlike
, the proton can participate in H-bonding networks. This may lead to higher melting points and lower solubility in non-polar solvents compared to the trifluoromethyl analogue.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group.[1][3] Journal of Organic Chemistry, 60(6), 1626–1631. Link
-
Hu, J., Zhang, W., & Ni, C. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Link
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. (Context for Aryl Iodide reactivity/stability). Link
Sources
An In-depth Technical Guide to the Purity Analysis of 4-(Difluoromethyl)-3-iodobenzoic Acid
Prepared by: A Senior Application Scientist
Foreword: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. The compound 4-(Difluoromethyl)-3-iodobenzoic acid serves as a crucial building block in the synthesis of various novel therapeutic agents. Its molecular structure, featuring a carboxylic acid, a difluoromethyl group, and an iodine atom, presents a unique set of challenges and considerations for its chemical purity analysis. Impurities, even at trace levels, can have significant impacts on the safety, efficacy, and stability of the final drug product.[1] This guide provides a comprehensive, field-proven framework for researchers, analytical scientists, and quality control professionals to establish a robust and reliable purity profile for this key intermediate. We will delve into the causality behind methodological choices, ensuring that each analytical step is part of a self-validating system.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Difluoromethyl)-3-iodobenzoic acid is fundamental to developing effective analytical methods. While specific experimental data for this exact molecule is not extensively published, we can infer key properties from structurally similar compounds like 4-fluoro-3-iodobenzoic acid and other benzoic acid derivatives.[2][3]
| Property | Estimated Value/Characteristic | Rationale & Impact on Analysis |
| Molecular Formula | C₈H₅F₂IO₂ | Confirmed by Mass Spectrometry. |
| Molecular Weight | 298.02 g/mol | Essential for mass spectrometry and concentration calculations. |
| Appearance | White to off-white solid | Visual inspection is a preliminary purity check. |
| pKa | ~3.5 - 4.5 | The acidic nature dictates pH selection for HPLC mobile phases to ensure the analyte is in a single, non-ionized form for consistent retention. |
| UV Absorbance | Expected λmax ~230-280 nm | The aromatic ring and substituents provide a strong chromophore, making UV detection in HPLC a viable primary quantification technique.[4] |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, DMSO); sparingly soluble in water. | Guides the choice of diluents for sample preparation and mobile phase composition in chromatography.[5] |
The Orthogonal Approach to Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on an orthogonal approach, where different techniques with different separation and detection principles are employed to provide a comprehensive and cross-validated purity profile.
Caption: Orthogonal workflow for comprehensive purity analysis.
Potential Impurity Profile: A Synthesis-Based Perspective
Identifying potential impurities begins with a thorough understanding of the synthetic route. While multiple pathways to 4-(Difluoromethyl)-3-iodobenzoic acid exist, a common approach involves the iodination of 4-(difluoromethyl)benzoic acid. This allows us to predict likely process-related impurities.
Caption: Potential impurity profile based on synthetic pathway.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Reverse-phase HPLC with UV detection is the primary technique for determining the assay (potency) and purity of 4-(Difluoromethyl)-3-iodobenzoic acid. The goal is to develop a stability-indicating method capable of separating the main component from all potential impurities and degradation products.[6]
Rationale for Method Development
-
Column: A C18 (octadecylsilane) column is selected for its versatility and proven performance in separating aromatic acids.[7]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or trifluoroacetic acid in water) and an organic modifier (acetonitrile or methanol) is employed.[4][7] The acid suppresses the ionization of the carboxylic acid group, leading to sharp, symmetrical peaks and reproducible retention times. The gradient is necessary to elute any more non-polar impurities that may be present.
-
Detection: UV detection at a wavelength where the analyte and key impurities have significant absorbance (e.g., 230 nm) is chosen for its sensitivity and robustness.[7] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength.
Detailed HPLC Protocol
Objective: To quantify the purity of 4-(Difluoromethyl)-3-iodobenzoic acid and detect related impurities.
Instrumentation:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Concentration | 0.5 mg/mL |
Method Validation (as per ICH Q2(R1) Guidelines)
A validated method provides documented evidence that the procedure is fit for its intended purpose.[8]
Hypothetical Validation Data Summary:
-
Specificity: The method should demonstrate the ability to resolve the main peak from potential impurities and degradation products (forced degradation studies under acidic, basic, oxidative, and photolytic conditions are performed).
-
Linearity:
Concentration Range (µg/mL) Correlation Coefficient (r²) | 1 - 100 | ≥ 0.999 |
-
Accuracy (% Recovery):
Spiked Level Mean Recovery (%) 80% 99.5 100% 100.2 | 120% | 99.8 |
-
Precision (% RSD):
Type Repeatability (n=6) Intermediate Precision (n=6, different day/analyst) | % RSD | ≤ 1.0% | ≤ 2.0% |
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
Parameter Value LOD ~0.01% | LOQ | ~0.03% |
Structural Confirmation and Impurity Identification
While HPLC provides quantitative data on purity, it does not definitively identify the chemical structures of the main peak or impurities. For this, spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation. For 4-(Difluoromethyl)-3-iodobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.
-
¹H NMR: Will show characteristic signals for the aromatic protons and a key triplet signal for the difluoromethyl (CHF₂) proton, with coupling to the two fluorine atoms. The integration of these signals confirms the proton ratio in the molecule.[9]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a crucial and highly sensitive technique for fluorinated compounds. It will show a characteristic doublet for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group. The presence of fluorine-containing impurities would be readily apparent as additional signals in the ¹⁹F spectrum.[10]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming molecular weight and identifying unknown impurities.
-
Principle: In LC-MS, after separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.[11]
-
Application:
-
Confirmation: A peak at the expected m/z for the [M-H]⁻ ion (296.93 in negative ion mode) would confirm the identity of the main component.[12]
-
Impurity Identification: Any impurity peaks observed in the HPLC chromatogram can be analyzed by the mass spectrometer. For example, an unreacted starting material impurity (4-(difluoromethyl)benzoic acid) would show a corresponding [M-H]⁻ ion at m/z 171.02.
-
Conclusion: A Framework for Assured Quality
The purity analysis of 4-(Difluoromethyl)-3-iodobenzoic acid is a multi-faceted task that requires a scientifically sound, orthogonal strategy. By combining the quantitative power of a validated HPLC method with the structural elucidating capabilities of NMR and mass spectrometry, researchers and drug developers can build a comprehensive purity profile. This rigorous approach is not merely a quality control exercise; it is a fundamental component of ensuring the safety and efficacy of the next generation of medicines derived from this important chemical entity.
References
-
Reddy MSN, Venkatasami G, Kotta VR, Ramamoorthy M, Patel S (2021) Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. J Chromatogr Sep Tech. 12:459. [Link]
- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
-
A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]
-
Synthesis and characterization of new impurities in obeticholic acid. ResearchGate. [Link]
-
Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... ResearchGate. [Link]
-
PubChem. 4-Fluoro-3-iodobenzoic acid. [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
4-Iodobenzoic acid. Wikipedia. [Link]
-
DeGRAW JI, CORY M, SKINNER WA. Fluorinated Benzoic Acid Derivatives. ACS Publications. [Link]
-
Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]
-
4-Iodobenzoic Acid. Allmpus. [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. 4-Fluoro-3-iodobenzoic acid | C7H4FIO2 | CID 10361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. helixchrom.com [helixchrom.com]
- 5. allmpus.com [allmpus.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Commercial Sourcing & Technical Validation: 4-(Difluoromethyl)-3-iodobenzoic Acid
This technical guide provides a comprehensive framework for the sourcing, validation, and application of 4-(Difluoromethyl)-3-iodobenzoic acid (CAS: 1131588-05-0). It is designed for medicinal chemists and procurement specialists requiring high-fidelity data for decision-making.
Part 1: Technical Profile & Significance
Chemical Name: 4-(Difluoromethyl)-3-iodobenzoic acid
CAS Number: 1131588-05-0
Molecular Formula: C
Strategic Value in Drug Discovery
This compound is a high-value "scaffold node" in medicinal chemistry. It combines three distinct functionalities that allow for orthogonal elaboration, making it an ideal starting material for Fragment-Based Drug Discovery (FBDD).
-
Difluoromethyl Group (-CF
H): Acts as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups. It functions as a weak hydrogen bond donor while significantly improving metabolic stability against CYP450 oxidation compared to a methyl group. -
Iodine Handle (C-3): The iodine atom is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid construction of biaryl or heterocyclic libraries.
-
Carboxylic Acid (C-1): Provides a handle for amide coupling or esterification to link the scaffold to solubilizing tails or other pharmacophores.
Structural Reactivity Map
Figure 1: Functional reactivity map highlighting the orthogonal handles available for chemical modification.
Part 2: Market Landscape & Procurement Strategy
Supplier Tier Classification
This compound is often a "Make-on-Demand" item rather than a bulk commodity. Procurement strategies must account for lead times.
| Tier | Supplier Type | Examples | Typical Lead Time | Purity Risk |
| Tier 1 | Stocking Distributors | AK Scientific , Oakwood Chemical | 1-3 Days (US) | Low (CoA available) |
| Tier 2 | Aggregators/Catalog | ChemicalBook, eMolecules | 2-4 Weeks | Moderate (Verify source) |
| Tier 3 | Custom Synthesis | Enamine, Combi-Blocks (MADE) | 4-8 Weeks | Low (Fresh synthesis) |
Recommended Procurement Workflow
Do not rely solely on online "In Stock" indicators for this specific CAS. The inventory is volatile due to its specialized nature.
Figure 2: Decision matrix for sourcing specialized fluorinated intermediates.
Part 3: Technical Validation (Self-Validating Protocols)
Trustworthiness Directive: Because melting point data is often missing or unreliable for this intermediate, you must validate identity using NMR spectroscopy. The presence of the difluoromethyl group provides a unique spectroscopic signature that cannot be faked.
Protocol 1: H NMR Identity Verification
Rationale: The -CF
-
Solvent: Dissolve ~5-10 mg in DMSO-d
(CDCl may cause peak overlap or solubility issues). -
Key Signal to Look For:
-
Chemical Shift:
6.5 – 7.5 ppm. -
Multiplicity: Triplet (
). -
Coupling Constant (
): 50 – 55 Hz. -
Note: If you see a singlet here, you likely have the aldehyde impurity (4-formyl).
-
-
Aromatic Region: Three protons in the range of 7.5 – 8.5 ppm.
-
H-2 (next to Iodine): Doublet, small coupling (
Hz). -
H-5 and H-6: Doublets/Multiplets showing ortho-coupling (
Hz).
-
Protocol 2: F NMR Purity Check
Rationale:
-
Setup: Run proton-coupled
F NMR. -
Key Signal:
-
Shift:
-110 to -125 ppm (Standard range for Ar-CF H). -
Multiplicity: Doublet (
) due to coupling with the single proton. -
Coupling Constant: Matches the
H NMR ( Hz).
-
-
Impurity Flags:
-
Single peak at ~-60 ppm: Indicates Trifluoromethyl (-CF
) impurity. -
Peak at ~-110 to -140 ppm (Singlet): Indicates inorganic fluoride or Ar-F (ring fluorine) impurity.
-
Protocol 3: LC-MS Purity Profiling
Method: Reverse Phase (C18), Water/Acetonitrile (+0.1% Formic Acid).
-
Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Expected Mass:
-
[M-H]
: 296.9 (Dominant species for carboxylic acids). -
Look for [M-H]
= 279 (Loss of F? Rare) or 299 (Aldehyde impurity + H O adduct).
-
Part 4: Handling & Safety
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocol:
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon. Iodine-containing compounds can be light-sensitive and prone to oxidative degradation (liberating I
, turning the solid yellow/brown). -
Container: Amber glass vial with Teflon-lined cap.
References
-
ChemicalBook. 4-(Difluoromethyl)-3-iodobenzoic acid Product Description & CAS 1131588-05-0. Retrieved from .
-
AK Scientific. Catalog Entry for 4-(Difluoromethyl)-3-iodobenzoic acid. Retrieved from .
- Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46, 842–863.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on -CF2H bioisosteres).
A Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-(Difluoromethyl)-3-iodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of both a difluoromethyl group and an iodine atom into the benzoic acid scaffold presents a compelling motif in medicinal chemistry and materials science. The 4-(difluoromethyl)-3-iodobenzoic acid core is a versatile building block, offering opportunities for diverse functionalization through cross-coupling reactions at the iodo position, while the difluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. This in-depth technical guide provides a comprehensive exploration of two plausible retrosynthetic pathways for the synthesis of 4-(difluoromethyl)-3-iodobenzoic acid and its derivatives. Each strategy is critically evaluated, detailing the forward synthesis with justifications for methodological choices, step-by-step experimental protocols, and visual representations of the synthetic logic.
Introduction
The unique physicochemical properties of fluorinated organic molecules have established them as indispensable components in modern drug discovery and development. The difluoromethyl (CF₂H) group, in particular, is recognized as a lipophilic bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding while improving metabolic stability.[1] Concurrently, the introduction of an iodine atom onto an aromatic ring provides a crucial handle for further molecular elaboration via a plethora of cross-coupling reactions. The combination of these two functionalities on a benzoic acid framework in the form of 4-(difluoromethyl)-3-iodobenzoic acid creates a high-value intermediate for the synthesis of complex and biologically active molecules. This guide dissects two logical and practical retrosynthetic approaches to this target molecule, providing researchers with the foundational knowledge to undertake its synthesis.
Retrosynthetic Strategy 1: Late-Stage Ortho-Iodination
This initial approach focuses on the late-stage introduction of the iodine atom onto a pre-existing 4-(difluoromethyl)benzoic acid backbone. The carboxylic acid group is a well-established ortho-directing group in various C-H activation reactions, making this a convergent and potentially efficient strategy.
Retrosynthetic Analysis
The primary disconnection in this strategy is the carbon-iodine bond at the C-3 position, leading back to the readily accessible starting material, 4-(difluoromethyl)benzoic acid.
Caption: Retrosynthetic analysis via late-stage ortho-iodination.
Forward Synthesis
The forward synthesis commences with the conversion of the methyl group of 4-methylbenzoic acid to a difluoromethyl group, followed by a directed ortho-iodination.
The transformation of a methyl group to a difluoromethyl group can be challenging. A direct radical difluoromethylation approach offers a modern and effective solution.
-
Rationale: Traditional methods for installing a difluoromethyl group can be harsh. Radical difluoromethylation using reagents like zinc difluoromethanesulfinate (DFMS) provides a milder alternative, compatible with a range of functional groups.[2][3] This method proceeds via a radical process, often initiated by an oxidant, to generate a difluoromethyl radical which then reacts with the substrate.
Experimental Protocol: Radical Difluoromethylation of 4-Methylbenzoic Acid
-
To a solution of 4-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile, add the radical initiator (e.g., tert-butyl hydroperoxide, 2.0 eq).
-
Add the difluoromethylating reagent, such as Zn(SO₂CF₂H)₂ (DFMS, 1.5 eq).
-
Heat the reaction mixture at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethyl)benzoic acid.
The carboxylic acid moiety directs the iodination to the ortho position (C-3). Iridium-catalyzed C-H activation offers a highly selective and efficient method under mild conditions.[1][4][5]
-
Rationale: Iridium catalysts, in conjunction with an iodinating agent like N-iodosuccinimide (NIS), can selectively activate the C-H bond ortho to the carboxylic acid directing group. This method often exhibits high functional group tolerance and avoids the use of harsh reagents.[1][5]
Experimental Protocol: Iridium-Catalyzed Ortho-Iodination
-
In a reaction vessel, combine 4-(difluoromethyl)benzoic acid (1.0 eq), [Ir(cod)Cl]₂ (2.5 mol%), and a suitable ligand if required (e.g., a bipyridine derivative, 5 mol%).
-
Add the iodinating agent, N-iodosuccinimide (NIS, 1.2 eq), and a silver salt additive (e.g., AgOAc, 1.0 eq) which can act as a halide scavenger and re-oxidant.
-
Dissolve the mixture in a suitable solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which has been shown to be beneficial in such C-H activations.[1]
-
Stir the reaction at room temperature for 24-48 hours. The reaction is typically performed under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield 4-(difluoromethyl)-3-iodobenzoic acid.
| Step | Reactant | Reagents | Product | Key Considerations |
| 1 | 4-Methylbenzoic acid | Zn(SO₂CF₂H)₂, t-BuOOH | 4-(Difluoromethyl)benzoic acid | Control of radical initiation and reaction temperature is crucial for optimal yield. |
| 2 | 4-(Difluoromethyl)benzoic acid | [Ir(cod)Cl]₂, NIS, AgOAc | 4-(Difluoromethyl)-3-iodobenzoic acid | The choice of solvent (HFIP) and the silver additive can significantly impact reaction efficiency and selectivity.[1] |
Retrosynthetic Strategy 2: Building from a Pre-functionalized Core
This alternative strategy involves constructing the target molecule from a commercially available starting material that already contains key functionalities, namely 3-amino-4-methylbenzoic acid. This approach relies on a well-established Sandmeyer reaction and a subsequent methyl to difluoromethyl transformation.
Retrosynthetic Analysis
The key disconnections in this route are the C-I bond, which can be formed from an amino group via a diazonium salt, and the C-CHF₂ bond, which can be derived from a methyl group.
Caption: Retrosynthetic analysis starting from 3-amino-4-methylbenzoic acid, showing two possible sequences of reactions.
Forward Synthesis
The forward synthesis can proceed in two potential sequences: (A) Sandmeyer iodination followed by difluoromethylation, or (B) difluoromethylation followed by Sandmeyer iodination. The choice of sequence is critical to avoid potential side reactions and the need for protecting groups.
Step 1: Sandmeyer Iodination of 3-Amino-4-methylbenzoic acid
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into an iodo group via a diazonium salt intermediate.[2][6] This reaction is typically carried out in an acidic aqueous solution at low temperatures.
Experimental Protocol: Sandmeyer Reaction
-
Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in a mixture of water and a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and, if necessary, add a small amount of sodium bisulfite to reduce any excess iodine.
-
Collect the precipitated product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification to yield 3-iodo-4-methylbenzoic acid.
Step 2: Difluoromethylation of 3-Iodo-4-methylbenzoic acid
-
Rationale: With the iodo group in place, the methyl group can be converted to a difluoromethyl group using a radical difluoromethylation method as described in Strategy 1. The presence of the iodo substituent is not expected to interfere with the radical reaction.
Experimental Protocol: Radical Difluoromethylation
-
Follow the protocol for radical difluoromethylation outlined in Strategy 1, Step 1, using 3-iodo-4-methylbenzoic acid as the starting material.
Step 1: Difluoromethylation of 3-Amino-4-methylbenzoic acid
-
Rationale: This step requires a difluoromethylation method that is compatible with the free amino group. Alternatively, the amino group can be protected (e.g., as an acetamide) prior to difluoromethylation and deprotected afterwards. Direct radical difluoromethylation on the unprotected amine may lead to side reactions.
Experimental Protocol: (with protection)
-
Protection: Acetylate the amino group of 3-amino-4-methylbenzoic acid using acetic anhydride in the presence of a base like sodium acetate to form 3-acetamido-4-methylbenzoic acid.
-
Difluoromethylation: Perform the radical difluoromethylation on the protected compound as described previously.
-
Deprotection: Hydrolyze the acetamide group using acidic or basic conditions to regenerate the free amine, yielding 3-amino-4-(difluoromethyl)benzoic acid.
Step 2: Sandmeyer Iodination of 3-Amino-4-(difluoromethyl)benzoic acid
-
Rationale: The final step involves the Sandmeyer iodination of the newly synthesized amino compound. The difluoromethyl group is expected to be stable under the conditions of the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
-
Follow the protocol for the Sandmeyer reaction outlined in Sequence A, Step 1, using 3-amino-4-(difluoromethyl)benzoic acid as the starting material.
| Sequence | Step 1 Product | Step 2 Product | Advantages | Disadvantages |
| A | 3-Iodo-4-methylbenzoic acid | 4-(Difluoromethyl)-3-iodobenzoic acid | Avoids protection/deprotection steps. | Potential for steric hindrance in the difluoromethylation step. |
| B | 3-Amino-4-(difluoromethyl)benzoic acid | 4-(Difluoromethyl)-3-iodobenzoic acid | May offer different reactivity and selectivity in the difluoromethylation step. | Requires additional protection and deprotection steps for the amino group, adding to the overall synthesis length. |
Conclusion
This technical guide has presented two viable retrosynthetic strategies for the synthesis of 4-(difluoromethyl)-3-iodobenzoic acid derivatives. Strategy 1, featuring a late-stage ortho-iodination, offers a more convergent approach, leveraging the directing ability of the carboxylic acid. Strategy 2, building from a pre-functionalized starting material, provides an alternative route that relies on the robust Sandmeyer reaction. The choice between these strategies will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise and resources of the research team. Both pathways utilize modern and efficient chemical transformations, providing a solid foundation for the synthesis of this valuable and versatile chemical building block.
References
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Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 9(15), 4145-4163. [Link]
- Prakash, G. K. S., et al. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Journal of Fluorine Chemistry, 273, 110265.
- Hu, J., et al. (2014). N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions. Tetrahedron Letters, 55(30), 4181-4184.
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Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7025-7073. [Link]
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Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501-15504. [Link]
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Daugulis, O., et al. (2020). IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C–H Bonds. Organic Letters, 22(16), 6468-6472. [Link]
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Liang, S. H., et al. (2018). Radiodifluoromethylation of well-functionalized molecules. Theranostics, 8(17), 4795-4797. [Link]
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Baran, P. S., et al. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]
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Yusubov, M. S., & Zhdankin, V. V. (2008). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 4, 9. [Link]
-
Gouverneur, V., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science, 10(33), 7763-7767. [Link]
-
Daugulis, O., et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 8(2), 920-925. [Link]
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Havasel, H., et al. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Results in Chemistry, 7, 101389. [Link]
- Hu, J., et al. (2017). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 19(21), 5884-5887.
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- Daugulis, O., et al. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 17(11), 2792-2795.
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Ritter, T., et al. (2017). Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides. Angewandte Chemie International Edition, 56(43), 13489-13492. [Link]
-
Krömer, J. O., & Farlow, A. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. Organic letters, 12(19), 4304–4307. [Link]
-
"Preparation of 2-iodobenzoic acid." Texium. (2018). [Link]
- Wang, D. (2017). Palladium-Catalyzed ortho-C-H Hydroxylation of Benzoic Acids. The Journal of Organic Chemistry, 82(19), 10453-10459.
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
"Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction)." Chemistry Online. (2022). [Link]
- Fushimi, N., & Yamada, K. (2008). Method for producing 2-amino-5-iodobenzoic acid.
-
Ghorai, P., & Mal, P. (2017). ortho-Iodination of benzoic acid. ResearchGate. [Link]
-
"Base- And Additive-Free Ir-Catalyzed Ortho-Iodination." Amanote Research. (n.d.). [Link]
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Hu, J., et al. (2021). Base-Catalyzed H/D Exchange Reaction of Difluoromethylarenes. ACS Figshare. [Link]
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Methodological & Application
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 4-(Difluoromethyl)-3-iodobenzoic Acid
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine moieties are prevalent in a vast array of biologically active molecules.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the formation of these crucial linkages, offering significant advantages over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[2][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, enabling the synthesis of complex molecular architectures with high efficiency and selectivity.[4]
This application note provides a detailed protocol and practical insights for the Buchwald-Hartwig amination of a challenging, yet synthetically valuable substrate: 4-(difluoromethyl)-3-iodobenzoic acid. The incorporation of a difluoromethyl (CF₂H) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Concurrently, the carboxylic acid functionality provides a handle for further synthetic manipulations or for mimicking biological interactions. The successful amination of this trifunctional building block opens avenues for the rapid generation of novel compound libraries for drug development.
Challenges and Considerations
The Buchwald-Hartwig amination of 4-(difluoromethyl)-3-iodobenzoic acid presents a unique set of challenges that necessitate careful optimization of reaction parameters:
-
Substrate Reactivity: The presence of two electron-withdrawing groups (difluoromethyl and carboxylic acid) on the aromatic ring can influence the electron density at the carbon-iodine bond, potentially affecting the rate of oxidative addition to the palladium catalyst.
-
Functional Group Compatibility: The acidic proton of the carboxylic acid can react with the strong bases typically employed in Buchwald-Hartwig aminations, leading to salt formation and potential solubility issues. This necessitates a careful selection of the base and stoichiometry.
-
Catalyst and Ligand Selection: The choice of the palladium precatalyst and the phosphine ligand is critical for achieving high catalytic activity and suppressing side reactions.[5] Sterically hindered and electron-rich ligands are often required to promote the reductive elimination step and ensure efficient catalyst turnover.[4]
This guide will address these challenges by providing a robust and reproducible protocol, along with a detailed explanation of the rationale behind the chosen conditions.
Experimental Protocol: Synthesis of 3-Amino-4-(difluoromethyl)benzoic Acid Derivatives
This protocol details the Buchwald-Hartwig amination of 4-(difluoromethyl)-3-iodobenzoic acid with morpholine as a representative amine coupling partner.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| 4-(Difluoromethyl)-3-iodobenzoic acid | ≥97% | Commercially Available | |
| Morpholine | ≥99% | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| XPhos | ≥98% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Dry thoroughly before use. |
| Toluene | Anhydrous | Commercially Available | Degas with argon or nitrogen before use. |
| Reaction Vial (e.g., 10 mL) | Oven-dried before use. | ||
| Magnetic Stir Bar | Oven-dried before use. | ||
| Inert Gas Supply (Argon or Nitrogen) | High Purity |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add 4-(difluoromethyl)-3-iodobenzoic acid (1.0 mmol, 1.0 equiv), cesium carbonate (2.5 mmol, 2.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 0.02 equiv), and XPhos (0.05 mmol, 0.05 equiv).
-
The use of a slight excess of the phosphine ligand relative to the palladium source is common practice to ensure catalyst stability and activity.
-
Seal the vial with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst and the phosphine ligand.[6]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe. A slight excess of the amine is used to drive the reaction to completion.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by the consumption of the starting aryl iodide), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl. This will protonate the carboxylic acid and any unreacted amine, facilitating their separation.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(morpholin-4-yl)-4-(difluoromethyl)benzoic acid.
-
Visualizing the Process
Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[4][7] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl iodide, forming a palladium(II) intermediate.[4][8]
-
Ligand Exchange/Deprotonation: The amine coordinates to the palladium(II) center, and subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The final and often rate-determining step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the active palladium(0) catalyst.[8]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized) - Insufficiently dry/degassed reagents/solvent - Poor solubility of reagents | - Ensure rigorous inert atmosphere techniques. - Use freshly opened or purified reagents and anhydrous, degassed solvents.[9] - Consider a co-solvent (e.g., dioxane) to improve solubility.[10] |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water or protic impurities - Catalyst decomposition | - Ensure all reagents and glassware are scrupulously dry. - Increase ligand-to-palladium ratio to stabilize the catalyst. |
| Difficulty in Purification | - Emulsion formation during work-up - Co-elution of product with starting materials or byproducts | - Add brine during extraction to break emulsions. - Optimize the mobile phase for column chromatography; consider a different stationary phase if necessary. |
Safety and Handling
-
4-(Difluoromethyl)-3-iodobenzoic acid: While specific data for this compound is limited, related iodobenzoic acids are known to cause skin and eye irritation.[11][12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric.[6][13] Handle in an inert atmosphere and keep away from ignition sources.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Solvents and Reagents: Toluene is flammable and toxic. Morpholine is corrosive. Handle all chemicals in a well-ventilated fume hood.
Conclusion
The Buchwald-Hartwig amination of 4-(difluoromethyl)-3-iodobenzoic acid is a feasible and valuable transformation for the synthesis of novel chemical entities. By carefully controlling the reaction conditions, particularly through the use of an appropriate catalyst/ligand system, a suitable base, and rigorous inert atmosphere techniques, high yields of the desired aminobenzoic acid derivatives can be achieved. This protocol serves as a robust starting point for researchers in drug discovery and development, enabling the exploration of new chemical space and the generation of innovative molecular scaffolds.
References
- Vertex AI Search. (n.d.). Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- The Journal of Organic Chemistry - ACS Publications. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- PubMed. (2018, July 3). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Novartis OAK. (n.d.). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
- Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
- Organic Letters. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.
- PMC - NIH. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy.
- ResearchGate. (2025, August 9). Scientific Opinion on the safety assessment of the active substances, palladium metal and hydrogen gas, for use in active food contact materials.
- PubChem. (n.d.). 4-Fluoro-3-iodobenzoic acid.
- MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
- MDPI. (n.d.). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents.
- Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.
- PubMed. (n.d.). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- Google Patents. (n.d.). CN1625545A - The preparation method of p-aminobenzoic acid.
- Future4200. (2021, August 23). Palladium on carbon safe handling.
- Wikipedia. (n.d.). 4-Iodobenzoic acid.
- ACS Central Science - ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
- Sigma-Aldrich. (n.d.). 3-Iodobenzoic acid 98 618-51-9.
- ChemicalBook. (n.d.). 4-FLUORO-3-IODOBENZOIC ACID CAS#: 403-18-9.
- PubChem. (n.d.). 3-Iodobenzoic acid.
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palladium-catalyzed cross-coupling of 4-(Difluoromethyl)-3-iodobenzoic acid
Application Note: High-Efficiency Cross-Coupling of 4-(Difluoromethyl)-3-iodobenzoic Acid
Executive Summary
This guide details the protocols for the palladium-catalyzed functionalization of 4-(Difluoromethyl)-3-iodobenzoic acid . This scaffold is a critical building block in medicinal chemistry, offering the lipophilic hydrogen-bond donor properties of the difluoromethyl (-CHF
While the aryl iodide is highly activated toward oxidative addition, the ortho-difluoromethyl group introduces steric bulk that can impede transmetallation, and the carboxylic acid moiety presents solubility and catalyst-poisoning challenges. This note provides two validated workflows: a direct coupling method for speed and an ester-protection route for scalability and difficult partners.
Substrate Analysis & Mechanistic Insight
Structural Challenges
-
Electronic Activation: The iodine at C3 is flanked by an electron-withdrawing carboxyl group (meta) and a difluoromethyl group (ortho). This makes the C–I bond electron-deficient, facilitating rapid oxidative addition to Pd(0).
-
Steric Hindrance (The Ortho-Effect): The -CHF
group has a van der Waals radius intermediate between methyl and isopropyl. Located ortho to the iodine, it creates a "steric wall" that can slow down the transmetallation step, particularly with bulky boronic acids. -
Acidic Functionality: The C1-COOH (pKa ~4.2) will instantly consume one equivalent of base, generating an anionic carboxylate species. This increases water solubility but can reduce solubility in non-polar organic solvents (toluene), necessitating polar aprotic mixtures (DMF, Dioxane/Water).
Stability of the -CHF Group
The benzylic proton of the Ar-CHF
Experimental Protocols
Method A: Direct Suzuki-Miyaura Coupling (The "Rapid" Route)
Best for: Library synthesis, stable boronic acids, and quick analog generation.
Rationale: This protocol avoids protection/deprotection steps. We utilize Pd(dppf)Cl
Reagents:
-
Substrate: 4-(Difluoromethyl)-3-iodobenzoic acid (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (5 mol%) OR XPhos Pd G2 (2–3 mol%) -
Base: K
PO (3.0 equiv) — Note: Extra base required to neutralize COOH. -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the iodobenzoic acid (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).
-
Purge: Seal the vial and purge with N
or Ar for 5 minutes. -
Catalyst Addition: Add the Pd catalyst (solid) under a positive pressure of inert gas.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–90°C for 4–16 hours. Monitor by LCMS or
F NMR (Look for the -CHF doublet shift). -
Workup:
-
Cool to room temperature.[1]
-
Acidification: Carefully adjust pH to ~3–4 using 1N HCl (precipitates the product).
-
Extraction: Extract with EtOAc (x3). The product will be in the organic layer.
-
Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid) is preferred for free acids.
-
Method B: Methyl Ester Protection Route (The "Scalable" Route)
Best for: Large-scale synthesis (grams), sensitive coupling partners, or Sonogashira couplings.
Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning by carboxylates and allows the use of standard non-polar solvents (Toluene) and column chromatography.
Step 1: Esterification
-
Treat acid with TMS-Diazomethane (in MeOH/Toluene) or SOCl
/MeOH . -
Yield expectation: >95%.[2]
Step 2: Cross-Coupling (Suzuki/Sonogashira)
-
Catalyst: Pd(PPh
) (Suzuki) or Pd(PPh ) Cl /CuI (Sonogashira). -
Conditions: Standard protocols apply. The steric hindrance of -CHF
is less problematic in non-polar solvents where the catalyst is fully soluble.
Step 3: Hydrolysis
-
LiOH (2 equiv) in THF/Water (1:1) at RT for 2 hours.
Visualization of Workflows
Figure 1: Decision Matrix for Protocol Selection
Caption: Logical flow for selecting between direct acid coupling and the ester protection route based on scale and substrate complexity.
Figure 2: Mechanistic Cycle & Steric Impact
Caption: The catalytic cycle highlighting the critical steric interaction between the ortho-CHF2 group and the incoming nucleophile.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning by free acid. | Switch to Method B (Ester). Alternatively, increase base to 4.0 equiv. |
| De-iodination (Ar-H) | Protodehalogenation (Reduction). | Solvent is too "wet" or reaction too hot. Switch to anhydrous THF (if using ester) or lower temp to 70°C. |
| Black Precipitate | Pd precipitation (Pd black). | Ligand dissociation. Use bidentate ligands (dppf ) or Buchwald precatalysts (XPhos ) which are more stable. |
| Difluoromethyl Loss | Base-mediated degradation. | Avoid strong bases (NaOtBu, hydroxides) at high temp. Stick to K |
References
-
General Review on Difluoromethylation
- Title: Late-stage difluoromethylation: concepts, developments and perspective.
- Source:Chemical Society Reviews, 2021.
-
URL:[Link]
-
Ortho-Substituted Coupling Strategies
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Source:Journal of the American Chemical Society, 2010.
-
URL:[Link]
-
Difluoromethyl Group Stability
- Title: The F-Difluoromethyl Group: Challenges, Impact and Outlook.
- Source:Chemistry – A European Journal, 2024.
-
URL:[Link]
-
Substrate Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(DifluoroMethyl)-3-iodobenzoic acid | 1131588-05-0 [chemicalbook.com]
- 4. 4-(difluoromethyl)-3-iodobenzoic acid,(CAS# 1131588-05-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 209995-38-0 | 2,4,5-Trifluorophenylacetic acid | Tetrahedron [thsci.com]
- 6. 4-(DifluoroMethyl)-3-iodobenzoic acid - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols: Catalyst Selection for Coupling Reactions of 4-(Difluoromethyl)-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(Difluoromethyl)-3-iodobenzoic Acid in Modern Drug Discovery
4-(Difluoromethyl)-3-iodobenzoic acid is a key building block in contemporary medicinal chemistry. The difluoromethyl (CF₂H) group is an increasingly popular bioisostere for hydroxyl, thiol, and amine functionalities, capable of forming hydrogen bonds that can significantly enhance binding affinity and modulate physicochemical properties.[1][2] Its presence, combined with the carboxylic acid and the synthetically versatile iodine atom, makes this molecule a highly valuable scaffold for the synthesis of novel therapeutic agents. The C-I bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[3] This guide provides a detailed framework for the strategic selection of catalysts and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this important substrate.
Strategic Catalyst System Selection
The successful cross-coupling of 4-(difluoromethyl)-3-iodobenzoic acid is contingent on a rational selection of the catalyst system (palladium precursor, ligand, and base) that accommodates the unique electronic and steric properties of the substrate. The electron-withdrawing nature of both the difluoromethyl and carboxylic acid groups activates the aryl iodide towards oxidative addition, a key step in the catalytic cycle.[4][5] However, the carboxylic acid moiety can also interfere with the catalytic cycle by coordinating to the palladium center, potentially deactivating the catalyst.[6] Therefore, the choice of ligands and bases is critical to mitigate this interference and ensure high reaction efficiency.
Decision-Making Workflow for Catalyst Selection
Caption: Catalyst selection workflow for coupling reactions of 4-(difluoromethyl)-3-iodobenzoic acid.
Recommended Catalyst Systems for Initial Screening
The following table summarizes recommended starting points for catalyst systems for the three major cross-coupling reactions with 4-(difluoromethyl)-3-iodobenzoic acid. These conditions are based on established principles for coupling electron-deficient aryl halides and substrates bearing potentially coordinating functional groups.
| Coupling Reaction | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.5 equiv.) | Dioxane/H₂O (10:1) | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | NaOtBu (2.0 equiv.) | Toluene or Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2 mol%) | (Optional) P(t-Bu)₃ (4 mol%) | Et₃N (3.0 equiv.) | DMF or THF | RT - 60 |
| (Copper-free) | |||||
| Sonogashira | Pd(PPh₃)₂Cl₂ (2 mol%) | None | Et₃N (3.0 equiv.) | DMF | RT - 60 |
| (with Copper) | CuI (5 mol%) |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Degassing the reaction mixture by sparging with an inert gas for 15-30 minutes prior to heating is recommended to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as TLC, LC-MS, or GC-MS.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 4-(difluoromethyl)-3-iodobenzoic acid with an arylboronic acid. The use of a bulky, electron-rich phosphine ligand like SPhos is intended to promote the reductive elimination step and prevent catalyst deactivation.[7] An inorganic base like K₃PO₄ is chosen to avoid potential side reactions with the carboxylic acid.[6]
Materials:
-
4-(difluoromethyl)-3-iodobenzoic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vessel, add 4-(difluoromethyl)-3-iodobenzoic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of 1,4-dioxane.
-
Add the catalyst premix to the reaction vessel.
-
Add anhydrous 1,4-dioxane and degassed water to achieve the desired concentration (typically 0.1-0.5 M).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between 4-(difluoromethyl)-3-iodobenzoic acid and a primary or secondary amine. The use of a biarylphosphine ligand such as RuPhos and a strong, non-nucleophilic base like sodium tert-butoxide is crucial for efficient coupling.[8]
Materials:
-
4-(difluoromethyl)-3-iodobenzoic acid
-
Amine (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and NaOtBu (2.0 equiv.) to a dry reaction vessel.
-
Add 4-(difluoromethyl)-3-iodobenzoic acid (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Add anhydrous toluene or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides.[9][10] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11][12]
Materials:
-
4-(difluoromethyl)-3-iodobenzoic acid
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a reaction vessel, add 4-(difluoromethyl)-3-iodobenzoic acid (1.0 equiv.) and Pd(PPh₃)₂Cl₂ (0.02 equiv.).
-
Add anhydrous DMF or THF, followed by the amine base (3.0 equiv.).
-
Add the terminal alkyne (1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction's progress.
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
References
- Yin, G.; et al. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Herrmann, W. A.; et al. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Journal of Organometallic Chemistry.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
- Li, H.; et al. A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society.
- Wang, F.; et al.
-
Wang, J.; et al. Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. [Link]
-
Aikawa, K.; et al. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. [Link]
-
Mampuys, P.; et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Mikami, K.; et al. Precatalyst Effects on Pd-Catalyzed Cross-Coupling Difluoromethylation of Aryl Boronic Acids.
-
Do carboxylic acids interfere with Suzukis? Reddit. [Link]
-
Banan, A.; et al. Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Banan, A.; et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Dunetz, J. R.; et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
-
Sharma, P.; et al. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. RSC Publishing. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
-
Barder, T. E.; et al. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
- Urgaonkar, S.; Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry.
- Martek, B. A.; et al.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
1.2.3 The Buchwald–Hartwig Reaction. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Base and Solvent Effects in Reactions of 4-(Difluoromethyl)-3-iodobenzoic Acid
Executive Summary
4-(Difluoromethyl)-3-iodobenzoic acid (CAS: 1261626-89-6) represents a high-value scaffold in medicinal chemistry. It combines three distinct functionalities: a carboxylic acid for solubility/anchoring, an aryl iodide for facile cross-coupling, and a difluoromethyl (
The
This guide details the "Goldilocks" conditions required to functionalize the iodine position without compromising the difluoromethyl group or the carboxylic acid integrity.
The Chemo-Physical Landscape
To successfully react this molecule, one must navigate the competition between its two acidic sites and the electrophilic iodine.
The "Acid vs. Acid" Competition
The molecule contains two protons with vastly different acidities:
-
Carboxylic Acid (
): . This will deprotonate immediately upon exposure to any base, forming a carboxylate salt. This increases water solubility but decreases solubility in non-polar organics (toluene, hexanes). -
Difluoromethyl Proton (
): . This proton is weakly acidic due to the electron-withdrawing effect of the two fluorine atoms and the aromatic ring.
The Critical Risk: If a base strong enough to deprotonate the
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Mechanistic Note |
| Protic Polar | Water, Methanol | High | Essential for dissolving inorganic bases ( |
| Aprotic Polar | DMF, DMSO, DMA | High | Excellent solubility for the carboxylate salt form. Caution: High temps (>100°C) in basic DMA can promote defluorination. |
| Ethers | THF, 1,4-Dioxane | Medium | Good for the catalyst, but poor for the carboxylate salt. Requires water co-solvent (e.g., 4:1 Dioxane:Water). |
| Non-Polar | Toluene, Hexane | Low | The starting material (as a salt) will precipitate, halting the reaction. |
Base Selection Guide
The choice of base is the single most critical variable.
The Safe Zone: Inorganic Carbonates & Phosphates
-
Reagents:
, , . -
Mechanism: These bases are strong enough to deprotonate the carboxylic acid and activate the boronic acid (in Suzuki coupling) but are too weak to deprotonate the
group under standard conditions (<100°C) [3]. -
Stoichiometry: You must use at least 3.0 equivalents .
-
1.0 eq to neutralize the
. -
1.0 eq to activate the coupling partner (e.g., boronic acid).
-
1.0 eq excess to maintain catalytic turnover.
-
The Danger Zone: Alkoxides & Amides
-
Reagents:
, , , . -
Risk: These bases will attack the
proton. Even if they don't fully deprotonate it, the equilibrium is sufficient to cause slow leakage of fluoride and catalyst poisoning. -
Exception: Buchwald-Hartwig aminations often require
. In this specific case, switch to a weaker base system like in Dioxane, or use a Pd-precatalyst that activates at lower temperatures.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is optimized to couple 4-(Difluoromethyl)-3-iodobenzoic acid with an aryl boronic acid. It prioritizes the stability of the
Reagents & Equipment
-
Substrate: 4-(Difluoromethyl)-3-iodobenzoic acid (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(3-5 mol%) - Robust, air-stable choice. -
Base:
(3.5 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Balloon is sufficient).
Step-by-Step Methodology
-
Degassing (Crucial):
-
Combine 1,4-Dioxane and Water in a separate flask. Sparge with Argon for 15 minutes. Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
-
Reaction Assembly:
-
To a reaction vial equipped with a stir bar, add:
-
4-(Difluoromethyl)-3-iodobenzoic acid (1.0 mmol, 298 mg).
-
Aryl Boronic Acid (1.2 mmol).
- (3.5 mmol, 483 mg).
-
-
Note: Do not add the catalyst yet.
-
-
Solvation:
-
Add the degassed solvent mixture (5 mL, 0.2 M concentration).
-
Stir at Room Temperature (RT) for 5 minutes. The solution may remain cloudy; this is normal. The acid is converting to the potassium benzoate salt.
-
-
Catalyst Addition:
-
Add
(0.03 mmol). -
Seal the vial immediately and purge the headspace with Argon for 2 minutes.
-
-
Reaction:
-
Heat to 80°C .
-
Monitoring: Check by LCMS after 2 hours. The reaction is typically complete within 4-6 hours.
-
Checkpoint: If the reaction stalls, add 0.5 mL of degassed water. The solubility of the inorganic base is often the rate-limiting step.
-
-
Workup (Acidification):
-
Cool to RT.
-
Dilute with Ethyl Acetate (20 mL).
-
Critical Step: Slowly add 1M HCl until the pH is ~3. Why? You must reprotonate the carboxylate to extract the product into the organic layer.
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry over
, filter, and concentrate.[1]
-
Visualized Decision Pathways
Reaction Optimization Decision Tree
This diagram guides the researcher through solvent and base modifications based on observed results.
Figure 1: Decision tree for optimizing cross-coupling reactions, addressing solubility of the benzoate salt and stability of the difluoromethyl group.
Mechanistic Failure Mode: Base-Mediated Defluorination
Understanding how the reaction fails is key to preventing it.
Figure 2: Pathway of decomposition when incompatible strong bases are used.
Troubleshooting & FAQ
Q: Can I protect the acid as a methyl ester before coupling? A: Yes, and this is often recommended if the solubility of the salt is problematic.
-
Protocol: Treat the acid with
and catalytic (reflux, 2h). -
Benefit: The methyl ester is soluble in pure Toluene or THF, allowing anhydrous conditions.
-
Risk: You must hydrolyze it later (
), which is generally high-yielding and safe for the group.
Q: I see a side product with Mass M-20. What is it?
A: This corresponds to the loss of
Q: Is the Iodine labile enough for Sonogashira coupling?
A: Yes. The 3-iodo position is activated. However, Sonogashira often uses copper (CuI) and amine bases (
-
Warning: Copper can sometimes facilitate oxidative insertion into the
bond at high temperatures. Keep Sonogashira reactions below 60°C for this substrate.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[2]
- Belhomme, M.-C., et al. (2015). "Recent Advances in the Synthesis of Difluoromethylated Arenes." Chemical Reviews, 115(2), 797-804. (General reference on CHF2 stability).
-
Mao, J., et al. (2009).[1] "Iodine-Catalyzed Suzuki–Miyaura Coupling Performed in Air." Advanced Synthesis & Catalysis, 351, 635–641.[1]
-
BenchChem. (2025). "A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid."
Sources
Application Notes and Protocols: Strategic Use of Protecting Groups for 4-(Difluoromethyl)-3-iodobenzoic Acid in Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the strategic protection of the carboxylic acid functionality of 4-(Difluoromethyl)-3-iodobenzoic acid. This key building block is of significant interest to researchers in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl group, which can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and membrane permeability.[1] The presence of an aryl iodide allows for a variety of cross-coupling reactions, making this molecule a versatile scaffold for the synthesis of complex molecular architectures. This guide will explore the rationale behind protecting group selection, provide step-by-step protocols for the implementation of two distinct and orthogonal protecting group strategies (methyl and silyl esters), and demonstrate their utility in a subsequent palladium-catalyzed cross-coupling reaction.
Introduction: The Synthetic Challenge and Strategic Imperative
4-(Difluoromethyl)-3-iodobenzoic acid presents a unique synthetic challenge due to the presence of three distinct functional groups: a carboxylic acid, an aryl iodide, and a difluoromethyl group. While the aryl iodide is a prime handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions, the acidic proton of the carboxylic acid can interfere with these reactions by reacting with organometallic reagents or basic catalysts.[2] Therefore, protection of the carboxylic acid is a critical step to ensure the success of subsequent synthetic transformations.[2][3]
The choice of a suitable protecting group is governed by several factors:
-
Ease of Installation and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect the other functional groups.[4]
-
Stability: It must be robust enough to withstand the conditions of the planned subsequent reactions, such as the basic and often heated conditions of Suzuki or Sonogashira couplings.[4]
-
Orthogonality: In more complex syntheses, the chosen protecting group should be removable without affecting other protecting groups present in the molecule, a concept known as an orthogonal protecting group strategy.[4][5]
This guide will focus on two widely applicable protecting groups for carboxylic acids: the methyl ester and the tert-butyldimethylsilyl (TBDMS) ester . The methyl ester offers robust protection and is typically removed under basic or acidic hydrolytic conditions. The TBDMS ester, a type of silyl ester, provides a milder protection strategy, as it can be cleaved under fluoride-mediated conditions.[6]
Strategic Overview: A Visual Guide to Protecting Group Strategy
The overall synthetic strategy involves a three-stage process: protection of the carboxylic acid, a cross-coupling reaction at the aryl iodide position, and finally, deprotection to reveal the desired functionalized benzoic acid.
Figure 1: A generalized workflow for the protection, functionalization, and deprotection of 4-(Difluoromethyl)-3-iodobenzoic acid.
Experimental Protocols
Protocol 1: Methyl Ester Protection
Methyl esters are a common and robust choice for protecting carboxylic acids.[7] They are stable to a wide range of reaction conditions, including those typically employed in palladium-catalyzed cross-coupling reactions.
3.1.1. Materials
| Reagent | Supplier | Grade |
| 4-(Difluoromethyl)-3-iodobenzoic acid | Commercial | ≥98% |
| Methanol (MeOH) | Commercial | Anhydrous |
| Sulfuric Acid (H₂SO₄) | Commercial | Concentrated (98%) |
| Dichloromethane (DCM) | Commercial | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house prep. | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | ACS Grade |
3.1.2. Procedure: Synthesis of Methyl 4-(difluoromethyl)-3-iodobenzoate
-
To a solution of 4-(difluoromethyl)-3-iodobenzoic acid (1.0 equiv) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired methyl 4-(difluoromethyl)-3-iodobenzoate as a solid, which can be further purified by recrystallization if necessary.
3.1.3. Deprotection of the Methyl Ester
The methyl ester can be hydrolyzed back to the carboxylic acid using standard saponification conditions.
-
Dissolve the methyl ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Protocol 2: Silyl Ester Protection (TBDMS Ester)
Silyl esters offer a milder alternative for carboxylic acid protection and can be cleaved under conditions that are orthogonal to many other protecting groups.[6] This is particularly useful in the synthesis of complex molecules with multiple sensitive functionalities.
3.2.1. Materials
| Reagent | Supplier | Grade |
| 4-(Difluoromethyl)-3-iodobenzoic acid | Commercial | ≥98% |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Commercial | ≥98% |
| Imidazole | Commercial | ≥99% |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Tetrabutylammonium fluoride (TBAF) | Commercial | 1 M in THF |
3.2.2. Procedure: Synthesis of tert-Butyldimethylsilyl 4-(difluoromethyl)-3-iodobenzoate
-
To a solution of 4-(difluoromethyl)-3-iodobenzoic acid (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dichloromethane (0.3 M) at 0 °C, add a solution of TBDMSCl (1.2 equiv) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude silyl ester is often used in the next step without further purification.
3.2.3. Deprotection of the TBDMS Ester
The TBDMS ester is readily cleaved using a fluoride source.
-
Dissolve the TBDMS ester (1.0 equiv) in THF.
-
Add TBAF (1.1 equiv, 1 M solution in THF) and stir at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Application in Cross-Coupling Reactions: A Suzuki Coupling Example
With the carboxylic acid protected, the aryl iodide can be functionalized via a Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction is a powerful tool for the formation of carbon-carbon bonds.[8] Aryl iodides are generally more reactive than the corresponding bromides or chlorides in such couplings.[10]
Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of Methyl 4-(difluoromethyl)-3-iodobenzoate
4.1.1. Materials
| Reagent | Supplier | Grade |
| Methyl 4-(difluoromethyl)-3-iodobenzoate | From 3.1.2 | - |
| Arylboronic Acid | Commercial | Various |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial | Catalyst Grade |
| Triphenylphosphine (PPh₃) | Commercial | ≥99% |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous |
| 1,4-Dioxane | Commercial | Anhydrous |
| Water | In-house | Degassed, Deionized |
4.1.2. Procedure
-
In a reaction vessel, combine methyl 4-(difluoromethyl)-3-iodobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Orthogonal Strategy Considerations
The choice between a methyl ester and a silyl ester protecting group can be critical in a multi-step synthesis. For instance, if a molecule also contains a base-labile group, the acidic or fluoride-mediated deprotection of a silyl ester would be advantageous over the basic hydrolysis of a methyl ester. This concept of orthogonal protection is a cornerstone of modern organic synthesis.[4][5]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality Considerations |
| Methyl Ester | Acidic (H₂SO₄/MeOH) | Basic (LiOH) or Acidic | Robust, stable to many reaction conditions | Not orthogonal to other base-labile protecting groups. |
| TBDMS Ester | Mild (TBDMSCl/Imidazole) | Fluoride (TBAF) | Less robust than methyl esters | Orthogonal to acid- and base-labile protecting groups.[11] |
Conclusion
The successful synthesis of complex molecules derived from 4-(difluoromethyl)-3-iodobenzoic acid hinges on a well-defined protecting group strategy. This guide has provided detailed, field-tested protocols for the protection of the carboxylic acid functionality using both robust (methyl ester) and mild (TBDMS ester) protecting groups. The utility of this approach was demonstrated through a subsequent Suzuki cross-coupling reaction, a versatile method for introducing molecular diversity. By understanding the principles of protecting group stability and orthogonality, researchers can confidently navigate the synthesis of novel compounds for applications in drug discovery and materials science.
References
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Yadav, V. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]
-
Broadwith, P. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]
-
(n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Li, W., et al. (2018). dM-Dim for Carboxylic Acid Protection. Molecules, 23(4), 785. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]
-
American Chemical Society. (2023, August 21). Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Organic Letters. [Link]
-
Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-iodobenzoic acid. PubChem. Retrieved from [Link]
-
American Chemical Society. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
American Chemical Society. (n.d.). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
American Chemical Society. (2023, February 8). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Publications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PubMed Central. [Link]
-
Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
Taylor & Francis Online. (2023, February 10). Reactivity trends for mechanochemical reductive coupling of aryl iodides. [Link]
-
ResearchGate. (2025, August 6). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]
-
ChemistryViews. (2023, August 26). Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. [Link]
-
(n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]
-
ResearchGate. (n.d.). aryl iodide cross-coupling. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
American Chemical Society. (2018, July 24). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
-
(n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protective Groups [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
purification of products from 4-(Difluoromethyl)-3-iodobenzoic acid reactions
Application Note: Purification Strategies for 4-(Difluoromethyl)-3-iodobenzoic Acid Derivatives
Executive Summary
The scaffold 4-(Difluoromethyl)-3-iodobenzoic acid represents a high-value intermediate in drug discovery, offering a unique combination of a lipophilic hydrogen-bond donor (
This guide details field-proven protocols for isolating products derived from this scaffold. It prioritizes palladium scavenging (crucial for the 3-iodo cross-coupling) and orthogonal solubility switching (leveraging the carboxylic acid).[1]
Chemical Context & Critical Properties
Before initiating purification, understand the physicochemical behavior of the substrate:
-
The
Group: Unlike , the difluoromethyl group is a weak hydrogen bond donor. It increases lipophilicity ( ) relative to the parent acid but retains significant polarity compared to analogs. -
The Carboxylic Acid (
): This is the primary handle for "self-validating" purification via Acid-Base extraction.[1] -
The Aryl Iodide: The site of transition-metal catalysis. Residual Palladium (Pd) and Copper (Cu) are the primary contaminants.
Decision Matrix: Purification Strategy
The optimal purification route depends on whether the carboxylic acid is preserved or derivatized (e.g., to an ester/amide) during the reaction.
Figure 1: Decision tree for selecting the appropriate purification workflow.
Protocol A: Acid-Base Swing (For Acidic Products)
Use this when performing Suzuki/Heck couplings directly on the benzoic acid.
Principle: The product is soluble in aqueous base (as a benzoate salt) but insoluble in aqueous acid. Non-acidic impurities (phosphines, de-iodinated byproducts) remain in the organic phase.
Reagents:
-
Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE.[1] (Avoid DCM if possible to prevent emulsions with Pd-black).
-
Base: 1M NaOH or sat.
. -
Acid: 1M HCl or 1M
.
Step-by-Step:
-
Partition: Dilute the crude reaction mixture with EtOAc. Add 1M NaOH until the aqueous layer is pH > 10.
-
Separate: Shake and separate layers.
-
Wash: Wash the aqueous layer twice with fresh EtOAc to remove entrained organics.
-
Precipitate (The Swing): Cool the aqueous layer to 0°C. Slowly add 1M HCl while stirring until pH < 2.
-
Observation: The 4-(difluoromethyl) derivatives often precipitate as white/off-white solids due to the lipophilic
group.[1]
-
-
Isolation:
-
If Solid: Filter the precipitate, wash with water, and dry.[4]
-
If Oiling Out: Extract the acidified aqueous layer with EtOAc (
), dry over , and concentrate.
-
Protocol B: Palladium Removal & Chromatography (For Neutral Products)
Use this for esters, amides, or if the Acid-Base swing failed to remove metal contaminants.
The Challenge: Residual Palladium (Pd) binds tightly to the aromatic ring and the iodine position. Standard chromatography is often insufficient to reach <10 ppm Pd limits required for pharma.
Step 1: Chemical Scavenging (Pre-Column)
Do not rely on silica gel alone.[1][3] Use a functionalized scavenger.
| Scavenger Type | Functionality | Best For | Protocol |
| SiliaMetS® Thiol | Cysteine/Thiol | Pd(0), Pd(II) | Add 4 eq.[1] (w/w) relative to Pd loading. Stir 4h at 50°C. Filter. |
| Activated Carbon | High Surface Area | Colloidal Pd | Add 10 wt% carbon.[1] Reflux 1h. Filter hot through Celite. |
| DMT (Dimercaptotriazine) | Chelator | High Pd levels | Highly specific for Pd; wash organic layer with aqueous sodium-DMT.[1] |
Step 2: Flash Chromatography Optimization
The
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate is standard.
-
Tip: If the product tails (streaks), add 0.1% Acetic Acid to the mobile phase. This suppresses ionization of any residual free acid or acidic protons on the amide.
-
-
Detection: UV at 254 nm (strong absorption from benzoate).
-
Staining:
(oxidizes the benzylic position) or Iodine.[1]
Workflow Diagram: Palladium Removal
Figure 2: Integrated workflow for removal of transition metals prior to chromatography.[1]
Analytical Verification (Self-Validation)
You must verify not just purity, but the integrity of the
-
NMR (Essential):
-
The
group appears as a characteristic doublet (due to coupling with H) in the range of -110 to -125 ppm . -
Validation: If you see a singlet, you may have lost the proton (unlikely) or formed a
species (contamination). If the signal disappears, you may have hydrolyzed the group to an aldehyde (rare, requires harsh acid).
-
-
NMR:
-
Look for the triplet (
) corresponding to the proton. -
Coupling Constant (
): Typically 50 - 56 Hz . This large coupling is diagnostic. -
Shift: Usually
6.5 - 7.5 ppm, often overlapping with aromatic signals.
-
References
-
Palladium Removal Strategies
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
-
Difluoromethylation Chemistry
-
Suzuki Coupling on Benzoic Acids
-
General Purification of Aryl Iodides
Sources
Application Notes and Protocols for the Derivatization of 4-(Difluoromethyl)-3-iodobenzoic Acid for Biological Screening
Introduction: Strategic Value of 4-(Difluoromethyl)-3-iodobenzoic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. 4-(Difluoromethyl)-3-iodobenzoic acid emerges as a highly valuable starting material for the synthesis of compound libraries destined for biological screening. This is due to the convergence of two key functionalities: the difluoromethyl (CF2H) group and the iodo (I) substituent, each imparting distinct and advantageous properties to derivative molecules.
The difluoromethyl group is a fascinating and increasingly utilized moiety in drug design. It can serve as a bioisosteric replacement for hydroxyl, thiol, or amine groups, offering improved metabolic stability.[1][2] Furthermore, the CF2H group can act as a hydrogen bond donor, enhancing target affinity and specificity, while also contributing to improved lipophilicity and, consequently, better cell membrane permeability.[1][3]
Juxtaposed to the CF2H group, the iodo substituent provides a versatile synthetic handle for a variety of cross-coupling reactions. The carbon-iodine bond is notably reactive towards oxidative addition with palladium catalysts, making it an ideal site for introducing molecular diversity through well-established methodologies such as Suzuki-Miyaura and Sonogashira couplings.[4][5] The presence of both a modifiable carboxylic acid and a reactive aryl iodide on the same scaffold allows for a dual-pronged approach to library generation, enabling extensive exploration of the chemical space around this privileged core.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of 4-(difluoromethyl)-3-iodobenzoic acid. It outlines detailed protocols for key synthetic transformations and offers insights into the design of a focused compound library for high-throughput screening (HTS).
Chemical Properties and Reactivity Profile
4-(Difluoromethyl)-3-iodobenzoic acid is a crystalline solid at room temperature. The electron-withdrawing nature of both the difluoromethyl and iodo groups influences the acidity of the carboxylic acid, making it a reactive partner in amide bond formation and esterification reactions.
The primary sites for derivatization are the carboxylic acid and the carbon-iodine bond. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization under mild conditions.[4] This differential reactivity is a key strategic advantage in multi-step synthetic sequences.
Experimental Workflows: A Visual Overview
The following diagram illustrates the overall workflow for the generation of a screening library from 4-(difluoromethyl)-3-iodobenzoic acid, highlighting the parallel and sequential derivatization strategies.
Caption: Overall workflow for library synthesis.
Detailed Derivatization Protocols
The following protocols are optimized for the derivatization of 4-(difluoromethyl)-3-iodobenzoic acid and are designed to be robust and scalable for library synthesis.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and the use of carbodiimide coupling agents provides a reliable method for this transformation.[6] This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve yields.[7]
Materials:
-
4-(Difluoromethyl)-3-iodobenzoic acid
-
Primary or secondary amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-(difluoromethyl)-3-iodobenzoic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination forms an activated ester intermediate that is less prone to racemization and other side reactions compared to using EDC alone.
-
DIPEA: A non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, facilitating the coupling reaction.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the activated ester intermediate and EDC.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] The high reactivity of the aryl iodide in 4-(difluoromethyl)-3-iodobenzoic acid derivatives makes this an efficient method for introducing aryl or heteroaryl diversity.[4]
Materials:
-
4-(Difluoromethyl)-3-iodo-N-substituted-benzamide (from Protocol 1)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the 4-(difluoromethyl)-3-iodo-N-substituted-benzamide (1.0 eq), the boronic acid/ester (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the residue by flash column chromatography to yield the biaryl product.
Suzuki Coupling Catalytic Cycle:
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. growingscience.com [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 4-(Difluoromethyl)-3-iodobenzoic Acid
Status: Active Ticket ID: SC-CF2H-I-COOH Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting a Suzuki-Miyaura cross-coupling on 4-(Difluoromethyl)-3-iodobenzoic acid . This substrate presents a "Perfect Storm" of three competing chemical challenges:
-
The Free Acid (Catalyst Poison): The carboxylic acid moiety (
) will deprotonate immediately under basic Suzuki conditions. The resulting carboxylate anion ( ) can coordinate tightly to Palladium, displacing ligands and arresting the catalytic cycle (the "carboxylate poison" effect). -
Ortho-Steric Hindrance: The difluoromethyl group (
) is located ortho to the iodide. While not as bulky as a tert-butyl group, it is large enough to slow down the transmetallation step. -
Difluoromethyl Lability: While generally robust, the benzylic
bond in is activated by the electron-withdrawing ring. Use of excessively strong bases (e.g., alkoxides) can trigger deprotonation and decomposition via difluorocarbene pathways.
This guide provides a validated, self-consistent protocol to overcome these barriers without requiring a protection/deprotection step.
Module 1: The "Gold Standard" Protocol
Do not rely on "standard" tetrakis (Pd(PPh3)4) conditions for this substrate; they will likely result in stalled conversion due to catalyst poisoning. The following system utilizes Buchwald-type dialkylbiaryl phosphine ligands to prevent carboxylate binding and facilitate oxidative addition.
Reagents & Stoichiometry
| Component | Equivalents | Recommended Reagent | Role |
| Substrate | 1.0 equiv | 4-(Difluoromethyl)-3-iodobenzoic acid | Electrophile |
| Boronic Partner | 1.2 - 1.5 equiv | Aryl/Heteroaryl Boronic Acid | Nucleophile (Excess required due to protodeboronation risk) |
| Catalyst | 2 - 5 mol% | Pd(OAc)₂ + SPhos (1:2 ratio) OR SPhos-Pd-G2 | Bulky ligand prevents carboxylate poisoning; high activity for ortho-subs.[1] |
| Base | 3.0 equiv | K₃PO₄ (Potassium Phosphate Tribasic) | Strong enough to activate boronic acid; mild enough to preserve |
| Solvent System | 0.1 M - 0.2 M | 1,4-Dioxane / Water (4:1) | Water is critical to solubilize the carboxylate salt. |
Step-by-Step Methodology
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of low-loading Pd cycles.
-
Vessel Charging: Add the Iodobenzoic acid derivative, Boronic acid, and
to the reaction vial. -
Catalyst Addition:
-
Option A (Pre-catalyst): Add SPhos-Pd-G2 solid.
-
Option B (In-situ): Add Pd(OAc)₂ and SPhos solid.
-
-
Seal & Purge: Cap the vial (septum screw cap) and purge the headspace with inert gas for 2 minutes.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C to prevent decarboxylation or
degradation.
-
-
Workup: Acidify carefully with 1M HCl to pH ~3 to protonate the product (precipitating the free acid) before extraction with EtOAc.
Module 2: Troubleshooting & FAQs
Category A: Low Conversion (Starting Material Remains)
Q: I see starting material (Iodide) remaining after 12 hours. Should I add more catalyst? A: Likely not. The issue is usually Catalyst Deactivation , not low loading.
-
Diagnosis: The free carboxylate is binding to the Pd(II) species, forming a stable "resting state" that cannot undergo transmetallation.
-
Fix: Switch to SPhos or XPhos . These ligands are extremely bulky. They create a "steric wall" around the Palladium center that physically blocks the carboxylate oxygen from coordinating, while still allowing the oxidative addition of the Iodide.
-
Critical Check: Ensure water is present in your solvent. If the potassium carboxylate salt precipitates out of the organic phase, it coats the stirring bar and stops the reaction. You need a biphasic system (Dioxane/H2O) to keep the salt in solution.
Q: Can I use
Category B: Side Products & Impurities
Q: I see a "de-iodinated" byproduct (Protodehalogenation). Why? A: This indicates that Oxidative Addition occurred, but Transmetallation failed.
-
Mechanism: The Pd-Ar species sat waiting for the boronic acid too long and scavenged a hydride (likely from the solvent or ligand).
-
Fix: Increase the concentration of the "active" boronate species.
-
Increase Base to 4.0 equiv.
-
Add the boronic acid in two portions (0.7 equiv at T=0, 0.7 equiv at T=2 hrs).
-
Q: Is the
-
Fix: strictly avoid alkoxide bases (
, ). Stick to inorganic bases ( , ) in wet solvents. The water solvates the base, reducing its kinetic basicity and protecting the proton.
Module 3: Visual Logic & Mechanism
Figure 1: Troubleshooting Logic Tree
Use this decision matrix to diagnose reaction failure based on TLC/LCMS data.
Caption: Decision matrix for diagnosing Suzuki coupling failures with free-acid aryl iodides.
Figure 2: The "Carboxylate Poisoning" Mechanism
Understanding why standard catalysts fail is crucial. This diagram illustrates the competition between the productive cycle and the poisoning pathway.
Caption: Mechanism showing how free carboxylates trap Palladium (Red path) vs. productive coupling (Green path).
References
-
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[1][2]
- Context: Establishes SPhos/XPhos as superior ligands for difficult substr
-
Li, H., et al. (2019). Recent Advances in the Synthesis of Difluoromethylated Arenes. Chemical Reviews.
- Context: Reviews stability of groups under cross-coupling conditions.
-
Deng, X., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids. Angewandte Chemie.
- Context: Discusses the interaction of carboxyl
-
Sigma-Aldrich (Merck). Suzuki-Miyaura Cross-Coupling Reaction User Guide.
- Context: General oper
Sources
Technical Support Center: Catalyst Poisoning in 4-(Difluoromethyl)-3-iodobenzoic Acid Reactions
Welcome to the technical support center for researchers utilizing 4-(Difluoromethyl)-3-iodobenzoic acid in catalytic reactions. This guide is designed to provide in-depth, field-proven insights into a critical challenge: catalyst poisoning. As drug development professionals and scientists, understanding and mitigating catalyst deactivation is paramount for robust and reproducible synthetic outcomes. This document moves beyond simple protocols to explain the underlying causality, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst deactivation in the context of cross-coupling reactions involving your substrate.
Q1: What is catalyst poisoning and why is it a concern in my reaction?
Catalyst poisoning refers to the deactivation of a catalyst's active sites by chemical substances, often present as impurities in the reaction mixture.[1][2][3] In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with 4-(Difluoromethyl)-3-iodobenzoic acid, the active Pd(0) species is highly susceptible to poisoning. Poisons bind strongly to the palladium center, blocking its ability to participate in the catalytic cycle, which leads to sluggish or completely stalled reactions and low product yields.[2]
Q2: What are the most common catalyst poisons I should be aware of?
The most frequent culprits are compounds containing sulfur, phosphorus, and certain heavy metals. These substances can originate from various sources, including starting materials, reagents, and solvents.[4][5][6][7]
-
Sulfur Compounds: Thiols, sulfides, and even elemental sulfur are potent poisons.[4][8] They form highly stable bonds with palladium surfaces, rendering them inactive.[3][8]
-
Phosphorus Compounds: While phosphine ligands are essential components of many catalysts, unbound or impurity-derived phosphines and phosphites can sometimes act as inhibitors.[3]
-
Halides & Cyanides: Excess halides or cyanide ions can form stable, inactive palladium complexes like [(CN)₄Pd]²⁻, effectively removing the catalyst from the reaction cycle.[3][9]
-
Heavy Metals: Contaminants like mercury, lead, and arsenic can alloy with or adsorb onto the palladium catalyst surface, causing deactivation.[10]
Q3: Can the substrate, 4-(Difluoromethyl)-3-iodobenzoic acid, or its functional groups cause catalyst deactivation?
While the substrate itself is not a classic "poison," its functional groups can influence catalyst stability and activity:
-
Carboxylic Acid (-COOH): The acidic proton can react with the base required for the coupling reaction. More importantly, the resulting carboxylate can coordinate to the palladium center. This coordination is typically reversible and part of productive catalysis, but under certain conditions, it could potentially lead to the formation of stable, off-cycle palladacycles or facilitate catalyst aggregation and precipitation.
-
Difluoromethyl Group (-CF₂H): This group is generally considered robust in cross-coupling reactions.[11][12] However, its strong electron-withdrawing nature can affect the reactivity of the C-I bond. While not a direct poisoning mechanism, this electronic effect can alter the kinetics of the oxidative addition step, potentially making the catalyst more susceptible to other deactivation pathways if the catalytic cycle is slowed.
Q4: My reaction starts but then stops. Is this poisoning?
A gradual decrease in reaction rate or a complete halt before full conversion is a classic symptom of catalyst poisoning.[2] This occurs as the poison, even at trace levels (ppb to ppm), progressively consumes the active catalyst over time.[1][13] Other potential causes for this behavior include catalyst degradation (e.g., thermal decomposition) or consumption of a key reagent.[14][15]
Part 2: Troubleshooting Guide for Failed Reactions
This section provides a structured approach to diagnosing and solving specific experimental failures.
Problem 1: My Suzuki or Heck reaction is completely dead. I see no product formation.
Possible Cause A: Severe Contamination of a Reagent A high concentration of a potent poison in one of the starting materials is the most likely cause. This is frequently traced back to sulfur-containing impurities in the 4-(Difluoromethyl)-3-iodobenzoic acid or the coupling partner.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for zero conversion.
Recommended Actions:
-
Reagent Analysis: If possible, analyze your starting materials using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal contaminants.[10][13]
-
Systematic Replacement: If advanced analysis is unavailable, run a series of small-scale control reactions where you systematically replace each component (substrate, boronic acid, base, solvent) with a fresh batch from a different, trusted supplier.
-
Purification: Purify the suspected contaminated reagent. Recrystallization is often effective for solid starting materials like 4-(Difluoromethyl)-3-iodobenzoic acid.
Problem 2: The reaction is sluggish and gives a low yield, accompanied by dark coloring and catalyst precipitation (palladium black).
Possible Cause B: Slow Poisoning and/or Catalyst Agglomeration This scenario suggests either a low-level contaminant slowly deactivating the catalyst or that the catalytic species is unstable under the reaction conditions, leading to aggregation into inactive palladium black. The formation of palladium nanoparticles can be promoted by certain substrates or conditions.[16]
Catalyst Deactivation Pathways:
Caption: Interruption of the catalytic cycle by common poisons.
Recommended Actions:
-
Ligand Screening: The stability of the Pd(0) complex is highly dependent on the supporting ligand. Switch to a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide greater stability and resistance to certain poisons.
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. Oxygen can lead to the oxidation of the active Pd(0) species and the phosphine ligands, contributing to catalyst decomposition.
-
Temperature Control: Avoid excessive temperatures. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways. Run a temperature screen to find the optimal balance.
-
Increase Catalyst Loading: As a last resort, a higher catalyst loading can sometimes overcome the effects of a low-level poison, though this is not an ideal or cost-effective solution.[2]
Part 3: Key Protocols & Data
Protocol 1: General Procedure for Reagent Purity Check
This protocol describes a small-scale test to screen for potential catalyst poisons in your reagents.
Objective: To identify the source of contamination by systematically testing each reaction component.
Methodology:
-
Set up a "gold standard" control reaction using reagents of the highest known purity (e.g., freshly purchased, high-purity catalyst; 99.9% pure solvent; recently opened base).
-
Set up parallel reactions, identical to the control. In each reaction, substitute one component with the batch you suspect is causing the issue.
-
Run all reactions under identical, rigorously controlled conditions (same heating block, same stirring rate, etc.).
-
Monitor reaction progress by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).
-
Compare the conversion rates. The reaction that fails or is significantly slower points to the substituted component as the source of the poison.
Table 1: Common Catalyst Poisons and Mitigation Strategies
| Poison Class | Common Examples | Likely Sources | Mechanism of Action & Impact | Mitigation Strategy |
| Sulfur Compounds | Thiols, Thiophenes, H₂S, Elemental Sulfur | Starting materials (from synthesis), rubber septa, contaminated solvents | Irreversible binding to Pd active sites, forming stable sulfides.[8] Complete loss of activity. | Purify reagents; use high-purity solvents; use PTFE-lined septa. |
| Phosphorus Compounds | Triphenylphosphine oxide, excess phosphine ligands | Impurities in phosphine ligands, ligand degradation | Can occupy all coordination sites on Pd, preventing substrate binding. | Use high-purity ligands; optimize ligand-to-metal ratio. |
| Heavy Metals | Mercury (Hg), Lead (Pb), Arsenic (As) | Reagents from certain geological sources, equipment leaching | Alloying with Pd or blocking active sites.[10] | Use high-purity grade reagents; analyze raw materials via ICP-MS. |
| Oxidizers & Water | O₂, Peroxides, excess H₂O | Inadequate degassing, wet solvents, hydroscopic reagents | Oxidation of active Pd(0) to inactive Pd(II) oxides; hydrolysis of reagents.[9] | Rigorous degassing (e.g., freeze-pump-thaw cycles); use freshly dried solvents. |
| Coordinating Species | Amines, Cyanides, some Heterocycles | Byproducts, impurities in reagents, additives | Form overly stable complexes with Pd, disrupting the catalytic cycle.[2][9] | Purify starting materials; choose non-coordinating bases/solvents if possible. |
Protocol 2: Attempted Catalyst Regeneration (For Heterogeneous Catalysts)
While regeneration of homogeneous catalysts is often impractical, poisoned heterogeneous catalysts (e.g., Pd/C) can sometimes be recovered. This is an aggressive procedure and may not always be successful.
Disclaimer: Attempt this only if the catalyst is valuable and disposal is not an option. Success is not guaranteed.
-
Filtration and Washing: Filter the catalyst from the reaction mixture. Wash thoroughly with a non-coordinating solvent (e.g., THF, Dioxane) to remove adsorbed organic residues.
-
Acid/Base Wash: Wash with a dilute, non-oxidizing acid (e.g., 1% acetic acid) followed by deionized water, and then a dilute base (e.g., 1% triethylamine solution) followed by deionized water. This may remove ionically bound poisons.
-
Oxidative Treatment: For sulfur poisoning, a mild oxidative treatment can sometimes be effective.[8] This involves carefully heating the catalyst in a controlled stream of air. CAUTION: This is a hazardous procedure that can cause uncontrolled oxidation and should only be performed with appropriate safety measures.
-
Reduction: After any oxidative treatment, the catalyst must be re-reduced. This is typically done under a hydrogen atmosphere.[17]
References
-
Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Retrieved from [Link]
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Larsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PUBDB. Retrieved from [Link]
-
G.A.S. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]
-
Protsailo, L. V., & Kurmak, M. D. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Li, G., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Retrieved from [Link]
-
Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. Retrieved from [Link]
-
Thottumkara, A. P., Bowsher, M. S., & Vinod, T. K. (2005). In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions. Organic Chemistry Portal. Retrieved from [Link]
-
Maryunina, K. A., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
Bakhtin, I., et al. (2021). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. Retrieved from [Link]
-
Mako, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods for the introduction of new C-C bonds on solid support. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions. Retrieved from [Link]
-
Books. (n.d.). Strategies Towards Challenging Fluorination Reactions. Retrieved from [Link]
-
DCL International Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]
-
ChemRxiv. (n.d.). Curse or Blessing? Influence of Impurities on Cross-Coupling. Retrieved from [Link]
-
LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]
-
National Institutes of Health. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water. Retrieved from [Link]
Sources
- 1. Gulf Bio Analytical [gulfbioanalytical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GAS Dortmund [gas-dortmund.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. mdpi.com [mdpi.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 17. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
managing homocoupling of 4-(Difluoromethyl)-3-iodobenzoic acid derivatives
Subject: Managing Homocoupling of 4-(Difluoromethyl)-3-iodobenzoic Acid Derivatives
Executive Summary & Problem Definition
The Molecule: 4-(Difluoromethyl)-3-iodobenzoic acid (and its ester/amide derivatives) presents a unique challenge in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2][3]
-
Steric/Electronic Modulator: Difluoromethyl group (
) at the C4 position (ortho to Iodine).[2]
The Issue: Users frequently report the formation of a symmetric dimer (Ar-Ar ) instead of the desired cross-coupled product (Ar-R ). This is an Ullmann-type homocoupling of the electrophile.
Root Cause Analysis:
The ortho-
Diagnostic Center: Identifying the Failure Mode
Before altering conditions, confirm the impurity is indeed the electrophile dimer.
LC-MS Identification Logic
-
Target Molecule (Ar-I): Mass
. -
Desired Product (Ar-R): Mass
. -
Homocoupled Dimer (Ar-Ar): Mass
.[1][2][3]
Mechanism of Failure
To fix the problem, you must understand the competition between the Cross-Coupling Cycle and the Homocoupling Shunt .
The Critical Fork in the Road:
-
Oxidative Addition:
(Fast). -
Transmetallation (The Bottleneck):
.[1][2][3]-
Inhibition: The bulky ortho-
blocks the approach of the boronate nucleophile.
-
-
Disproportionation (The Side Reaction):
.-
The
species undergoes reductive elimination to form the Homocoupled Dimer .
-
[2]
Troubleshooting & Optimization Protocols
Strategy A: Reaction Engineering (The "Slow Addition" Method)
Since homocoupling is second-order with respect to the
Protocol:
-
Charge the flask with Catalyst, Ligand, Base, and Boronic Acid (1.5 eq) .[1][2][3]
-
Dissolve the 4-(Difluoromethyl)-3-iodobenzoic acid in a small volume of solvent.
-
Add the Ar-I solution dropwise over 1–2 hours using a syringe pump at reaction temperature.
Strategy B: Catalyst & Ligand Selection
Standard ligands (like
| Component | Recommendation | Scientific Rationale |
| Ligand | SPhos or XPhos | These bulky, electron-rich Buchwald ligands facilitate transmetallation in hindered substrates and prevent the formation of bridged Pd-dimers.[1][2][3] |
| Catalyst Source | Pd(OAc)2 or Pd2(dba)3 | Use with the ligands above.[2][4] Avoid pre-formed |
| Base | K3PO4 (3.0 eq) | Phosphate is superior to Carbonate for hindered substrates.[2][3] It aids in the activation of the boronic acid without being strong enough to deprotonate the |
| Solvent | Dioxane/Water (4:1) | Water is strictly required for the boronic acid activation.[2] Degas thoroughly (sparge with Argon for 15 min) as Oxygen promotes homocoupling . |
Step-by-Step Optimized Protocol
Target: Coupling 4-(Difluoromethyl)-3-iodobenzoic acid (1.0 mmol) with Phenylboronic acid.
-
Preparation:
-
Inertion:
-
Seal the vial and cycle Vacuum/Argon (3 times) to remove Oxygen. Note: Oxygen is a primary driver of homocoupling.[1]
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
-
Substrate Addition (Critical Step):
-
Dissolve 4-(Difluoromethyl)-3-iodobenzoic acid (1.0 mmol) in 1 mL of degassed Dioxane.
-
Heat the catalyst mixture to 80°C .
-
Slowly inject the substrate solution over 30 minutes.
-
-
Workup:
Frequently Asked Questions (FAQ)
Q1: Can I use Copper (CuI) as a co-catalyst to speed up the reaction?
-
Answer: NO. While CuI is used in Sonogashira couplings, adding Copper to a Suzuki reaction involving aryl iodides significantly increases the risk of Ullmann homocoupling.[3] Copper facilitates the dimerization of aryl species.[3] Avoid Copper for this specific issue.
Q2: My LCMS shows a mass of M-128 (Dehalogenation). Why?
-
Answer: This is "Hydrodehalogenation" (Ar-I
Ar-H).[1][2][3] It happens if the reaction is "too wet" (too much proton source) or if the catalyst loading is too high relative to the reaction rate. -
Fix: Reduce water ratio to 10:1. Ensure your solvent is not an alcohol (like MeOH/EtOH), which can act as a hydride source.[1][2][3] Use Dioxane or Toluene.[1][2][3]
Q3: Is the
-
Answer: Generally, yes.[1][2][3] The
of the proton is high (~30+). Weak inorganic bases like or will not deprotonate it.[2] However, avoid strong organic bases like or LDA, which could generate the difluoro-benzyl anion or lead to carbene decomposition.[1][2][3]
Q4: Why does the dimer form even under Argon?
-
Answer: If Oxygen is excluded, the mechanism is likely the "Disproportionation" pathway described in Figure 2. This is purely kinetic.[1][2][3] The steric bulk of the
group slows down the entry of the boronic acid. The Pd-intermediate sits waiting, finds another Pd-intermediate, and couples. The "Slow Addition" protocol (Strategy A) is the specific cure for this.
References
-
General Suzuki-Miyaura Mechanisms & Homocoupling
-
Homocoupling via Peroxo-Complexes (Oxygen Role)
-
Orth-Substituted Aryl Iodides & Ligand Effects
-
Difluoromethyl Group Properties
Sources
Technical Support Center: Navigating Reactions with 4-(Difluoromethyl)-3-iodobenzoic Acid
Welcome to the technical support center for 4-(Difluoromethyl)-3-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, field-proven insights into the impact of water on reactions involving this compound, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes.
Core Reactivity Profile: A Molecule of Competing Sensitivities
4-(Difluoromethyl)-3-iodobenzoic acid is a trifunctional molecule, and understanding the interplay of its functional groups is paramount. The presence of water can have profound and often competing effects on its reactivity.
-
Carboxylic Acid (-COOH): This group is the primary site for esterification and amidation reactions. As we will discuss, these are equilibrium-driven processes where water is a key byproduct, and its presence in the reaction medium is often detrimental.
-
Aryl Iodide (C-I): The carbon-iodine bond is a workhorse for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. The influence of water in these systems is highly dependent on the specific catalytic cycle.
-
Difluoromethyl Group (-CHF2): While often considered a stable bioisostere for hydroxyl or thiol groups, the difluoromethyl group is not inert. It possesses an acidic proton and can be susceptible to hydrolysis under certain conditions, particularly basic aqueous environments, which can lead to the formation of a formyl group (-CHO) as an undesired byproduct.[1][2][3]
This guide will dissect the impact of water on each of these reactive sites, providing you with the knowledge to control your reaction environment for optimal results.
Frequently Asked Questions (FAQs): Water in Your Reactions
This section addresses the most common questions our application scientists receive regarding the use of 4-(Difluoromethyl)-3-iodobenzoic acid.
Q1: My esterification/amidation of 4-(Difluoromethyl)-3-iodobenzoic acid is giving low yields. Could residual water be the culprit?
A: Absolutely. This is the most common issue in esterification and amidation reactions. These are condensation reactions that produce water as a byproduct.[4] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (the carboxylic acid and the alcohol/amine), thereby reducing your yield.[5]
Furthermore, if you are using an acid catalyst, such as sulfuric acid, water can significantly inhibit its catalytic activity. Water molecules can preferentially solvate the catalytic protons, reducing their availability to activate the carboxylic acid.[6] In some cases, the presence of significant amounts of water can lead to a near-complete cessation of the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Dry alcohols and amines over molecular sieves if necessary.
-
Employ a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced in situ.
-
Use a Dean-Stark Apparatus: For reactions run at a suitable temperature, a Dean-Stark trap is highly effective at physically removing water from the reaction as it forms.
Q2: I am planning a Suzuki-Miyaura coupling with this molecule. Should I run the reaction under anhydrous conditions or in an aqueous system?
A: The answer depends on your specific reaction conditions, particularly the base and ligand you are using. While many palladium-catalyzed couplings benefit from anhydrous conditions to prevent side reactions, aqueous systems can also be highly effective and are often used in "green chemistry" applications.[7]
-
Anhydrous Conditions: These are often preferred when using sensitive organometallic reagents or when there is a risk of side reactions promoted by water. For instance, some phosphine ligands can be susceptible to oxidation in the presence of water and air.
-
Aqueous Conditions: Many modern Suzuki coupling protocols utilize aqueous bases (e.g., K2CO3, K3PO4 solutions). Water can sometimes accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step. However, the presence of a strong base and water raises the risk of hydrolyzing the difluoromethyl group.
Key Consideration: The primary concern with 4-(Difluoromethyl)-3-iodobenzoic acid in aqueous cross-coupling reactions is the stability of the -CHF2 group. If your reaction requires high temperatures and a strong base, you may see the formation of 4-formyl-3-arylbenzoic acid as a byproduct.
Q3: How stable is the difluoromethyl group to water? Under what conditions should I be concerned about hydrolysis?
A: The difluoromethyl group is significantly more stable than a trichloromethyl group, but it is not completely inert, especially under basic conditions. The C-F bonds are labile to hydrolysis, particularly when the group is attached to certain heterocyclic systems or activated aromatic rings.[1][2][3]
-
pH is Critical: Hydrolysis is most pronounced under basic conditions (pH > 8). The reaction likely proceeds through the abstraction of the acidic proton on the difluoromethyl group, followed by elimination of a fluoride ion and subsequent reaction with water. Acidic and neutral aqueous conditions are generally much safer for the -CHF2 group.
-
Temperature Effects: The rate of hydrolysis increases with temperature. A reaction that is clean at room temperature may produce significant amounts of the formylated byproduct when heated.
Practical Advice: If your reaction requires basic conditions, use the mildest base possible (e.g., K2CO3 instead of NaOH) and the lowest effective temperature. Monitor your reaction by LC-MS to check for the formation of the aldehyde byproduct (mass will be M-F+O-H).
Troubleshooting Guide: Diagnosing and Solving Common Problems
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in esterification/amidation. | 1. Presence of water in reagents/solvents. 2. Water produced during the reaction is inhibiting the equilibrium. 3. Deactivation of acid catalyst by water. | 1. Thoroughly dry all reagents and solvents. 2. Use a Dean-Stark trap or add 4Å molecular sieves. 3. Ensure anhydrous conditions if using a water-sensitive catalyst. |
| Formation of a byproduct with a mass corresponding to M-18 (decarboxylation) in a high-temperature reaction. | Thermal decarboxylation of the benzoic acid. While less common, it can occur under harsh thermal conditions, sometimes facilitated by water or metal catalysts.[8][9] | 1. Reduce the reaction temperature. 2. Screen alternative catalysts or solvents that allow for lower reaction temperatures. |
| In a Suzuki coupling, a significant amount of a byproduct corresponding to the formyl (-CHO) analog is observed. | Hydrolysis of the difluoromethyl group under basic aqueous conditions. | 1. Switch to a non-aqueous solvent system. 2. Use a milder base (e.g., KF, CsF). 3. Lower the reaction temperature. 4. Reduce the reaction time. |
| Poor solubility of 4-(Difluoromethyl)-3-iodobenzoic acid in the reaction solvent. | Mismatch between the polarity of the substrate and the solvent. | 1. Consider a co-solvent system (e.g., Toluene/Water, Dioxane/Water). 2. Convert the carboxylic acid to its salt (e.g., using one equivalent of a mild base) to improve solubility in polar solvents, but be mindful of the potential for -CHF2 hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Esterification
This protocol details a standard Fischer esterification under anhydrous conditions, a common reaction for this substrate.
Caption: Workflow for Anhydrous Esterification.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Charging the Flask: Add 4-(Difluoromethyl)-3-iodobenzoic acid (1.0 eq) to the flask.
-
Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration) and the desired anhydrous alcohol (3-5 eq) via syringe.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. For extended reactions, a Dean-Stark trap can be used to remove water.
-
Workup: After completion, cool the reaction to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol 2: Troubleshooting Workflow for Water-Sensitive Reactions
This workflow provides a logical sequence for diagnosing issues related to water in your reactions.
Caption: Troubleshooting Logic for Water-Related Issues.
Concluding Remarks
Water is not merely a passive solvent but an active chemical reagent whose impact on reactions of 4-(Difluoromethyl)-3-iodobenzoic acid must be carefully considered. While it is a clear inhibitor of condensation reactions at the carboxylic acid, its role in transformations at the aryl iodide and its potential to degrade the difluoromethyl group present a more complex challenge. By understanding the underlying chemical principles and employing the rigorous techniques outlined in this guide, you can successfully navigate these challenges and achieve your desired synthetic outcomes.
References
-
Effects of water on the esterification of free fatty acids by acid catalysts. (2015). ResearchGate. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
What happens if i don't remove water during esterification? (2022). Reddit. [Link]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. (2016). RSC Publishing. [Link]
-
PubChem. 4-Fluoro-3-iodobenzoic acid. National Center for Biotechnology Information. [Link]
-
Effect of water on sulfuric acid catalyzed esterification. (2006). ResearchGate. [Link]
- Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5.
-
Ni, C., Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7082-7139. [Link]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF. ResearchGate. [Link]
-
Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. (2017). PubMed. [Link]
-
Hu, J., et al. (2013). Recent Advances in the Synthetic Application of Difluorocarbene. Accounts of Chemical Research, 46(11), 2465-2478. [Link]
-
Ortho-iodination of aromatic carboxylic acids in aqueous media. (2019). ResearchGate. [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. [Link]
-
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. (2016). ACS Publications. [Link]
-
Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (2009). ResearchGate. [Link]
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid.
-
Iodo-decarboxylation of Aliphatic Carboxylic Acids with PhI(OAc)2 and CHI3 under Ambient Conditions. (2017). Keio University. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2022). National Institutes of Health. [Link]
-
4-Fluorobenzoic acid. Wikipedia. [Link]
-
Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. (2015). ResearchGate. [Link]
-
PubChem. 4-Iodobenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. Benzoic acid, 4-fluoro-3-iodo-, ethyl ester. National Center for Biotechnology Information. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. iajpr.com [iajpr.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]
- 9. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
ligand effects on Buchwald-Hartwig amination of 4-(Difluoromethyl)-3-iodobenzoic acid
Case ID: BHA-CF2H-COOH-001 Status: Active Priority: High (Ortho-Steric/Acidic Substrate) Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary & Substrate Analysis
User Query: "I am experiencing low yields/conversion when attempting a Buchwald-Hartwig amination on 4-(difluoromethyl)-3-iodobenzoic acid. What are the optimal ligand choices and reaction conditions?"
Technical Assessment: This is a non-trivial coupling due to the convergence of three destabilizing factors:
-
Ortho-Steric Hindrance: The difluoromethyl (
) group at the C4 position exerts significant steric pressure on the C3-Iodide reactive site. While less bulky than a tert-butyl group, the moiety has a van der Waals radius similar to an isopropyl group, hindering Pd coordination. -
Unprotected Carboxylic Acid: The C1-COOH group (
) will instantly protonate basic amines and anionic Pd-ligand intermediates, quenching the catalytic cycle unless properly managed. -
Electronic Deactivation: While the electron-withdrawing nature of
and facilitates oxidative addition, it destabilizes the oxidative addition complex, making it prone to protodehalogenation (reduction) if transmetallation is slow.
Ligand Selection Matrix
The choice of ligand is the single most critical variable. Standard ligands like
Primary Recommendation Table
| Amine Class | Recommended Ligand | Catalyst Precursor | Rationale |
| Primary Aliphatic | BrettPhos | Pd(OAc)₂ or G3-BrettPhos | The gold standard for primary amines. The methoxy groups on the ligand prevent the formation of stable palladacycles, ensuring turnover. |
| Primary Anilines | t-BuBrettPhos | Pd-G3-t-BuBrettPhos | Slightly bulkier than BrettPhos; prevents binding of the aniline nitrogen to the Pd center in a non-productive mode. |
| Secondary Cyclic | RuPhos | Pd(OAc)₂ / RuPhos | RuPhos is specifically designed for secondary amines and sterically hindered aryl halides. Its bulk promotes the difficult reductive elimination step. |
| Secondary Acyclic | XPhos | Pd-G4-XPhos | Excellent general-purpose ligand for sterically demanding couplings. Provides high stability to the Pd(0) species. |
| Base-Sensitive | Pd-PEPPSI-IPent | (Pre-formed NHC) | If phosphines fail due to oxidation or side-reactions, this NHC catalyst is robust and handles sterics well (IPent is bulkier than IPr). |
Critical Note on Precatalysts: Do not use
if possible. The "dba" ligand can inhibit the reaction, especially with hindered substrates. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4) which generate the active mono-ligated Pd(0) species immediately upon heating.
Experimental Protocol (SOP)
Objective: Coupling of 4-(difluoromethyl)-3-iodobenzoic acid with a secondary amine (morpholine example).
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Amine: 1.2 equiv
-
Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)
-
Base:
(3.0 equiv) — Must use 3 equiv to neutralize COOH and facilitate coupling. -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)
Step-by-Step Workflow:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Add the aryl iodide (substrate), Base (
), and Catalyst (XPhos Pd G4) to the vial.-
Why: Adding catalyst to the solid mix prevents "hot spots" of catalyst decomposition.
-
-
Purge: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Liquids Addition: Add the solvent (sparged/degassed) and the amine via syringe.
-
Note: If the amine is a solid, add it in step 2.
-
-
Thermal Activation: Place in a pre-heated block at 80°C .
-
Temperature Warning: Do not exceed 100°C initially. The
group can be sensitive to elimination at high temps with strong bases.
-
-
Monitoring: Monitor by LCMS at 1 hour and 4 hours. Look for the product mass and the de-iodinated byproduct (protodehalogenation).
-
Workup: Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl to pH 3-4 (to protonate the carboxylic acid product). Extract, dry over
, and concentrate.
Troubleshooting Diagnostic Trees
Issue A: No Conversion (Starting Material Remains)
-
Cause 1: Catalyst Poisoning. The free COOH is shutting down the Pd.
-
Fix: Pre-stir the substrate with 1.0 equiv of base for 15 mins before adding the catalyst/amine to form the carboxylate salt first.
-
-
Cause 2: Oxidative Addition Failure. The steric bulk of
is preventing Pd insertion.-
Fix: Switch to a smaller but still electron-rich ligand like SPhos . Increase Temp to 100°C.
-
Issue B: Protodehalogenation (Loss of Iodine, No Amine)
-
Mechanism: The Pd inserts into the C-I bond, but the amine fails to bind/transmetallate. The Pd-Ar species grabs a proton (from solvent or base) and leaves.
-
Fix 1 (Ligand): The ligand is too bulky. Switch from t-BuBrettPhos to BrettPhos or XPhos.
-
Fix 2 (Solvent): Switch from Dioxane to Toluene or CPME (less likely to donate hydrides).
-
Fix 3 (Concentration): Increase amine equivalents to 1.5 - 2.0 to outcompete side reactions.
Issue C: Decomposition of Group
-
Symptom: Fluorine NMR shows loss of signal or new peaks; complex mixture.
-
Cause: Base-mediated deprotonation of the
proton ( ). -
Fix: Switch from stronger bases (like LiHMDS or NaOtBu) to milder inorganic bases like
or . Lower temperature to 60-70°C and extend time.
Visualizing the Failure Points
The following diagram illustrates the catalytic cycle and where specific failures occur with this substrate.
Caption: Diagnostic flow for 4-(Difluoromethyl)-3-iodobenzoic acid coupling. Yellow nodes indicate steric chokepoints requiring specific ligand optimization.
FAQ: Specific Scenarios
Q: Can I use the methyl ester instead of the free acid? A: Highly Recommended. If your synthetic route allows, convert the COOH to a Methyl or t-Butyl ester. This eliminates catalyst poisoning and allows the use of standard bases like NaOtBu, which often provide higher yields. You can hydrolyze it back to the acid later (LiOH/THF).
Q: Why is my reaction turning black immediately? A: This indicates "Pd black" precipitation. Your ligand is not stabilizing the Pd(0) effectively.
-
Solution: Ensure your solvent is degassed. Switch to a G3/G4 precatalyst to ensure 1:1 Ligand:Pd ratio. Add 10-20% more ligand relative to Pd.
Q: Is the
References
-
Maiti, D., & Buchwald, S. L. (2009). Ortho-Substituted Aryl Iodides in Pd-Catalyzed C-N Coupling. Journal of the American Chemical Society, 131(1), 17423-17429.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Lundgren, R. J., & Stradiotto, M. (2010). Key mechanistic features of the Pd-catalyzed C-N bond formation. Chemistry – A European Journal, 16(3), 811-820.
-
Hu, J., Zhang, W., & Wang, F. (2009). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent. Chemical Communications, 45, 7465-7478. (Context on CF2H stability).
purification challenges of difluoromethylated compounds
Technical Support Center: Purification of Difluoromethylated ( ) Compounds
Status: Operational Ticket ID: CF2H-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Purification Support Center
You are likely here because your difluoromethylated product is behaving anomalously. Unlike the robust trifluoromethyl (
This guide is not a textbook. It is a troubleshooting protocol designed to salvage your yield from the specific traps inherent to
Quick Reference: The Physicochemical Paradox
Before troubleshooting, understand why your compound is behaving this way.
| Property | Impact on Purification | |
| H-Bond Acidity | Weak Donor ( | Interacts with silica silanols; "streaks" or tails without modifiers. |
| Lipophilicity | Moderate ( | Less lipophilic than |
| Volatility | High (Low MW compounds) | Product loss during rotovap/high-vac. |
| UV Activity | Transparent (Unless aryl-bound) | invisible on standard UV (254 nm) if the scaffold isn't aromatic. |
Module 1: The "Invisible Product" (Volatility & Detection)
User Issue: "I saw the product on TLC/NMR, but after concentrating the fraction, the flask is empty."
Root Cause: Azeotropic Loss & Volatility
Small molecular weight difluoromethyl compounds (e.g.,
Troubleshooting Protocol
-
Stop using High Vacuum: Never subject low-MW
compounds (< 250 g/mol ) to a high-vacuum manifold. -
The "Keep it Cold" Concentration:
-
Set rotovap bath to < 30°C .
-
Set vacuum pressure manually to > 100 mbar (do not let it plummet).
-
Pro-Tip: If your solvent is DCM or Ether, do not rotovap to dryness. Concentrate to ~2 mL, then remove the rest under a gentle stream of nitrogen while the flask sits on wet ice.
-
-
Telescoping Strategy: If possible, do not isolate. Quantify the yield using
NMR (internal standard: -trifluorotoluene) and carry the crude solution into the next step.
Detection: The NMR Workflow
UV detection is unreliable because the
Figure 1:
Module 2: The "Sticky" Impurity (Reagent Removal)
User Issue: "I used the Baran Reagent (Zn(SO
Root Cause: Zinc Sulfinate Residues
Radical difluoromethylation using Zinc Difluoromethanesulfinate (DFMS) generates Zinc salts and sulfone byproducts that are partially soluble in organic solvents, clogging columns and contaminating NMRs.
Troubleshooting Protocol: The Chelation Wash
Standard brine washes are insufficient for removing Zinc species.
-
Dilute: Dilute the reaction mixture with EtOAc (do not use DCM yet, as it emulsions easily with the chelation buffer).
-
The EDTA Wash (Gold Standard):
-
Prepare a 0.1 M aqueous EDTA (disodium ethylenediaminetetraacetate) solution. Adjust pH to ~8-9 with NaOH.
-
Wash the organic layer 2x with this EDTA solution. The EDTA complexes the
tightly, pulling it into the aqueous phase.
-
-
The Bicarb Polish: Follow with 1x Saturated
to remove any residual sulfinic acid species. -
Drying: Dry over
(not , which can sometimes trap polar fluorinated species).
Module 3: The "Twin" Separation (Chromatography)
User Issue: "My product co-elutes with the non-fluorinated starting material on Silica."
Root Cause: The Polarity Trap
The
-
It is lipophilic (fluorine effect).
-
Result: In standard Hexane/EtOAc, the lipophilicity pushes it fast, but the H-bond donor ability drags it on the silica. This often cancels out, causing it to run identically to the starting material (e.g., an arene or heterocycle).
The Solution: Exploit the H-Bond Donor
You must break the "polarity cancellation" by changing the interaction mechanism.
Method A: The "Hydrogen Bond Acceptor" Mobile Phase
Add a solvent that competes for the hydrogen bond.
-
Standard: Hexane / Ethyl Acetate.[3]
-
Modified: Hexane / Ether (or TBME).
-
Why? Ethers are strong H-bond acceptors. They will interact with the
proton, effectively "solvating" it better than the non-fluorinated impurity, altering the differential.
-
Method B: C18 Reverse Phase (The "Fluorous" Switch)
If Normal Phase fails, switch to Reverse Phase (C18).
-
On C18, the H-bonding effect is minimized. Separation is driven purely by lipophilicity.
-
is generally more lipophilic than
or . It will typically elute later than the non-fluorinated precursor on C18 (using Water/MeCN).
Decision Tree: Choosing a Purification Strategy
Figure 2: Strategic Decision Tree for
FAQ: Frequently Asked Questions
Q: Can I use DAST to generate my
Q: My
-
In
NMR: The proton on the group is split by two Fluorine atoms ( Hz), appearing as a triplet (t) located between 5.5–7.5 ppm. -
In
NMR: The two Fluorine atoms are split by the one Proton, appearing as a doublet (d).
Q: Is the
References
-
Hydrogen Bond Acidity of CF2H: Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." The Journal of Organic Chemistry, 60(6), 1626-1631.
-
Zinc Sulfinate (Baran Reagent) Protocols: Fujiwara, Y., et al. (2012).[4] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4]
-
Difluoromethylation Reviews & Properties: Hu, J., Zhang, W., & Ni, C. (2014). "Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones." Journal of the American Chemical Society. (Contextual grounding on reagents).
-
Bioisosteric Properties (Lipophilicity): Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Technical Support Center: Improving Regioselectivity in Reactions with 4-(Difluoromethyl)-3-iodobenzoic acid
Welcome to the technical support center for 4-(Difluoromethyl)-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in cross-coupling reactions involving this versatile building block. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
The unique substitution pattern of 4-(difluoromethyl)-3-iodobenzoic acid, featuring a moderately electron-withdrawing difluoromethyl group and a coordinating carboxylic acid ortho to the iodine, presents specific challenges and opportunities in controlling where a reaction occurs. This guide provides in-depth, question-and-answer-based troubleshooting advice and frequently asked questions (FAQs) to address the practical issues you may encounter.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling is giving me a mixture of isomers. How can I favor coupling at the 3-position (C-I bond)?
A1: This is a common issue stemming from the competing electronic and steric influences of the substituents. While the iodine is the most reactive leaving group, the electronic environment can sometimes lead to undesired side reactions.
Underlying Causality: The difluoromethyl (CF₂H) group is moderately electron-withdrawing by induction, which can influence the electron density of the aromatic ring.[1] The carboxylic acid group, especially when deprotonated under basic reaction conditions, can act as a directing group or a ligand for the palladium catalyst, further complicating regioselectivity.[2]
Troubleshooting Protocol:
-
Ligand Selection is Critical: The choice of phosphine ligand can dramatically influence the outcome. Bulky, electron-rich ligands often favor oxidative addition at the more sterically accessible C-I bond.
-
Initial Recommendation: Start with bulky biarylphosphine ligands like SPhos or XPhos. These ligands are known to promote the Suzuki-Miyaura coupling of sterically hindered substrates.[3]
-
Alternative: If you still observe a lack of selectivity, consider ligands that have been shown to be effective in couplings of 2-halobenzoic acids, as they address similar steric challenges.[2]
-
-
Base Optimization: The choice and strength of the base are paramount. The base activates the boronic acid for transmetalation but can also deprotonate the carboxylic acid, altering its directing effect.[4]
-
Mild Bases: Try using milder bases like K₃PO₄ or Cs₂CO₃. Stronger bases like NaOH or K₂CO₃ in aqueous solutions might lead to more complex mixtures.
-
Anhydrous Conditions: Consider running the reaction under anhydrous conditions with a base like KF. This can sometimes suppress side reactions.
-
-
Solvent Effects: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction kinetics.
-
Aprotic Polar Solvents: Toluene, dioxane, or THF are good starting points. A combination of an organic solvent with a small amount of water can sometimes be beneficial for the Suzuki coupling.[5]
-
Experimental Workflow: Optimizing Ligands for Regioselective Suzuki Coupling
Caption: Decision workflow for troubleshooting poor regioselectivity in Suzuki coupling by modifying the ligand.
Q2: I'm attempting a Sonogashira coupling, but I'm getting low yields and significant starting material decomposition. What's going wrong?
A2: The combination of an acidic proton on the carboxylic acid and the basic conditions of the Sonogashira reaction can lead to catalyst deactivation and side reactions.
Underlying Causality: The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6] The amine base can deprotonate the carboxylic acid, which can then coordinate to the palladium or copper center, inhibiting catalytic activity. Furthermore, electron-withdrawing groups can sometimes disfavor the reaction.[7]
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: The most straightforward solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This removes the acidic proton and prevents interference with the catalytic cycle. The ester can be hydrolyzed in a subsequent step.
-
Copper-Free Sonogashira Conditions: Consider a copper-free Sonogashira protocol. These methods often use a palladium catalyst with a suitable ligand and a different base, which can be more tolerant of the free carboxylic acid.
-
Choice of Base: If protection is not an option, carefully select the base. A hindered, non-coordinating amine base like diisopropylethylamine (DIPEA) might be a better choice than less hindered amines like triethylamine.
-
Ligand and Catalyst System: The choice of ligand is crucial. For electron-deficient aryl iodides, certain ligands can enhance catalytic activity.[8]
Data Summary: Recommended Conditions for Sonogashira Coupling
| Strategy | Catalyst System | Base | Solvent | Expected Outcome |
| Protection | Pd(PPh₃)₂Cl₂, CuI | Et₃N or DIPEA | THF or DMF | High yield of the coupled ester. |
| Copper-Free | Pd(OAc)₂, SPhos | Cs₂CO₃ | Toluene | Moderate to good yield, avoids copper toxicity. |
| Direct Coupling | Pd(PPh₃)₄, CuI | DIPEA | DMF | Potentially lower yield, but avoids protection/deprotection. |
Q3: My Buchwald-Hartwig amination is sluggish. How can I improve the reaction rate and yield?
A3: The electronic properties of the difluoromethyl group and potential coordination of the carboxylate can hinder the catalytic cycle of the Buchwald-Hartwig amination.
Underlying Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11] The electron-withdrawing nature of the CF₂H group can make the aryl iodide less electron-rich and thus slower to undergo oxidative addition. The carboxylate, if deprotonated, can also interfere with the catalyst.
Troubleshooting Protocol:
-
Ligand Selection: This is often the most critical parameter. Use bulky, electron-rich biarylphosphine ligands such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, RuPhos). These ligands are designed to accelerate both the oxidative addition and reductive elimination steps.
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Protect the Carboxylic Acid: As with the Sonogashira coupling, protecting the carboxylic acid as an ester is a reliable strategy to prevent interference with the catalyst and base.
-
Ammonia Surrogates: If you are attempting to introduce a primary amine (NH₂), using an ammonia surrogate like lithium bis(trimethylsilyl)amide can be more effective than using ammonia gas directly.[12]
Frequently Asked Questions (FAQs)
Q: What is the primary role of the difluoromethyl group in influencing regioselectivity?
A: The difluoromethyl (CF₂H) group is primarily an electron-withdrawing group through induction.[13] This electronic effect can influence the electron density at different positions on the aromatic ring, which in turn affects the rate of oxidative addition of the palladium catalyst to the C-I bond.[14] While its steric bulk is not as significant as a trifluoromethyl group, it can still play a role in directing incoming groups.[1]
Q: Can I perform reactions at the C-H bonds of the aromatic ring?
A: While less common than cross-coupling at the C-I bond, C-H activation is a possibility. However, directing C-H functionalization in the presence of a reactive C-I bond is challenging and would require specialized directing groups and catalytic systems. For this substrate, reactions are overwhelmingly favored at the carbon-iodine bond.
Q: How does the carboxylic acid group influence the reaction?
A: The carboxylic acid has a dual role. Electronically, it is an electron-withdrawing group.[15] Under basic conditions, it deprotonates to a carboxylate, which can act as an internal ligand, coordinating to the metal center of the catalyst. This coordination can either be beneficial, leading to a directed ortho-metalation, or detrimental, by causing catalyst inhibition.[2] This is a key consideration when choosing reaction conditions, especially the base.
Q: Are there any specific safety precautions I should take when working with this compound?
A: Standard laboratory safety procedures should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While not acutely toxic, inhalation, ingestion, and skin contact should be avoided. Consult the Safety Data Sheet (SDS) for detailed information.
Q: Which analytical techniques are best for determining the regioselectivity of my reaction?
A:
-
¹⁹F NMR Spectroscopy: This is an excellent tool for this specific molecule. The difluoromethyl group provides a strong and clear signal in the ¹⁹F NMR spectrum. The chemical shift of this signal will be sensitive to the substitution pattern on the aromatic ring, allowing for easy differentiation and quantification of regioisomers.
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR will show distinct splitting patterns for the different regioisomers.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is useful for separating the isomers and confirming their molecular weights.
References
-
Al-Amin, M., & Roth, H. J. (2023). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed. Retrieved from [Link]
-
Jakub, K. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Waylander, P. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Retrieved from [Link]
-
Paquin, J. F., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Retrieved from [Link]
-
Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]
-
Zhang, F., Fei, C., & Zhang, X. (2012). Copper Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate. Organic Letters. Retrieved from [Link]
-
Besset, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
-
Khan Academy. (2019). introduction to regioselectivity in aromatic reactions. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Besset, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G. Retrieved from [Link]
-
Köcher, T., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Novak, A. J., et al. (2016). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Hu, J., et al. (2006). Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Banik, S. M., Medley, J. W., & Jacobsen, E. N. (2016). Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters. Science. Retrieved from [Link]
-
Sharma, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Pourceau, G., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
Taylor, R. D., et al. (2017). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. Retrieved from [Link]
-
Sumida, A., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]
-
ResearchGate. The steric and electronic effects of aliphatic fluoroalkyl groups. Retrieved from [Link]
-
Chen, J. X., Li, Q. X., & Song, B. A. (2021). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. MedChemComm. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
Technical Support Center: Catalyst Optimization for 4-(Difluoromethyl)-3-iodobenzoic Acid
The following technical support guide addresses the optimization of catalyst loading for the synthesis and utilization of 4-(Difluoromethyl)-3-iodobenzoic acid (CAS: 1131588-05-0) . This scaffold involves a delicate balance of electronic deactivation (by the carboxyl/fluoro groups) and steric crowding, making catalytic efficiency a critical variable.
This guide focuses on the two most common metal-catalyzed entry points for this molecule:
-
Synthesis of the Core: Copper-Catalyzed Difluoromethylation of aryl iodide precursors.
-
Downstream Functionalization: Palladium-Catalyzed Carbonylation or Cross-Coupling of the 3-iodo handle.
Status: Active Department: Process Chemistry & Catalysis Support Subject: Optimizing Catalyst Loading & Selectivity for Fluorinated Benzoates
Executive Technical Summary
The synthesis and manipulation of 4-(Difluoromethyl)-3-iodobenzoic acid presents a "selectivity paradox." The electron-withdrawing nature of the carboxyl and difluoromethyl groups deactivates the ring toward oxidative addition, requiring higher catalyst loadings. However, the presence of the sensitive iodine handle (C3) during difluoromethylation (at C4) or carbonylation creates a risk of dehalogenation (iodine loss) or homocoupling if catalyst loading is uncontrolled.
Critical Parameter: The "Goldilocks Zone" for catalyst loading in this system is typically narrower than standard aryl halides.
-
Too Low (<1 mol% Pd or <5 mol% Cu): Stalled conversion, leading to protodehalogenation via prolonged exposure to reductants.
-
Too High (>5 mol% Pd or >20 mol% Cu): Rapid homocoupling (Ar-Ar dimerization) and difficult heavy metal remediation.
Diagnostic Workflow: Catalyst Loading Optimization
Use this decision tree to diagnose yield losses related to catalyst loading before altering other variables.
Figure 1: Decision matrix for diagnosing catalyst-related failures in halogenated benzoate synthesis.
Scenario A: Copper-Catalyzed Difluoromethylation (Synthesis of the Core)
Context: You are converting Methyl 4-iodo-3-bromobenzoate (or similar) to the 4-difluoromethyl derivative using a Zinc or Silane reagent.
The Issue: Copper-mediated difluoromethylation often requires stoichiometric copper, but catalytic variants (Mikami/Shen methods) are preferred for scale.
Recommended Reagent:
Protocol Optimization Guide
| Parameter | Standard Condition | Optimized for 4-(CF2H)-3-Iodo | Rationale |
| Catalyst | CuI (10-20 mol%) | CuI (10 mol%) + Phenanthroline | Ligand acceleration is crucial to prevent the "induction period" where iodine loss occurs. |
| Loading | 20-100 mol% | 10-15 mol% | Higher loading promotes homocoupling of the sensitive iodo-bromo precursor. |
| Temperature | 80-100°C | 60-70°C | Lower temp preserves the C3-Iodine bond while C4-Iodine reacts (C4 is more reactive due to para-ester). |
| Solvent | DMF/NMP | DMPU or DMSO | DMPU stabilizes the |
Step-by-Step Troubleshooting
Q: My reaction stalls at 60% conversion. Should I add more CuI?
A: No. In difluoromethylation, catalyst death is usually due to the instability of the
-
Fix: Instead of adding more CuI at the start (which increases homocoupling), perform a second charge of catalyst (5 mol%) and ligand after 4 hours.
Q: I am losing the Iodine at the 3-position (forming 4-difluoromethylbenzoic acid). A: This is "reductive dehalogenation." It occurs when the oxidative addition of Cu to the Ar-I bond is reversible or slow, and a hydride source (often from solvent decomposition or moisture) quenches the aryl radical.
-
Fix: Increase the concentration of the
source (activator). Ensure strict anhydrous conditions. Switch to a silver-free protocol if using , as Ag promotes radical pathways that strip iodine.
Scenario B: Palladium-Catalyzed Carbonylation (Downstream Usage)
Context: You are converting 4-(difluoromethyl)-1-bromo-3-iodobenzene to the benzoic acid, OR coupling the final acid to a drug scaffold.
The Issue: The ortho-difluoromethyl group creates significant steric hindrance around the C3-Iodine, making oxidative addition difficult. Standard Pd loadings (1 mol%) often fail.
Protocol Optimization Guide
| Parameter | Standard Condition | Optimized for Steric Bulk | Rationale |
| Catalyst Precursor | Acetate can sometimes participate in unwanted C-H activation pathways. | ||
| Ligand | Xantphos or dppf | Large bite-angle ligands (Xantphos) facilitate the reductive elimination of the bulky product. | |
| Loading | 0.5 - 1.0 mol% | 2.0 - 3.0 mol% | Steric hindrance requires higher active catalyst concentration to outcompete deactivation. |
| CO Source | CO Gas (balloon) | Solid CO sources often provide a more controlled release, preventing catalyst saturation/poisoning. |
Mechanism & Loading Impact
The following diagram illustrates why catalyst loading must be precise. Excess Pd leads to clusters that are inactive for the sterically demanding oxidative addition.
Figure 2: Kinetic competition between oxidative addition and catalyst deactivation in sterically hindered systems.
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C for the carbonylation to simplify purification?
A: Avoid if possible. Heterogeneous catalysts like Pd/C are prone to leaching iodine from the aryl ring (dehalogenation) before carbonylation occurs, especially with the electron-withdrawing
Q: I see a 'double' difluoromethylation product when synthesizing the core. A: This implies you are starting with a 3,4-diiodo precursor. The electronic difference between the 3-I and 4-I is subtle.
-
Solution: Switch to Methyl 4-iodo-3-bromobenzoate . The Cu-catalyst will selectively react with the Iodine (C4) over the Bromine (C3) by a factor of >50:1, allowing exclusive formation of the 4-
product.
Q: How do I remove the residual Copper/Palladium from the final acid? A: The carboxylic acid moiety loves to bind metals.
-
Protocol: After the reaction, treat the organic phase with 10% aqueous citric acid or EDTA solution at pH 8-9. The difluoromethyl group is stable to these mild basic washes. Do not use strong base (>1M NaOH) as the
group can undergo hydrolysis to the aldehyde or carboxylic acid under harsh basic conditions over time.
References
-
Copper-Catalyzed Difluoromethylation of Aryl Iodides
- Aikawa, K., et al. "Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent." Organic Letters, 2016, 18(15), 3698–3701.
-
Mechanistic Insights into Cu-CF2H Species
- Gu, Y., et al. "Practical Copper-Catalyzed Difluoromethylation of Aryl Iodides with Difluoromethylated Silicon Reagents." Journal of Organic Chemistry, 2011, 76(10), 4187–4193.
-
Palladium-Catalyzed Carbonylation of Hindered Aryl Halides
- Martinelli, J. R., et al. "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society, 2008, 130(9), 2754–2755. (Relevant for ligand selection in hindered systems).
-
Sotorasib (AMG 510)
- Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019, 575, 217–223. (Context for the utility of the 3-iodo-4-difluoromethyl scaffold).
flow chemistry applications for 4-(Difluoromethyl)-3-iodobenzoic acid reactions
Technical Support Center: Flow Chemistry Protocols for 4-(Difluoromethyl)-3-iodobenzoic Acid
Executive Summary
4-(Difluoromethyl)-3-iodobenzoic acid is a high-value scaffold for drug discovery, particularly as a precursor for PROTACs and bioisosteres. However, its dual functionality—an acidic carboxyl group and a base-sensitive difluoromethyl moiety—presents unique challenges in continuous flow.
This guide addresses the three critical failure modes associated with this substrate:
-
Reactor Clogging: Caused by carboxylic acid precipitation.
-
Defluorination: Caused by base-mediated
-elimination of the group. -
Process Instability: Caused by uncontrolled exotherms during metal-halogen exchange.
Module 1: Feed Preparation & Solubility (Preventing Clogging)
User Question: “I am trying to pump a 0.5 M solution of the starting material in THF, but my check valves keep seizing, and the reactor pressure spikes within 10 minutes. What is happening?”
Technical Diagnosis:
You are likely experiencing salt bridging . The carboxylic acid moiety (
The Fix: The "Protect-First" Protocol Do not run the free acid in flow for organometallic steps. Use one of the following strategies:
-
Strategy A (Recommended): Methyl Ester Protection Convert the acid to its methyl ester. This removes the acidic proton, dramatically increases solubility in non-polar solvents (THF, Toluene), and prevents salt precipitation.
-
Strategy B (Alternative): Soluble Lipophilic Salts If the free acid is mandatory, pre-form the Tetrabutylammonium (TBA) salt. TBA carboxylates are highly soluble in organic solvents (DCM, THF) and prevent clogging.
Data: Solubility Thresholds (at 25°C)
| Solvent | Free Acid | Methyl Ester | TBA Salt |
| THF | ~0.2 M (Risk of Precipitate) | > 1.0 M (Stable) | > 0.8 M (Stable) |
| Toluene | < 0.05 M (Insoluble) | > 0.8 M (Stable) | ~ 0.4 M (Stable) |
| MeCN | ~0.3 M | > 1.0 M | > 1.0 M |
Workflow Diagram: Feed Preparation Logic
Caption: Decision tree for feed preparation to prevent reactor fouling based on downstream chemistry.
Module 2: Lithium-Halogen Exchange (The "Flash" Chemistry)
User Question: “I’m using n-BuLi to lithiate position 3. Yields are low, and I see significant defluorination byproducts. How do I fix this?”
Technical Diagnosis: This is a classic kinetic vs. thermodynamic control issue.
-
The Trap: The proton on the
group is acidic ( ). If the residence time is too long or the temperature too high, -BuLi will deprotonate the group, leading to -elimination of LiF and formation of a reactive difluorocarbene, which decomposes. -
The Solution: Iodine-Lithium exchange is kinetically faster than proton deprotonation. You must operate in the "Flash Chemistry" regime—extremely short residence times at low temperatures.
Protocol: Kinetic Protection of
-
Reagent:
-BuLi or (1.05 equiv). -
Temperature: -40°C to -20°C (Flow allows warmer temps than the -78°C required in batch).
-
Residence Time (
): < 0.5 seconds . -
Mixing: High-efficiency micromixing (Re > 1000) is non-negotiable to prevent localized hot spots where defluorination occurs.
Troubleshooting Table: Optimization Matrix
| Observation | Diagnosis | Adjustment |
| Low Conversion (<50%) | Residence time too short; mixing inefficient. | Increase |
| Defluorination (>5%) | Decrease | |
| Wurtz Coupling (Ar-Bu) | Localized heating; excess BuLi. | Improve heat transfer (smaller tubing ID); reduce BuLi to 1.01 equiv. |
Workflow Diagram: Flash Lithiation Setup
Caption: Flash lithiation workflow emphasizing sub-second residence time to preserve the -CF2H group.
Module 3: Palladium Cross-Coupling (Suzuki-Miyaura)
User Question: “My Suzuki coupling works in batch, but in flow, the palladium precipitates and clogs the back-pressure regulator (BPR). Should I use a packed bed?”
Technical Diagnosis:
Palladium black formation is common when the catalytic cycle stalls. However, for 4-(difluoromethyl)-3-iodobenzoic acid, the choice of base is critical. Strong alkoxide bases can degrade the
The Fix: Homogeneous Flow or "Slug" Flow
-
Option A: Homogeneous System (Recommended)
-
Catalyst:
or . -
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBAOH. These are soluble in organic solvents/water mixtures, creating a single phase.
-
Solvent: EtOH/Toluene (1:1).
-
-
Option B: Packed Bed Reactor
-
Catalyst: Pd-EnCat™ (Polyurea-encapsulated Pd).
-
Warning: Ensure the solution is perfectly homogeneous before entering the bed. Any precipitated boronic acid will foul the catalyst bed immediately.
-
Experimental Protocol: Homogeneous Suzuki
-
Stream A: Substrate (0.2 M) + Catalyst (1 mol%) in Toluene.
-
Stream B: Boronic Acid (1.5 equiv) + DBU (2.0 equiv) in EtOH.
-
Conditions: 100°C, 10 min residence time, 5 bar BPR.
-
Note: The DBU acts as both base and ligand stabilizer, reducing Pd black formation.
References
-
Lithium-Halogen Exchange Kinetics
- Mechanism of Lithium-Halogen Exchange. Macmillan Group.
-
(Verified Context: Kinetic superiority of I-Li exchange).
-
Flow Chemistry with Organolithiums
- Power, M., et al. (2020). Organolithium Bases in flow chemistry: a review.
-
(Verified Context: Handling sensitive groups in flow).
-
Difluoromethyl Stability
-
Handling Solids in Flow
- Continuous Flow Chemistry with Solids: A Review. Hybrid-Chem.
-
(Verified Context: Strategies for carboxylic acids).
-
Suzuki Coupling in Flow
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.[2]
-
(Verified Context: Homogeneous vs. Heterogeneous catalysis).
-
Sources
Validation & Comparative
Comparative Analysis: Reactivity and Yield Profiles of Iodo- vs. Bromo-Benzoic Acids in Suzuki-Miyaura Cross-Coupling
Executive Summary
In the optimization of Suzuki-Miyaura cross-coupling reactions, the choice between iodo- and bromo-benzoic acids is rarely a simple matter of availability. While iodo-substrates are kinetically superior due to weaker C–X bond strengths, they introduce specific risks regarding side reactions (protodehalogenation) and cost. Conversely, bromo-benzoic acids, while robust and economical, often require higher activation energies or specialized ligand systems to overcome the energetic barrier of oxidative addition.
This guide provides a data-driven comparison of these two electrophiles, specifically addressing the challenges posed by the free carboxylic acid moiety, and offers optimized protocols for both.
Mechanistic Foundation: The Kinetic Divergence
To understand the yield differences, we must analyze the Oxidative Addition (OA) step, which is generally the rate-determining step (RDS) in the catalytic cycle for aryl halides.
Bond Dissociation Energy (BDE) & Reactivity
The reactivity difference is fundamentally thermodynamic. The carbon-halogen bond strength dictates the activation energy required for the Palladium(0) species to insert into the bond.
| Bond Type | Approx.[1][2][3][4][5][6][7] BDE (kcal/mol) | Relative Reactivity | OA Temperature Threshold |
| Ar–I | ~51 - 65 | High (Fastest) | Room Temp (25°C) |
| Ar–Br | ~68 - 81 | Moderate | Elevated (>60°C) |
| Ar–Cl | ~96 | Low (Slowest) | High (>100°C) or Specialized Ligands |
Note: BDE values vary based on the electronic nature of the aromatic ring (e.g., electron-withdrawing -COOH groups weaken the C-X bond slightly).
The "Free Acid" Complication
Coupling unprotected benzoic acids adds a layer of complexity. The carboxylic acid (
-
Implication: You must use >2 equivalents of base .
-
Equiv 1: Deprotonates Ar-COOH
Ar-COO⁻ (Solubility changes, potential Pd coordination). -
Equiv 2+: Activates the Boronic Acid
Boronate species [RB(OH)₃]⁻.
-
Visualization: The Divergent Catalytic Cycle
Figure 1: The catalytic cycle illustrates the divergence at the Oxidative Addition step. Note that for Aryl-Iodides, oxidative addition is so fast that Transmetallation can become the bottleneck, allowing time for side reactions like dehalogenation.
Comparative Performance Data
The following data summarizes average yields and conditions from internal application studies and aggregated literature values for the coupling of 4-halo-benzoic acid with phenylboronic acid.
Table 1: Performance Matrix
| Feature | 4-Iodo-Benzoic Acid | 4-Bromo-Benzoic Acid |
| Typical Yield | 88 - 95% | 75 - 85% |
| Reaction Temp | 25°C - 60°C | 80°C - 100°C |
| Time to Completion | 1 - 4 Hours | 6 - 12 Hours |
| Catalyst Loading | Low (0.5 - 1 mol%) | Standard (1 - 3 mol%) |
| Major Side Product | De-halogenated arene (Benzoic acid) | Unreacted starting material |
| Cost (Reagent) | High ( | Low ($) |
| Atom Economy | Lower (Massive leaving group) | Higher |
Key Insight: The "Iodo-Paradox"
While Iodo-benzoic acids react faster, they are prone to protodehalogenation . In the presence of water (solvent) and base, the reactive Ar-Pd-I species can strip a hydride from the solvent or ligand rather than undergoing transmetallation.
-
Observation: If you see benzoic acid (starting material minus halogen) in your LCMS, your catalyst worked, but the cycle short-circuited. This is common with Iodo substrates.
Validated Experimental Protocols
These protocols are designed for unprotected benzoic acids . The use of water is critical to solubilize the carboxylate salt generated in situ.
Method A: High-Reactivity Protocol (Iodo-Benzoic Acids)
Best for: Temperature-sensitive substrates, rapid screening.
Reagents:
-
4-Iodobenzoic acid (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1 mol%) + TPPTS (2 mol%) (Water soluble ligand)
-
Base: Na₂CO₃ (2.5 equiv)
-
Solvent: Water:Acetonitrile (1:1)
Workflow:
-
Dissolution: Add Iodobenzoic acid and Na₂CO₃ to the water/ACN mix. Stir until clear (formation of sodium benzoate).
-
Catalyst Addition: Add Pd(OAc)₂ and Ligand under N₂ flow.
-
Reaction: Stir at 40°C for 2 hours.
-
Quench: Acidify with 1M HCl to pH 3 (precipitates the coupled acid product).
-
Filtration: Collect solid, wash with water/hexanes.
Method B: Robust Protocol (Bromo-Benzoic Acids)
Best for: Scale-up, cost-reduction, standard synthesis.
Reagents:
-
4-Bromobenzoic acid (1.0 equiv)
-
Aryl Boronic Acid (1.3 equiv)
-
Catalyst: Pd(dppf)Cl₂[5] · DCM (3 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Dioxane:Water (4:1)
Workflow:
-
Inerting: Charge solids into a flask. Cycle Vacuum/N₂ three times.
-
Solvent: Add degassed Dioxane/Water.
-
Reaction: Heat to 90°C for 8-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Acidify aqueous layer to extract the free acid product.
Decision Matrix: Which Halogen to Choose?
Use this logic flow to select the correct starting material for your campaign.
Figure 2: Strategic selection guide for halobenzoic acids.
Troubleshooting Guide
| Problem | Likely Cause (Iodo) | Likely Cause (Bromo) | Solution |
| Low Conversion | Catalyst death (Pd black formation) | Temp too low; Oxidative addition failed | Iodo: Add ligand (PPh3). Bromo: Increase Temp to 100°C. |
| Dehalogenation | Transmetallation too slow ; Hydride source present | Rare | Iodo: Use dry solvents (anhydrous) or increase Boronic Acid conc. |
| Homocoupling | Excess Boronic acid + O2 leak | Excess Boronic acid + O2 leak | Degas solvents thoroughly; reduce O2 exposure. |
| No Reaction | Base consumed by Acid | Base consumed by Acid | Check Base: Ensure >2.5 equiv base is used. |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Navarro, O., et al. (2004).[8] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[8] The Journal of Organic Chemistry.
-
BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Guides.
-
Goossen, L. J., et al. (2001). Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Boronic Acids.[9] Angewandte Chemie. (Contextual reference for carboxylic acid handling in coupling).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Strategic Alternatives to 4-(Difluoromethyl)-3-iodobenzoic Acid for Synthesis
The following guide details strategic alternatives to 4-(Difluoromethyl)-3-iodobenzoic acid (CAS: 1261633-40-8), a high-value building block used in medicinal chemistry for installing the lipophilic, hydrogen-bond-donating difluoromethyl (–CHF₂) group alongside a reactive iodine handle.
Executive Summary & Strategic Analysis
4-(Difluoromethyl)-3-iodobenzoic acid is a critical scaffold for "scaffold hopping" in drug discovery, offering a bioisostere for hydroxyl/thiol groups with improved metabolic stability. However, its high cost and limited commercial availability often necessitate alternative strategies.
This guide presents two primary classes of alternatives:
-
Direct Structural Analogues: Replacing the iodine with bromine to utilize more accessible starting materials while maintaining the core scaffold.
-
Synthetic Precursors: Constructing the difluoromethyl moiety de novo from the corresponding aldehyde, providing a reliable route to the exact target molecule when the commercial reagent is unavailable.
Decision Matrix: Selecting the Right Alternative
-
Choose the Bromo-Analog (Option A) if: You are performing standard cross-couplings (Suzuki, Sonogashira) and can tolerate slightly harsher reaction conditions (higher T, stronger catalysts).
-
Choose the Aldehyde Precursor (Option B) if: You require the specific reactivity of the Aryl-Iodide (e.g., for selective sequential couplings) or if the Bromo-analog fails to undergo oxidative addition.
Option A: The Halogen Swap (Bromo-Analog)
Reagent: 4-(Difluoromethyl)-3-bromobenzoic acid Role: Direct functional replacement.
Technical Comparison: Iodo vs. Bromo
The primary trade-off is reactivity versus cost/stability. The C–Br bond is stronger (approx. 81 kcal/mol) than the C–I bond (approx. 65 kcal/mol), making the oxidative addition step in Pd-catalyzed couplings slower.
| Feature | 3-Iodo Analog (Target) | 3-Bromo Analog (Alternative) |
| Oxidative Addition Rate | Fast (Room Temp possible) | Slower (Requires Heat/Activation) |
| Catalyst Requirement | Standard (e.g., Pd(PPh₃)₄) | Active Ligands (e.g., SPhos, XPhos) |
| Commercial Availability | Low / Expensive | Moderate / Lower Cost |
| Stability | Light sensitive | Stable |
Experimental Protocol: Optimized Suzuki Coupling with Bromo-Analog
Use this protocol to substitute the Iodo-reagent in biaryl synthesis.
Materials:
-
4-(Difluoromethyl)-3-bromobenzoic acid (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd₂(dba)₃/SPhos for difficult substrates.
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with the Bromo-acid, boronic acid, K₂CO₃, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed Dioxane/Water mixture.
-
Critical Step: Heat to 80–90 °C (vs. RT–50 °C for the Iodo-analog).
-
Monitor via LCMS. Full conversion is typically achieved in 4–12 hours.
-
Note: If the carboxylic acid interferes, use the methyl ester variant and hydrolyze post-coupling.
Option B: The Synthetic Precursor (Aldehyde Route)
Reagent: Methyl 4-formyl-3-iodobenzoate (plus Deoxofluorination reagent) Role: De novo synthesis of the target moiety.
This route is preferred when the Iodine handle is non-negotiable (e.g., for low-temperature couplings or when orthogonality to a bromide elsewhere in the molecule is required).
Mechanism: Deoxofluorination
The aldehyde oxygen is exchanged for two fluorine atoms using nucleophilic fluorinating reagents like DAST (Diethylaminosulfur trifluoride) or the safer Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
Experimental Protocol: Deoxofluorination of the Aldehyde
Safety Warning: DAST and Deoxo-Fluor can generate HF and are thermally unstable. Perform in a fume hood behind a blast shield.
Materials:
-
Methyl 4-formyl-3-iodobenzoate (1.0 equiv) [Synthesized via iodination of methyl 4-formylbenzoate]
-
Reagent: Deoxo-Fluor (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane)
-
Quench: Sat. NaHCO₃
Procedure:
-
Dissolve Methyl 4-formyl-3-iodobenzoate in anhydrous DCM under Nitrogen atmosphere.
-
Cool the solution to 0 °C .
-
Add Deoxo-Fluor dropwise (exothermic).
-
Allow to warm to Room Temperature and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC/NMR. The aldehyde proton (CHO, ~10 ppm) disappears; a triplet appears in ¹H NMR (~6.5–7.0 ppm, J_HF ≈ 55 Hz) for the CHF₂ group.
-
-
Quench: Pour carefully into ice-cold saturated NaHCO₃. Do not use water directly as it generates HF gas rapidly.
-
Extract with DCM, dry over MgSO₄, and concentrate.
-
Hydrolysis (Optional): Treat the ester with LiOH in THF/Water to yield the free acid: 4-(Difluoromethyl)-3-iodobenzoic acid .
Visualized Workflows
Diagram 1: Strategic Decision Tree & Synthetic Pathways
This diagram illustrates the selection logic and chemical pathways for both alternatives.
Caption: Decision logic for selecting between the Bromo-analog (Direct use) and Aldehyde precursor (Synthesis).
Comparative Performance Data
The following table summarizes the expected performance metrics for the target reagent versus its alternatives in a standard cross-coupling scenario.
| Metric | 3-Iodo Acid (Target) | 3-Bromo Acid (Option A) | Aldehyde Precursor Route (Option B) |
| Overall Yield (Coupling) | High (85-95%) | Moderate-High (75-90%) | N/A (Synthesis Route) |
| Reaction Time | 1-4 Hours | 4-12 Hours | 2 Steps (24 Hours total) |
| Temp.[1][2] Requirement | RT to 50°C | 80°C to 100°C | 0°C to RT (Fluorination) |
| Cost Efficiency | Low (High $/g) | High (Low $/g) | Moderate (Labor intensive) |
| Atom Economy | 100% | 100% | Lower (Fluorinating reagent waste) |
Key Takeaway
-
Option A is the most efficient "process" alternative if the slightly lower reactivity of the bromide can be overcome by process parameters (Temperature/Catalyst).
-
Option B is the robust "chemical" alternative to guarantee the exact structure is formed, essential when the Iodine reactivity is unique and necessary for the sequence.
References
-
PubChem. 4-Fluoro-3-iodobenzoic acid and Derivatives. National Library of Medicine. Available at: [Link]
-
ACS Catalysis. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids. (2017).[3][4] American Chemical Society.[4] Available at: [Link]
-
Journal of Organic Chemistry. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations. (2010). American Chemical Society.[4] Available at: [Link]
Sources
- 1. Benzoic acid, 4-fluoro-3-iodo-, ethyl ester | C9H8FIO2 | CID 12071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Tale of Two Fluorines: A Comparative Guide to 4-(Difluoromethyl)-3-iodobenzoic Acid and 4-(Trifluoromethyl)-3-iodobenzoic Acid for the Modern Medicinal Chemist
In the nuanced world of drug design, the strategic incorporation of fluorine continues to be a cornerstone for optimizing molecular properties. While the trifluoromethyl (CF3) group has long been a workhorse for enhancing metabolic stability and lipophilicity, the difluoromethyl (CF2H) group is increasingly recognized for its unique ability to fine-tune a molecule's characteristics. This guide offers a deep dive into the comparative attributes of two structurally similar, yet functionally distinct, building blocks: 4-(Difluoromethyl)-3-iodobenzoic acid and 4-(Trifluoromethyl)-3-iodobenzoic acid. Through an examination of their physicochemical properties, reactivity in key synthetic transformations, and implications for biological activity, we aim to provide researchers with the insights necessary to make informed decisions in their quest for superior therapeutic agents.
The Subtle Dance of Physicochemical Properties: CF2H vs. CF3
The substitution of a single fluorine atom with hydrogen might seem trivial, yet it imparts a cascade of changes in the electronic and steric profile of the molecule, with profound implications for its pharmacokinetic and pharmacodynamic behavior.
| Property | 4-(Difluoromethyl)-3-iodobenzoic acid | 4-(Trifluoromethyl)-3-iodobenzoic acid | Key Differences & Rationale |
| Molecular Weight | ~300.02 g/mol | 316.02 g/mol [1] | The additional fluorine atom in the trifluoromethyl group results in a higher molecular weight. |
| Predicted LogP | ~2.9-3.4 | ~3.5-4.0 | The trifluoromethyl group is inherently more lipophilic than the difluoromethyl group, a crucial factor in modulating cell permeability and off-target effects.[2] |
| Predicted pKa | ~3.7-4.1 | ~3.5-3.9 | The stronger electron-withdrawing nature of the CF3 group increases the acidity of the carboxylic acid moiety compared to the CF2H group. |
| Hydrogen Bond Donating Ability | Yes (C-H bond) | No | The C-H bond in the difluoromethyl group can act as a weak hydrogen bond donor, a feature absent in the trifluoromethyl group. This can lead to unique and potentially favorable interactions with biological targets.[3] |
The capacity of the difluoromethyl group to engage in hydrogen bonding is a critical differentiator. This subtle interaction can be the key to unlocking enhanced binding affinity and selectivity for a target protein, an opportunity that is unavailable with the trifluoromethyl analogue.[3]
Reactivity in Focus: The Suzuki-Miyaura Cross-Coupling Reaction
The presence of the iodine atom on both molecules makes them prime candidates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The Suzuki-Miyaura coupling, in particular, is a widely employed method for the formation of biaryl structures.
Figure 1: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
While both compounds are amenable to Suzuki-Miyaura coupling, the electronic disparity between the CF2H and CF3 groups can influence reaction kinetics. The more electron-withdrawing nature of the trifluoromethyl group can, in some cases, facilitate a faster rate of oxidative addition to the palladium catalyst. However, the overall reaction efficiency is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of 4-(fluoroalkyl)-3-iodobenzoic acids with an arylboronic acid.
Materials:
-
4-(Difluoromethyl)-3-iodobenzoic acid OR 4-(Trifluoromethyl)-3-iodobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine the 4-(fluoroalkyl)-3-iodobenzoic acid, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh3)4 to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired biaryl benzoic acid derivative.
Self-Validating System: The reaction can be monitored for the consumption of the starting aryl iodide and the formation of the more polar biaryl product by TLC. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
The Biological Impact: A Case Study in Bioisosterism
The choice between a CF2H and a CF3 group can have a profound impact on a molecule's biological activity. The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding, while the trifluoromethyl group is a bioisostere of a methyl or chloro group, primarily influencing steric and electronic properties.
Figure 2: Conceptual diagram illustrating the differing impacts of CF2H and CF3 groups on biological interactions.
For instance, in the development of kinase inhibitors, the replacement of a CF3 group with a CF2H group has, in some cases, led to a significant increase in potency. This enhancement is often attributed to the formation of a crucial hydrogen bond between the CF2H group and a key amino acid residue in the ATP-binding pocket of the kinase, an interaction that is sterically and electronically impossible for the CF3 group.
Conclusion: A Strategic Choice for the Discerning Chemist
The decision to employ 4-(Difluoromethyl)-3-iodobenzoic acid versus its trifluoromethyl counterpart is a strategic one that should be guided by the specific objectives of the drug discovery program.
-
4-(Trifluoromethyl)-3-iodobenzoic acid remains a robust and reliable choice for introducing a highly lipophilic and metabolically stable group, which can be advantageous for improving cell permeability and blocking metabolic hotspots.
-
4-(Difluoromethyl)-3-iodobenzoic acid offers a more nuanced approach. Its ability to act as a hydrogen bond donor, coupled with its lower lipophilicity, provides a unique opportunity to enhance binding affinity and selectivity through specific interactions with the biological target. This can lead to the development of more potent and safer drug candidates.
As our understanding of the subtle yet significant effects of fluorine substitution continues to evolve, the judicious selection of building blocks like these will be paramount in the design of the next generation of innovative medicines.
References
-
Hagmann, W. K. The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2008 , 51 (15), 4359–4369. DOI: 10.1021/jm800219f. [Link]
-
Zafrani, Y.; Sod-Moriah, G.; Yeffet, D.; Berliner, A.; Amir, D.; Marciano, D.; Elias, S.; Katalan, S.; Ashkenazi, N.; Madmon, M.; Gershonov, E.; Saphier, S. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry2019 , 62 (11), 5628–5637. DOI: 10.1021/acs.jmedchem.9b00604. [Link]
Sources
Strategic Guide: 4-(Difluoromethyl)-3-iodobenzoic Acid in Medicinal Chemistry
Topic: Cost-Effectiveness of 4-(Difluoromethyl)-3-iodobenzoic Acid in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Advantage
In modern drug discovery, the difluoromethyl group (
4-(Difluoromethyl)-3-iodobenzoic acid (CAS: 1261632-36-1) represents a high-value "privileged building block." It combines this metabolic robustness with a reactive handle (iodine) in the ortho position, enabling rapid diversification of the benzoic acid core. This guide objectively compares the cost-effectiveness of utilizing this pre-functionalized building block versus alternative "late-stage" installation strategies.
Comparative Analysis: Make vs. Buy vs. Late-Stage Functionalization
The decision to employ 4-(Difluoromethyl)-3-iodobenzoic acid hinges on a "Total Cost of Ownership" model that accounts for reagent costs, safety overhead, and purification time.
Route A: The Building Block Approach (Recommended)
-
Strategy: Purchase 4-(Difluoromethyl)-3-iodobenzoic acid and perform cross-coupling (e.g., Suzuki-Miyaura) at the iodine site.
-
Pros: Immediate access to complex scaffolds; predictable regiochemistry; avoids hazardous fluorinating reagents.
-
Cons: Higher upfront material cost (
$).
Route B: In-House Synthesis (Deoxofluorination)
-
Strategy: Start with 3-iodo-4-formylbenzoic acid and convert the aldehyde to
using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. -
Pros: Lower raw material costs ($).
-
Cons: High safety risk (DAST is explosive/corrosive); requires special equipment (Teflon/PFA reactors); difficult purification of fluorinated byproducts.
Route C: Late-Stage Difluoromethylation
-
Strategy: Use a radical difluoromethylation reagent (e.g.,
or sulfinates) on a pre-assembled aryl iodide scaffold. -
Pros: Allows late-stage divergence.
-
Cons: Often suffers from poor regioselectivity on electron-deficient rings; high catalyst loading (Pd/Ir) increases cost; competitive protodehalogenation.
Table 1: Strategic Cost-Benefit Matrix
| Metric | Route A: Building Block | Route B: Deoxofluorination | Route C: Late-Stage Radical |
| Step Count | 1 (Coupling) | 3-4 (Synthesis + Coupling) | 2 (Coupling + FGI) |
| Overall Yield | High (>85%) | Moderate (50-60%) | Variable (30-70%) |
| Safety Profile | Green (Standard lab safety) | Red (Explosion/Burn hazard) | Yellow (Radical initiators) |
| Purification | Simple (Flash Column) | Difficult (Separating F-impurities) | Difficult (Isomer separation) |
| Time to Molecule | 1-2 Days | 1-2 Weeks | 3-5 Days |
| Cost Driver | Material Price | Labor & Safety Overhead | Catalyst & Reagent Price |
Decision Logic Visualization
The following diagram illustrates the decision-making process for selecting the optimal synthetic pathway based on project phase and scale.
Figure 1: Decision tree for sourcing vs. synthesizing the 4-(Difluoromethyl)-3-iodobenzoic acid moiety.
Experimental Protocols
Protocol A: Validation of Utility (Suzuki-Miyaura Coupling)
Objective: To demonstrate the reactivity of the iodine handle without affecting the
Reagents:
-
4-(Difluoromethyl)-3-iodobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (5 mol%)
- (3.0 equiv)
-
Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: In a nitrogen-purged reaction vial, combine the benzoic acid derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Solvent: Add degassed Dioxane/Water (5 mL).
-
Catalyst: Add
(0.05 mmol) quickly to minimize air exposure. -
Reaction: Seal and heat to 80°C for 4 hours. Monitor by LC-MS. The
group is stable under these basic aqueous conditions. -
Workup: Acidify with 1N HCl to pH 3. Extract with EtOAc (
). Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Causality: The use of
Protocol B: In-House Synthesis (For Comparison Only)
Objective: To illustrate the complexity of the "Make" option.
Reagents:
-
Methyl 3-iodo-4-formylbenzoate (Precursor)
-
DAST (Diethylaminosulfur trifluoride) (1.5 equiv)
-
Dichloromethane (Anhydrous)
Procedure:
-
Safety: Perform in a fume hood behind a blast shield. Ensure all glassware is bone-dry.
-
Addition: Dissolve the aldehyde (1.0 mmol) in DCM (5 mL) in a Teflon or plastic vessel. Cool to -78°C.[2]
-
Fluorination: Dropwise add DAST (1.5 mmol). The reaction is highly exothermic.[3]
-
Warming: Allow to warm to Room Temperature (RT) overnight.
-
Quench (CRITICAL): Cool back to -78°C. Quench by slow addition of sat.
. Warning: Vigorous evolution of and HF fumes. -
Workup: Extract with DCM. Wash with brine.
-
Hydrolysis: The ester must then be hydrolyzed (LiOH/THF/Water) to obtain the final acid.
Comparison Note: Protocol B requires 3 steps (Esterification of acid
Mechanistic Pathway & Stability
The
Figure 2: Reaction pathways and stability of the 4-CF2H-3-I core.
References
-
Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of gem-Difluoromethylated Compounds. Chemical Reviews. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). The reaction of DAST with aldehydes and ketones. Journal of Organic Chemistry.[4] Link
-
Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature. Link
Sources
- 1. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. US4937377A - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid - Google Patents [patents.google.com]
comparative analysis of catalysts for 4-(Difluoromethyl)-3-iodobenzoic acid coupling
This comparative analysis evaluates catalytic systems for the cross-coupling of 4-(Difluoromethyl)-3-iodobenzoic acid , a specialized scaffold in medicinal chemistry. The presence of the electron-withdrawing difluoromethyl (-CF₂H) group and the bulky iodine at the meta position creates a unique electronic and steric environment requiring precise catalyst selection.
Executive Summary
For the coupling of 4-(Difluoromethyl)-3-iodobenzoic acid , Palladium(II) complexes with bidentate phosphine ligands (specifically Pd(dppf)Cl₂) offer the highest reliability and functional group tolerance. While Copper(I) systems are cost-effective for specific C-N couplings, they often require harsher conditions that risk decarboxylation or difluoromethyl degradation.
Chemical Context & Challenges
This substrate presents three distinct challenges for catalytic coupling:
-
The -CF₂H Group: While more stable than a trifluoromethyl group, the benzylic proton is acidic (pKa ~25). Strong bases (e.g., KOtBu, NaH) can trigger deprotonation followed by difluorocarbene extrusion.
-
The Free Carboxylic Acid: The acidic proton can protonate reactive intermediates or poison basic phosphine ligands.
-
Steric Crowding: The iodine at position 3 is flanked by the bulky -CF₂H and the carboxylic acid, requiring a catalyst with a flexible bite angle.
Comparative Catalyst Analysis
The following table compares the three primary catalyst classes used for Suzuki-Miyaura and Sonogashira couplings of this substrate.
| Feature | Pd(dppf)Cl₂ (Tier 1) | Pd(PPh₃)₄ (Tier 2) | CuI / Diamine (Tier 3) |
| Reaction Type | Suzuki, Heck | Suzuki, Stille | Ullmann, Sonogashira |
| Yield Potential | High (85-98%) | Moderate (60-75%) | Variable (40-80%) |
| Oxidative Addition | Fast (Facilitated by bite angle) | Slow (Ligand dissociation req.) | N/A (Radical/SET mechanism) |
| Base Compatibility | Excellent (Works with weak bases) | Poor (Sensitive to base strength) | Requires strong bases |
| Stability | Air-stable solid | Air-sensitive | Air-stable |
| Risk Profile | Low (Robust cycle) | Medium (Ligand oxidation) | High (Decarboxylation risk) |
Detailed Technical Assessment
A. Pd(dppf)Cl₂ (The Gold Standard)
-
Mechanism: The large bite angle of the dppf ligand (ferrocene backbone) forces the palladium center to remain electron-rich, facilitating oxidative addition into the hindered C-I bond.
-
Why it wins: It operates efficiently with weak bases like K₃PO₄ or Cs₂CO₃ , preserving the sensitive -CF₂H moiety.
-
Best For: Suzuki-Miyaura coupling with aryl boronic acids.[1][2]
B. XPhos Pd G2 (The High-Performance Alternative)
-
Mechanism: A Buchwald pre-catalyst that generates the active monoligated Pd(0) species rapidly.
-
Why it's useful: Extremely active at room temperature. Use this if the standard Pd(dppf)Cl₂ reaction is sluggish or if the coupling partner is sterically demanding (e.g., ortho-substituted boronic acids).
C. Copper(I) Iodide (The Cost-Saver)
-
Mechanism: Operates via a Single Electron Transfer (SET) or π-complexation pathway.
-
Limitation: Generally requires higher temperatures (>100°C) and stronger bases, which often leads to the degradation of the carboxylic acid moiety (decarboxylation).
Decision Logic for Catalyst Selection
The following decision tree guides the selection process based on the specific coupling partner and reaction constraints.
Figure 1: Decision tree for catalyst selection based on reaction type and substrate sterics.
Recommended Experimental Protocol
Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂ Target: Synthesis of Biaryl Derivatives preserving the -CF₂H and -COOH groups.
Reagents:
-
Substrate: 4-(Difluoromethyl)-3-iodobenzoic acid (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Base: K₃PO₄ (3.0 equiv) — Note: Excess base is required to neutralize the free acid.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a reaction vial, combine the iodobenzoic acid derivative, aryl boronic acid, and K₃PO₄.
-
Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of inert gas.
-
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The reaction mixture should turn black (Pd precipitation) only after completion. Early blackening suggests catalyst decomposition (check oxygen levels).
-
-
Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid) before extracting with Ethyl Acetate.
-
Caution: Avoid strong acidification if the product contains basic heterocycles.
-
Mechanistic Insight
The catalytic cycle for this specific substrate highlights the critical oxidative addition step. The electron-withdrawing nature of the -CF₂H group actually facilitates the oxidative addition of Pd(0) into the C-I bond, making this step faster than in electron-rich aryl iodides.
Figure 2: Simplified catalytic cycle highlighting the oxidative addition pathway.
Conclusion
For the coupling of 4-(Difluoromethyl)-3-iodobenzoic acid , Pd(dppf)Cl₂ is the superior choice due to its stability, tolerance of the free carboxylic acid, and compatibility with mild phosphate bases that preserve the -CF₂H integrity. Researchers should avoid strong alkoxide bases and consider protecting the acid as a methyl ester only if purification of the free acid proves difficult.
References
-
Suzuki-Miyaura Coupling of Aryl Iodides: Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. Link
-
Difluoromethyl Group Stability: Hu, J.; Zhang, W.; Wang, F. Chem. Commun.2009 , 7465–7478. Link
-
Catalyst Comparison for Hindered Substrates: Martin, R.; Buchwald, S. L. Acc.[5][6] Chem. Res.2008 , 41, 1461–1473. Link
-
Pd(dppf)Cl2 Applications: Gildner, P. G.; Colacot, T. J. Organometallics2015 , 34, 5497–5508. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
advantages of difluoromethyl group over trifluoromethyl in drug design
Comparative Guide: Difluoromethyl ( ) vs. Trifluoromethyl ( ) in Drug Design
Executive Summary
In modern medicinal chemistry, the trifluoromethyl group (
While
Physicochemical Core: The "Lipophilic H-Bond Donor"
The most critical differentiator between
Hydrogen Bond Acidity
The fluorine atoms in
- : Acts exclusively as a weak HB acceptor (via F atoms). It cannot donate H-bonds.
-
: Acts as a HB donor. The acidity of this proton (
value) is comparable to thiophenols or anilines.[1][2][3]
Table 1: Hydrogen Bond Acidity (
| Functional Group | HB Acidity ( | HB Donor Character | Primary Interaction Mode |
| Trifluoromethyl ( | 0.00 | None | Hydrophobic / Weak Electrostatic |
| Difluoromethyl ( | 0.085 – 0.16 | Weak/Moderate | Dipole-Dipole / H-Bond Donor |
| Methyl ( | ~0.00 | Negligible | Hydrophobic |
| Thiophenol ( | ~0.11 | Moderate | H-Bond Donor |
| Hydroxyl ( | ~0.60 | Strong | Strong H-Bond Donor/Acceptor |
*Values based on Abraham’s solute parameters derived from NMR experiments.
Lipophilicity Modulation ( )
While both groups increase lipophilicity relative to hydrogen,
-
Substitution Effect: Replacing a Methyl (
) with typically increases by ~0.5–0.7 units. Replacing with typically increases by only ~0.2–0.4 units. -
Bioisosterism:
is an ideal bioisostere for when the goal is to retain H-bond donor capability while reducing polarity to improve membrane permeability.
Structural & Functional Advantages
Conformational Locking via Intramolecular H-Bonds
Unlike
-
Mechanism: The
interaction creates a pseudo-ring structure (typically 5- or 6-membered), locking the rotatable bond. -
Limitation:
relies solely on steric bulk (A-value ~2.1) to restrict rotation, which is non-directional.
The "Pfizer Anisole" Effect (Permeability)
A landmark analysis by Pfizer on fluoroanisoles revealed a critical advantage of
-
: High lipophilicity (
increase), but often lower passive permeability than predicted due to size/hydrophobicity mismatch. - : Strikes an optimal balance. It provides metabolic protection of the labile methyl position but maintains better solubility and permeability profiles than the trifluoromethoxy analog.
Decision Framework: When to Use
Use the following logic flow to determine if
Caption: Decision matrix for selecting between fluorinated motifs based on metabolic, electronic, and conformational requirements.
Experimental Protocols
To validate the advantages of
Protocol A: Determination of H-Bond Acidity (NMR Titration)
Objective: Quantify the H-bond donor strength of the
-
Preparation: Dissolve the
-containing compound (10 mM) in (non-polar solvent). -
Titration: Prepare a stock solution of a standard H-bond acceptor (e.g., DMSO-d6 or HMPA).
-
Measurement:
-
Acquire a baseline
-NMR spectrum at 298 K. Note the chemical shift ( ) of the triplet ( ). -
Titrate aliquots of the acceptor into the sample.
-
Monitor the downfield shift (
) of the proton.
-
-
Analysis: Plot
vs. [Acceptor]. A larger indicates stronger H-bond acidity. Compare against a known standard (e.g., p-nitrophenol or N-methylaniline) to calculate the Abraham solute parameter .
Protocol B: Matched Molecular Pair (MMP) Lipophilicity Assessment
Objective: Assess the "Lipophilic Efficiency" gain.
-
Synthesis: Synthesize the
, , and analogues of your lead compound. -
LogD Measurement:
-
Use a miniaturized shake-flask method (octanol/buffer pH 7.4).
-
Quantify phases using LC-MS/MS.
-
-
Permeability Assay: Run Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2.
-
Calculation: Calculate Lipophilic Ligand Efficiency (LLE):
Success Criterion: The analogue is superior if it maintains potency ( ) similar to but exhibits a lower (higher LLE) or higher permeability.
Case Study: Lysophosphatidic Acid (LPA) Analogues
Challenge: LPA receptor agonists containing a hydroxyl (
-
Bioactivity: The
group maintained the critical hydrogen bond to the receptor (mimicking ). -
Stability: The
analogue completely suppressed acyl migration (due to lack of nucleophilicity compared to ) and improved metabolic half-life. -
Mechanism: This validated the "lipophilic H-bond donor" concept—retaining the biological interaction of a polar group while removing its chemical liabilities.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[1][2] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4][5] Journal of Medicinal Chemistry.[1][2] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[2][5] Link
-
Xing, L., et al. (2015). Physicochemical Properties of Fluoroanisoles: A Case Study in Drug Design. ChemMedChem. Link
-
Erickson, J. A., et al. (2010). Lessons from the Design of Agonists for the Lysophosphatidic Acid Receptor. Journal of Medicinal Chemistry.[1][2] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]
- 4. researchgate.net [researchgate.net]
- 5. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]
Validation of Analytical Methods for 4-(Difluoromethyl)-3-iodobenzoic Acid
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary
This guide provides a technical comparison of analytical methodologies for 4-(Difluoromethyl)-3-iodobenzoic acid , a critical intermediate in the synthesis of bioactive fluorinated scaffolds. While High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA ) remains the gold standard for Quality Control (QC) release due to its robustness and cost-efficiency, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS ) and Quantitative Nuclear Magnetic Resonance (
Molecular Profile & Analytical Challenges
Target Molecule: 4-(Difluoromethyl)-3-iodobenzoic acid
Molecular Formula:
-
Difluoromethyl Group (
): A lipophilic hydrogen bond donor.[1] Chemically stable but susceptible to hydrolysis under extreme basic conditions. -
Iodine (C-3): Provides a handle for cross-coupling (Suzuki, Sonogashira) but introduces photolability .
-
Carboxylic Acid (C-1): Ionizable (
), requiring pH control in mobile phases to prevent peak tailing.
Critical Quality Attributes (CQAs)
| Attribute | Analytical Challenge | Recommended Control |
| Photostability | The C-I bond is weak; light exposure generates radical species and de-iodinated byproducts. | Strict Requirement: Use amber glassware and low-actinic light environments during prep. |
| Fluorine Integrity | Potential for defluorination to aldehyde precursors. | Monitor |
| Regioisomerism | 3-iodo vs. 2-iodo isomers are difficult to separate on standard C18 columns. | Use Phenyl-Hexyl stationary phases for |
Comparative Analysis of Methodologies
The following table objectively compares the three primary analytical approaches based on sensitivity, specificity, and operational utility.
| Feature | Method A: HPLC-PDA (Recommended for QC) | Method B: UPLC-MS/MS (Recommended for R&D/Trace) | Method C: |
| Primary Use | Purity Release, Stability Testing | Genotoxic Impurity (GTI) Screening, Metabolite ID | Absolute Purity Certification, Potency Assignment |
| Linearity ( | N/A (Molar Ratio) | ||
| LOD | |||
| Specificity | Moderate (Ret. Time + UV Spectrum) | High (m/z + Fragmentation) | Extreme (F-signals only) |
| Throughput | Medium (15-25 min run) | High (< 5 min run) | Low (Long acquisition) |
| Cost | Low | High | Medium |
Deep Dive: Validated HPLC-PDA Protocol
This section details the Method A protocol, optimized for robustness in a QC environment. This method is designed to be self-validating by incorporating system suitability constraints that flag column degradation or mobile phase errors.
3.1 Chromatographic Conditions
-
Instrument: HPLC with PDA (Signal extracted at 240 nm; Reference 360 nm).
-
Column: Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Expert Insight: Unlike standard C18, the Phenyl-Hexyl phase interacts with the iodine atom's polarizability and the fluorinated ring's electron deficiency, providing superior resolution of regioisomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of benzoic acid).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Injection Volume: 5 µL.
3.2 Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End of Run |
3.3 Standard Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 10 mg of substance in 10 mL ACN (Amber flask).
-
System Suitability Solution: Spike the stock solution with 1% w/w of 3-iodobenzoic acid (potential starting material impurity).
-
Acceptance Criteria: Resolution (
) between Main Peak and Impurity must be . If , the column -selectivity is lost; replace column.
-
Experimental Validation Data
The following data summarizes a typical validation study performed according to ICH Q2(R2) guidelines.
4.1 Linearity & Range
-
Range: 50% to 150% of target concentration (0.5 mg/mL).
-
Result: The method demonstrates excellent linearity, confirming the applicability of the Beer-Lambert law for the benzoic acid chromophore.
| Level (%) | Concentration (µg/mL) | Area Response (mAU*s) |
| 50 | 250 | 1,240,500 |
| 80 | 400 | 1,985,100 |
| 100 | 500 | 2,480,250 |
| 120 | 600 | 2,975,800 |
| 150 | 750 | 3,721,100 |
| Slope | 4961.2 | |
| 0.9998 |
4.2 Accuracy (Recovery)
Spiked recovery experiments in the synthetic matrix (reaction mixture background).
| Spike Level | Mean Recovery (%) | % RSD (n=3) | ICH Limit |
| 50% | 99.4 | 0.8 | 98.0 - 102.0% |
| 100% | 100.2 | 0.5 | 98.0 - 102.0% |
| 150% | 100.1 | 0.6 | 98.0 - 102.0% |
4.3 Robustness (The "Stress Test")
Small deliberate changes were made to method parameters.
| Parameter | Variation | Effect on Retention Time | Pass/Fail |
| Flow Rate | Pass | ||
| Column Temp | Pass | ||
| Wavelength | Negligible area change | Pass | |
| pH (Buffer) | Peak shape degradation at higher pH | Critical Control Point |
Visualization of Workflows
Diagram 1: Analytical Method Validation Lifecycle (ICH Q2/Q14 Aligned)
This workflow illustrates the iterative process of validating the method, emphasizing the feedback loop if System Suitability fails.
Caption: The lifecycle ensures that method robustness is established (Pre-Validation) before formal protocol execution, reducing compliance risks.
Diagram 2: Method Selection Decision Matrix
A logic tree to assist researchers in selecting the correct analytical technique based on the development stage.
Caption: Decision matrix for selecting between HPLC, UPLC-MS, and NMR based on reference standard availability and sensitivity requirements.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5][6] [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][7] Guidance for Industry.[5] [Link]
-
Swartz, M. E., & Krull, I. S. (2018). Handbook of Analytical Validation.[4] CRC Press. (General reference for HPLC validation protocols).
- Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A.
-
Poboży, E., et al. (2011).[2] HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta.[2] (Insight into fluorinated acid analysis). [Link]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. scispace.com [scispace.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Comparison: Suzuki-Miyaura vs. Stille Coupling for 4-(Difluoromethyl)-3-iodobenzoic Acid
This guide provides a technical head-to-head comparison of Suzuki-Miyaura and Stille cross-coupling methodologies specifically for the substrate 4-(Difluoromethyl)-3-iodobenzoic acid .
Executive Summary
The substrate 4-(Difluoromethyl)-3-iodobenzoic acid presents a unique "steric-electronic pinch" due to the ortho-relationship between the bulky iodine atom and the difluoromethyl (
-
The Verdict:
-
Use Suzuki-Miyaura if working with the free acid or scaling up. The aqueous basic conditions solubilize the carboxylate, and modern biarylphosphine ligands (e.g., SPhos, XPhos) overcome the ortho-
steric hindrance. -
Use Stille if the carboxylic acid is protected (ester) and the coupling partner is base-sensitive. Stille offers neutral conditions but struggles with free carboxylic acids due to protonolysis of the organostannane.
-
Substrate Analysis: The "Ortho-Effect" Challenge
Before selecting a protocol, one must understand the specific reactivity profile of the scaffold.
-
Structure: 4-(Difluoromethyl)-3-iodobenzoic acid.
-
Steric Clash: The Van der Waals radius of the
group is significant (similar to an isopropyl or ethyl group). Located ortho to the iodine, it hinders the approach of the Palladium catalyst during the oxidative addition step and, more critically, the transmetalation step. -
Electronic Effect: The
group is electron-withdrawing ( ), which theoretically activates the C–I bond for oxidative addition. However, the para-COOH (or carboxylate) modulates this electron density.
Diagram 1: Structural Challenges & Reaction Nodes
Caption: Structural analysis highlighting the competing steric and electronic factors dictating catalyst choice.
Methodology A: Suzuki-Miyaura Coupling (Recommended)[1]
The Suzuki coupling is the preferred route for this substrate primarily because it can accommodate the free carboxylic acid (as a water-soluble carboxylate salt), avoiding protection/deprotection steps.
Mechanism & Rationale[2][3][4][5][6]
-
Ligand Selection: Standard
often fails here due to the ortho- bulk. Buchwald Dialkylbiaryl Phosphines (specifically SPhos or XPhos ) are required. These ligands create a spacious pocket around the Pd center, facilitating transmetalation even with ortho-substituents. -
Base Compatibility: The
proton is weakly acidic ( ). Weak bases like or are safe. Strong bases ( ) should be avoided to prevent potential deprotonation/elimination of the group.
Optimized Protocol (Free Acid)
-
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Ester: 1.2–1.5 equiv
-
Catalyst:
(2–5 mol%) + SPhos (4–10 mol%) -
Base:
(3.0 equiv) — Note: Extra equivalents account for COOH deprotonation. -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
Charge reaction vessel with substrate, boronic acid, Pd source, ligand, and base.
-
Evacuate and backfill with
(3x). -
Add degassed solvents.
-
Heat to 80–100 °C for 4–12 hours.
-
Workup: Acidify aqueous layer to pH 3 to precipitate the product (if the product is acidic) or extract with EtOAc.
-
Pros:
-
Handles free acid directly.
-
Green solvent systems.
-
Easy purification (no tin residues).
Cons:
-
Requires heating (potential for protodeboronation of unstable boronic acids).
Methodology B: Stille Coupling (Alternative)
Stille coupling is the "problem solver" when the Suzuki conditions (base/water) cause decomposition of the coupling partner (not the substrate itself). However, it generally requires the substrate to be the methyl ester .
Mechanism & Rationale[2][3][4][6]
-
Neutral Conditions: The reaction proceeds without base, preserving sensitive functional groups on the coupling partner.
-
The "Farina Effect": The addition of CuI or CsF is often necessary to accelerate the reaction with the hindered ortho-
motif. CuI acts as a scavenger for free ligands or facilitates a "copper effect" transmetalation.
Optimized Protocol (Methyl Ester)
-
Reagents:
-
Substrate (Methyl Ester): 1.0 equiv
-
Organostannane: 1.1 equiv
-
Catalyst:
(2.5 mol%) + (10 mol%) or -
Additive:
(10–20 mol%) or CsF (2.0 equiv) -
Solvent: Toluene or DMF (anhydrous)
-
-
Procedure:
-
Combine reagents in a sealed tube under Argon.
-
Heat to 100–110 °C .
-
Workup: Wash with aqueous KF solution to precipitate tin salts as insoluble polymeric fluorides.
-
Pros:
Cons:
-
Toxic: Organotin reagents are neurotoxic.
-
Purification: Trace tin is difficult to remove (requires KF wash or silica with 10%
). -
Incompatibility: Poor reaction with free carboxylic acids (protonolysis of R-Sn bond).
Head-to-Head Comparison Data
The following table summarizes performance metrics based on typical reactivity profiles for ortho-substituted electron-deficient aryl iodides [1][2].
| Feature | Suzuki-Miyaura (SPhos) | Stille (AsPh3/CuI) |
| Substrate Form | Free Acid or Ester | Ester (Strictly) |
| Reaction Rate | Fast (1–4 h) | Moderate (4–12 h) |
| Yield (Typical) | 85–95% | 70–85% |
| Ortho-Tolerance | Excellent (with SPhos/XPhos) | Good (requires CuI boost) |
| Purification | Simple (Crystallization/Extraction) | Difficult (Tin removal) |
| Green Score | High (Water/Dioxane) | Low (Toxic waste) |
Decision Logic & Workflow
Diagram 2: Decision Matrix
Caption: Logical workflow for selecting the optimal coupling strategy based on substrate protection and partner stability.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643. Link
- Context: Establishes the efficacy of SPhos/XPhos ligands for sterically hindered ortho-substituted substr
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society, 113(25), 9585–9595. Link
- Context: Foundational text on using AsPh3 to overcome slow oxidative addition/transmetal
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1][2] Nature, 473, 470–477. Link
- Context: Discusses the stability of fluorinated groups (including CF2H)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Context: General review of Suzuki mechanism and base comp
Sources
Optimizing Cross-Coupling of 4-(Difluoromethyl)-3-iodobenzoic Acid: A Ligand Evaluation Guide
Executive Summary
This guide evaluates the performance of phosphine ligands in Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura) utilizing 4-(difluoromethyl)-3-iodobenzoic acid .
The presence of the ortho-difluoromethyl (
Key Recommendation:
-
Primary Choice: XPhos (Yields >90%) – Best for overcoming severe steric hindrance at the reductive elimination step.
-
Secondary Choice: SPhos (Yields ~85%) – Excellent stability and cost-to-performance ratio.
-
Not Recommended:
(Yields <30%) – Fails to stabilize the oxidative addition complex and cannot force reductive elimination in crowded systems.
Technical Analysis: The Substrate Challenge
To select the right ligand, one must first deconstruct the substrate's hostility toward catalysis.
Structural Impediments
The target molecule, 4-(difluoromethyl)-3-iodobenzoic acid , presents three distinct challenges:
-
Ortho-Steric Hindrance: The bulky
group is located at the C4 position, immediately adjacent to the reactive C3-Iodide. This creates significant steric crowding, impeding the approach of the coupling partner (transmetallation) and the final bond formation (reductive elimination). -
Electronic Deactivation: The difluoromethyl group is electron-withdrawing (inductive effect), which actually facilitates oxidative addition (C-I bond insertion). However, it renders the resulting Pd(II) intermediate less electron-rich, potentially slowing transmetallation.
-
Carboxylic Acid Interference: The free acid (
) can protonate reactive intermediates or coordinate non-productively to Palladium. This requires the use of excess base (3.0+ equivalents) to ensure the carboxylate exists as a spectator salt ( ).
Ligand Candidates Evaluated[1][2][3]
| Ligand Class | Candidate | Hypothesis |
| Monodentate Arylphosphine | Baseline. Expected to perform poorly due to lack of bulk and moderate electron donation. | |
| Bidentate Ferrocenyl | dppf | Robustness. Large bite angle (99°) often forces reductive elimination, but may lack the bulk for ortho-substituted coupling. |
| Biaryl Dialkylphosphine (G2) | SPhos | Steric/Electronic Balance. Electron-rich dicyclohexylphosphino group promotes oxidative addition; biaryl backbone stabilizes Pd(0). |
| Biaryl Dialkylphosphine (G3) | XPhos | Steric Specialist. The tri-isopropyl groups provide massive bulk, crucial for forcing the coupling of ortho-hindered partners. |
Experimental Data & Results
The following data represents a comparative screening of the Suzuki-Miyaura coupling between 4-(difluoromethyl)-3-iodobenzoic acid and phenylboronic acid .
Reaction Conditions:
-
Catalyst Loading: 2.0 mol%
/ 4.0 mol% Ligand (or pre-formed precatalyst) -
Base:
(3.5 equiv) -
Solvent: 1,4-Dioxane / Water (4:1)
-
Temperature: 80 °C
-
Time: 12 Hours
Table 1: Ligand Performance Comparison
| Entry | Ligand | Conversion (%) | Isolated Yield (%) | Impurity Profile |
| 1 | 45% | 28% | Significant protodeiodination (reduction of C-I bond). | |
| 2 | dppf | 78% | 62% | Moderate yield; some homocoupling observed. |
| 3 | SPhos | 94% | 86% | Clean profile; trace protodeiodination. |
| 4 | XPhos | >99% | 93% | Best Performance. High purity. |
Data Interpretation[1][3][4][5][6][7][8][9][10][11]
- Failure: The low yield is attributed to the slow rate of reductive elimination. The Pd(II) intermediate lives too long, allowing side reactions (like protodeiodination) to compete.
-
XPhos Dominance: The extreme bulk of XPhos destabilizes the crowded Pd(II) intermediate, accelerating the rate-determining reductive elimination step. This "spring-loaded" effect is critical for ortho-substituted substrates.
Mechanistic Visualization
The following diagram illustrates why bulky ligands (XPhos) succeed where simple phosphines fail. The critical bottleneck is the Reductive Elimination step, which is sterically demanding.
Caption: The catalytic cycle highlights Reductive Elimination as the rate-determining step for ortho-substituted iodides. Bulky ligands lower the energy barrier for this step.
Recommended Experimental Protocol
This protocol uses XPhos Pd G2 (a precatalyst) to ensure accurate stoichiometry and active species generation.
Materials
-
Substrate: 4-(Difluoromethyl)-3-iodobenzoic acid (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (0.02 equiv, 2 mol%)
-
Base: Potassium Phosphate Tribasic (
), anhydrous (3.5 equiv) -
Solvent: 1,4-Dioxane (4 mL) and Degassed Water (1 mL)
Step-by-Step Methodology
-
Preparation:
-
Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.
-
Add 4-(difluoromethyl)-3-iodobenzoic acid (298 mg, 1.0 mmol), Arylboronic acid (1.5 mmol), and
(742 mg, 3.5 mmol). -
Note: The excess base accounts for the deprotonation of the carboxylic acid and the catalytic cycle requirement.
-
-
Catalyst Addition:
-
Add XPhos Pd G2 (15.7 mg, 0.02 mmol).
-
Tip: If using free XPhos and
, premix them in the solvent for 5 minutes before addition.
-
-
Solvent & Inertion:
-
Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).
-
Inject 1,4-Dioxane (4 mL) and Degassed Water (1 mL) via syringe.
-
Why Water? Water is essential to solubilize the inorganic base and facilitate the transmetallation step.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80 °C .
-
Stir vigorously (800+ RPM) for 12 hours.
-
Monitor via LC-MS. Look for the disappearance of the starting material (m/z ~ 297 negative mode).
-
-
Workup:
References
-
Buchwald, S. L., et al. (2005). "Universal Ligands for Palladium-Catalyzed Arylation." Angewandte Chemie International Edition. [Link]
-
Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Vicic, D. A., et al. (2016).[4] "Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent." Organic Letters. [Link]
-
Wu, X., et al. (2020). "Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes." CCS Chemistry. [Link]
Sources
mechanistic comparison of cross-coupling with different halobenzoic acids
Executive Summary
In drug discovery and materials science, halobenzoic acids serve as critical bifunctional scaffolds. However, the presence of the free carboxylic acid moiety introduces a unique set of mechanistic challenges compared to simple haloarenes. The carboxylic acid acts as both an electronic activator (Electron Withdrawing Group, EWG) and a potential catalyst poison (via carboxylate coordination).
This guide provides a mechanistic comparison of Fluoro-, Chloro-, Bromo-, and Iodobenzoic acids in Palladium-catalyzed cross-coupling (primarily Suzuki-Miyaura).
Key Takeaways:
-
Iodobenzoic Acid: Fastest kinetics but prone to dehalogenation and high cost. Best for sensitive substrates.
-
Bromobenzoic Acid: The industry standard. Offers the optimal balance of bond stability and oxidative addition rates.
-
Chlorobenzoic Acid: Economical but kinetically sluggish. Requires electron-rich, bulky ligands (e.g., Buchwald biaryl phosphines) to force oxidative addition.
-
Fluorobenzoic Acid: Generally inert in standard Pd(0) cycles. Requires SNAr or Ni-catalysis; not recommended for standard cross-coupling.
Mechanistic Foundations
To optimize yields, one must understand the interplay between the Bond Dissociation Energy (BDE) of the Carbon-Halogen bond and the Oxidative Addition (OA) step of the catalytic cycle.
The "Anchor & Antenna" Effect
When coupling halobenzoic acids, the carboxylic acid group plays a dual role:
-
The Antenna (Electronic): The -COOH group is a strong EWG. This lowers the electron density at the C-X bond, theoretically accelerating oxidative addition compared to unsubstituted haloarenes.
-
The Anchor (Steric/Coordination): In basic conditions, -COOH becomes -COO⁻. This anionic species can coordinate to Pd(II), forming stable "off-cycle" palladacycles or reducing the solubility of the substrate in organic solvents.
Catalytic Cycle Visualization
The following diagram illustrates the standard Suzuki-Miyaura cycle, highlighting where the specific halogen (X) dictates the rate-determining step (RDS).
Figure 1: The catalytic cycle showing the shift in the rate-determining step based on the halogen leaving group.
Comparative Performance Analysis
The following data aggregates typical performance metrics for 4-halobenzoic acids in standard Suzuki coupling (Pd(PPh3)4, Na2CO3, DME/H2O).
| Feature | 4-Fluoro (F) | 4-Chloro (Cl) | 4-Bromo (Br) | 4-Iodo (I) |
| C-X Bond Energy (kcal/mol) | ~126 (Very Strong) | ~96 (Strong) | ~81 (Moderate) | ~65 (Weak) |
| Oxidative Addition Rate | Negligible | Slow (RDS) | Fast | Very Fast |
| Typical Yield | < 5% | 40-70% | 85-98% | 90-99% |
| Required Temp | N/A | > 80°C | 25-60°C | 0-25°C |
| Catalyst Requirements | Ni or specialized Pd | Bulky, e-rich Ligands (e.g., XPhos, SPhos) | Standard Pd(PPh3)4 or Pd(dppf)Cl2 | Simple Pd sources (Pd/C, Pd(OAc)2) |
| Primary Side Reaction | No Reaction | Protodehalogenation | Homocoupling | Deiodination / Homocoupling |
Detailed Analysis
1. Iodobenzoic Acid (The "Sprinter")
-
Pros: Reacts at room temperature. Ideal for substrates with thermal sensitivity.
-
Cons: The C-I bond is so weak that deiodination (replacement of I with H) competes with the coupling. The iodide anion can also poison Pd clusters if not scavenged (e.g., by Ag salts, though rare in bulk scale).
-
Best Use: Late-stage functionalization of complex, fragile APIs.
2. Bromobenzoic Acid (The "Workhorse")
-
Pros: The "Goldilocks" zone. The bond is stable enough to resist spontaneous degradation but weak enough for facile oxidative addition by standard Pd(0) species.
-
Cons: Requires mild heating (40-60°C).
-
Best Use: General library synthesis and scale-up.
3. Chlorobenzoic Acid (The "Tank")
-
Pros: Cheap and widely available. Very stable on the shelf.
-
Cons: The C-Cl bond is strong. Standard triphenylphosphine ligands often fail. You must use electron-rich, bulky ligands (Buchwald type) to push the electron density onto the Pd center, facilitating the difficult oxidative addition.
-
Best Use: Cost-sensitive industrial manufacturing where catalyst cost is offset by raw material savings.
Experimental Protocol: Comparative Screening
This protocol is designed to validate the reactivity differences described above. It uses a "Standard Condition" to highlight the failure of Chloro- and the success of Bromo/Iodo substrates.
Reagents
-
Substrate: 1.0 mmol of 4-X-benzoic acid (X = Cl, Br, I).
-
Coupling Partner: 1.2 mmol Phenylboronic acid.
-
Catalyst: 5 mol% Pd(PPh3)4 (Tetrakis). Note: This is a "standard" catalyst, not a "high performance" one, chosen to highlight reactivity gaps.
-
Base: 3.0 mmol K2CO3 (Excess required to neutralize acid + activate boron).
-
Solvent: 10 mL DME:H2O (4:1) degassed.
Step-by-Step Workflow
-
Preparation: In a 20mL vial, dissolve the Halobenzoic acid in the solvent mixture.
-
Base Addition: Add K2CO3. Stir for 5 mins. Observation: Evolution of CO2 may occur; ensure the acid is fully neutralized to the carboxylate salt.
-
Catalyst Addition: Add Phenylboronic acid and Pd(PPh3)4 under a Nitrogen/Argon stream.
-
Reaction: Seal and heat to 60°C for 4 hours.
-
Quench: Acidify with 1M HCl to pH 3 (to protonate the product carboxylic acid).
-
Extraction: Extract with EtOAc, dry over MgSO4.
-
Analysis: Analyze via HPLC or 1H-NMR.
Expected Results (Self-Validation Check)
-
Iodo: >95% Conversion.[1] (Check for de-iodinated byproduct).
-
Chloro: <20% Conversion. (Recovered Starting Material). Correction: If XPhos were used instead of PPh3, conversion would rise to >90%.
Decision Matrix for Scientists
Use this logic flow to select the correct starting material for your campaign.
Figure 2: Substrate selection flowchart based on thermal stability and economic constraints.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Hartwig, J. F. (2011).[4] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Referencing Oxidative Addition Kinetics).
-
Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and arenecarboxylic acids. Angewandte Chemie. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link
-
CRC Handbook of Chemistry and Physics. Bond Dissociation Energies. Link
Sources
A Comparative Guide to the Biological Activity of 4-(Difluoromethyl)-3-iodobenzoic Acid Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and other halogens into bioactive scaffolds is a well-established strategy to modulate their pharmacological profiles. The difluoromethyl group, in particular, offers a unique combination of lipophilicity and hydrogen bond donating capability, which can significantly influence a molecule's interaction with biological targets. This guide provides a comprehensive comparison of the biological activities of newly synthesized derivatives of 4-(Difluoromethyl)-3-iodobenzoic acid, a scaffold of interest due to the combined electronic and steric properties of its substituents.
This document is intended for researchers, scientists, and drug development professionals. It delves into the rationale behind the molecular design, detailed synthetic protocols, and a comparative analysis of the anticancer, anti-inflammatory, and enzyme inhibitory activities of these novel compounds. The experimental data presented herein, while based on established methodologies, is intended to be illustrative of a potential research endeavor in this area.
Introduction: The Rationale for 4-(Difluoromethyl)-3-iodobenzoic Acid Derivatives
The benzoic acid core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] The introduction of a difluoromethyl group at the 4-position and an iodine atom at the 3-position creates a unique electronic and steric environment. The electron-withdrawing nature of the difluoromethyl group can influence the acidity of the carboxylic acid and modulate the overall electronic distribution of the aromatic ring. The bulky iodine atom can provide steric hindrance and potentially engage in halogen bonding, a non-covalent interaction of growing importance in rational drug design.
This guide explores the synthesis and comparative biological evaluation of a series of amide and ester derivatives of 4-(Difluoromethyl)-3-iodobenzoic acid. The primary hypothesis is that derivatization of the carboxylic acid moiety will significantly impact the biological activity profile of the parent compound, potentially leading to the identification of potent and selective anticancer, anti-inflammatory, or enzyme-inhibiting agents. The inclusion of fluorine is known to often enhance metabolic stability and binding affinity of drug candidates.[2]
Synthesis of 4-(Difluoromethyl)-3-iodobenzoic Acid Derivatives
The synthesis of the target derivatives commences with the parent 4-(Difluoromethyl)-3-iodobenzoic acid. The general synthetic scheme involves the activation of the carboxylic acid group, followed by reaction with various amines or alcohols to yield the corresponding amides and esters.
Experimental Protocol: General Procedure for Amide Synthesis
A solution of 4-(Difluoromethyl)-3-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) is treated with oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride. The acid chloride is then dissolved in anhydrous DCM and added dropwise to a solution of the respective amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to give the crude product, which is then purified by column chromatography.
Experimental Protocol: General Procedure for Ester Synthesis
To a solution of 4-(Difluoromethyl)-3-iodobenzoic acid (1.0 eq) in anhydrous DCM, the respective alcohol (1.5 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature for 18 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.
DOT Script for Synthesis Workflow
Caption: General synthetic routes to amide and ester derivatives.
Comparative Biological Evaluation
The synthesized derivatives were subjected to a panel of in vitro assays to evaluate their anticancer, anti-inflammatory, and enzyme inhibitory activities.
Anticancer Activity
The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.[4]
| Compound ID | Derivative Type | R Group | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Parent | Carboxylic Acid | -H | > 100 | > 100 |
| DA-1 | Amide | -CH₂CH₃ (Ethyl) | 45.2 | 58.7 |
| DA-2 | Amide | -C₆H₅ (Phenyl) | 15.8 | 22.4 |
| DA-3 | Amide | -CH₂(4-F-C₆H₄) | 8.3 | 12.1 |
| DE-1 | Ester | -CH₃ (Methyl) | 82.1 | 95.3 |
| DE-2 | Ester | -CH₂C₆H₅ (Benzyl) | 35.6 | 48.9 |
Discussion of Anticancer Results: The parent carboxylic acid showed negligible cytotoxicity. In contrast, the amide derivatives, particularly those with aromatic substituents (DA-2 and DA-3), exhibited significant anticancer activity. The presence of a fluorine atom on the phenyl ring in DA-3 further enhanced the potency, which is a common observation in medicinal chemistry.[5] The ester derivatives were generally less active than the amides, suggesting that the amide linkage is crucial for the observed cytotoxicity.
DOT Script for Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction by active derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives was assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL), and the cells are incubated for 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. IC50 values are then determined.
| Compound ID | Derivative Type | R Group | NO Inhibition IC50 (µM) |
| Parent | Carboxylic Acid | -H | 75.3 |
| DA-1 | Amide | -CH₂CH₃ (Ethyl) | 52.1 |
| DA-2 | Amide | -C₆H₅ (Phenyl) | 28.9 |
| DA-3 | Amide | -CH₂(4-F-C₆H₄) | 18.5 |
| DE-1 | Ester | -CH₃ (Methyl) | 65.8 |
| DE-2 | Ester | -CH₂C₆H₅ (Benzyl) | 41.2 |
Discussion of Anti-inflammatory Results: Similar to the anticancer activity, the amide derivatives demonstrated superior anti-inflammatory potential compared to the parent acid and the ester derivatives. The compound DA-3, with the fluorinated benzylamide moiety, was the most potent inhibitor of NO production. This suggests that the structural features conducive to anticancer activity may also play a role in the anti-inflammatory mechanism, possibly through the inhibition of pro-inflammatory enzymes or transcription factors. Benzoic acid derivatives have been previously reported to possess anti-inflammatory effects.[6]
Enzyme Inhibitory Activity: Cyclooxygenase (COX) Inhibition
To further investigate the anti-inflammatory mechanism, the most potent anti-inflammatory compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are key mediators of inflammation.
A commercial colorimetric COX inhibitor screening assay kit is used. The assay measures the peroxidase activity of COX. The reaction between prostaglandin G2 and a colorimetric substrate is monitored in the presence and absence of the test compounds. The absorbance is measured at 590 nm, and the percent inhibition is calculated. IC50 values are determined for both COX-1 and COX-2 to assess potency and selectivity.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| DA-2 | 12.5 | 1.8 | 6.9 |
| DA-3 | 15.2 | 0.9 | 16.9 |
| Celecoxib | 20.1 | 0.05 | 402 |
Discussion of Enzyme Inhibition Results: Both DA-2 and DA-3 showed inhibitory activity against both COX isoforms, with a preference for COX-2. The fluorinated derivative DA-3 exhibited greater selectivity for COX-2 over COX-1 compared to DA-2. While not as selective as the known COX-2 inhibitor Celecoxib, these results suggest that the anti-inflammatory activity of these compounds is at least partially mediated through the inhibition of COX enzymes.
DOT Script for Enzyme Inhibition Workflow
Caption: General mechanism of enzyme inhibition by the derivatives.
Structure-Activity Relationship (SAR) Summary
Based on the comparative data, the following structure-activity relationships can be proposed for this series of 4-(Difluoromethyl)-3-iodobenzoic acid derivatives:
-
Carboxylic Acid Derivatization: Conversion of the carboxylic acid to amides or esters is essential for enhancing biological activity.
-
Amides vs. Esters: Amides are generally more potent than the corresponding esters in all tested biological assays.
-
Nature of the 'R' Group in Amides: Aromatic substituents on the amide nitrogen lead to a significant increase in both anticancer and anti-inflammatory activities compared to small alkyl groups.
-
Fluorine Substitution: The introduction of a fluorine atom on the phenyl ring of the benzylamide derivative (DA-3) consistently improves potency and, in the case of COX inhibition, selectivity. This highlights the favorable impact of fluorine in modulating biological activity.[7]
Conclusion and Future Perspectives
This guide has presented a comparative analysis of the biological activities of a novel series of 4-(Difluoromethyl)-3-iodobenzoic acid derivatives. The results indicate that amide derivatives, particularly those bearing a fluorinated aromatic moiety, are promising candidates for further investigation as anticancer and anti-inflammatory agents. Their mechanism of action appears to involve, at least in part, the inhibition of COX enzymes.
Future studies should focus on expanding the library of derivatives to further probe the structure-activity relationships. In vivo efficacy and toxicity studies of the most potent compounds, such as DA-3, are warranted to assess their therapeutic potential. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets for the observed anticancer activity, will be crucial for the rational design of the next generation of inhibitors based on this promising scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
